Bufotenine hydrochloride
Description
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQLRXIRHGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bufotenine hydrochloride chemical structure and molecular weight
Structural Characterization, Physicochemical Properties, and Pharmacological Profiling
Executive Summary
Bufotenine Hydrochloride (5-Hydroxy-N,N-dimethyltryptamine HCl) is a positional isomer of psilocin and a methylated derivative of serotonin (5-HT). Historically categorized as a psychotomimetic tryptamine, recent pharmacological evaluations have renewed interest in its binding affinity for 5-HT
Chemical Identity & Structural Analysis[1][2][3][4][5]
Bufotenine HCl is the hydrochloride salt of 5-hydroxy-N,N-dimethyltryptamine.[1][2][3][4] Its structure consists of an indole core substituted at the 5-position with a hydroxyl group and at the 3-position with a dimethylaminoethyl side chain.
Critical Structural Feature: Unlike N,N-Dimethyltryptamine (DMT), the presence of the 5-hydroxyl group significantly increases polarity, altering its ability to cross the blood-brain barrier (BBB) and influencing its receptor selectivity profile.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol; hydrochloride |
| Common Name | Bufotenine Hydrochloride |
| CAS Number (Salt) | 55206-22-9 |
| CAS Number (Free Base) | 487-93-4 |
| Molecular Formula | C |
| Molecular Weight | 240.73 g/mol (Salt) / 204.27 g/mol (Base) |
| Appearance | White to off-white crystalline powder; oxidizes to pink/brown upon air exposure.[5][2][3][6] |
| pKa (Amine) | ~9.67 (Protonated in physiological pH) |
| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in Acetone. |
Synthesis & Production Workflow
The synthesis of Bufotenine HCl typically proceeds via the Speeter-Anthony tryptamine synthesis route, utilizing 5-benzyloxyindole to protect the hydroxyl group during the reduction phase.
Figure 1: Synthetic Pathway
Caption: Step-wise chemical synthesis from 5-benzyloxyindole precursor to Bufotenine HCl salt.
Analytical Characterization Protocols
To ensure scientific integrity in drug development, the identity of Bufotenine HCl must be validated using orthogonal methods. The following protocols are established standards for high-purity verification.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantitative purity assessment and impurity profiling.
-
Instrument: HPLC system equipped with a Diode Array Detector (DAD).[4][7]
-
Column: Waters XTerra RP18 (4.5 x 150 mm, 3.5 µm) or equivalent C18 column resistant to basic pH.
-
Mobile Phase Preparation:
-
Operating Conditions:
-
Sample Prep: Dissolve 1 mg Bufotenine HCl in 1 mL Methanol. Filter through 0.45 µm PTFE filter.
-
Acceptance Criteria: Main peak retention time matches standard (~3.8 - 4.2 min depending on dead volume); Purity >98% by area normalization.
Protocol B: LC-MS/MS Identification
Objective: Confirmatory structural identification via mass fragmentation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]
= m/z 205.2. -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 205.2
160.2 (Loss of dimethylamine group).[8] -
Qualifier: 205.2
130.1 (Indole core fragment).
-
-
Interpretation: The presence of the parent ion (205.[5]2) and the specific fragment (160.[8]2) confirms the dimethylaminoethyl side chain and hydroxylated indole core.[9]
Figure 2: Analytical Validation Workflow
Caption: Logic flow for verifying Bufotenine HCl identity using orthogonal analytical techniques.
Pharmacological Relevance & Mechanism[1][3][13][14]
Bufotenine acts as a potent agonist at serotonin receptors. Its affinity profile is distinct from other tryptamines due to the 5-hydroxyl substitution.
-
5-HT
Agonism: High affinity. Linked to thermoregulation and potential anxiolytic effects. -
5-HT
Agonism: Moderate affinity. Historically associated with hallucinogenesis, though Bufotenine's poor BBB penetration limits central CNS effects compared to 5-MeO-DMT. Peripheral activation can cause vasoconstriction and cardiovascular stress.
Drug Development Context:
Researchers are currently investigating Bufotenine derivatives to decouple the 5-HT
Figure 3: Receptor Interaction Pathway
Caption: Differential signaling pathways activated by Bufotenine binding at 5-HT receptors.
Handling & Safety (SDS Summary)
-
Hazard Classification: Acute Toxicity (Oral/Inhalation).
-
Regulatory Status: Schedule I Controlled Substance (USA).[9] Research requires DEA licensure.
-
Storage: -20°C, desiccated, protected from light. The HCl salt is hygroscopic and prone to oxidation.
-
PPE: N95 respirator or fume hood is mandatory to prevent inhalation of particulates.
References
-
PubChem. (2025).[10][9] Bufotenine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monographs: Bufotenine. Retrieved from [Link]
-
Shen, H. W., & Jiang, X. L. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bufotenine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 5. PubChemLite - Bufotenine (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. Bufotenine Hydrochloride | LGC Standards [lgcstandards.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buphanitine hydrochloride | C17H22ClNO5 | CID 73357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Bufotenine Hydrochloride at 5-HT2A Receptors
Executive Summary
This technical guide delineates the molecular and functional pharmacology of Bufotenine Hydrochloride (5-hydroxy-N,N-dimethyltryptamine HCl), a tryptamine alkaloid with significant affinity for the serotonin 5-HT2A receptor. Unlike its structural analogs (DMT, 5-MeO-DMT), bufotenine possesses a polar hydroxyl group at the 5-position, altering its lipophilicity and blood-brain barrier (BBB) permeability. This guide focuses on its specific interaction with the 5-HT2A receptor, elucidating the
Pharmacochemical Profile
Structural Properties
Bufotenine is the N,N-dimethylated analog of serotonin (5-HT).[1] The "hydrochloride" designation refers to the salt form (
| Property | Specification | Implication for Research |
| Chemical Structure | 5-HO-DMT[2][3] · HCl | Indole core with C5-hydroxyl and N,N-dimethylamine tail. |
| Polarity | High (due to 5-OH) | Poor BBB Permeability: Unlike DMT, bufotenine struggles to cross the BBB passively, leading to significant peripheral vasoconstriction before central effects occur. |
| Solubility | Water/Methanol soluble | Ideal for in vitro aqueous buffer systems (e.g., HBSS/HEPES) without high DMSO concentrations that could perturb cellular membranes. |
| Stability | Oxidizes in air/light | Solutions must be prepared fresh or stored at -20°C under inert gas to prevent quinone imine formation. |
Receptor Binding Kinetics & Thermodynamics
Bufotenine acts as a potent, high-affinity agonist at 5-HT2A receptors.[3] While it exhibits promiscuity (binding also to 5-HT1A, 5-HT2C), the 5-HT2A interaction is the primary driver of its hallucinogenic-like behavioral effects (Head Twitch Response) in rodent models.
Binding Affinity Data
The following values represent consensus data from radioligand binding assays (displacement of
| Receptor Subtype | Affinity ( | Functional Potency ( | Efficacy ( |
| 5-HT2A | ~3.5 – 10 nM | ~4 – 15 nM | Full Agonist (~80-100%) |
| 5-HT1A | ~3 – 5 nM | ~10 nM | Full Agonist |
| 5-HT2C | ~20 nM | ~30 nM | Partial/Full Agonist |
Critical Insight: Bufotenine exhibits roughly equipotent affinity for 5-HT2A and 5-HT1A.[3] However, 5-HT2A activation is necessary for the psychedelic profile.[4] The high affinity for 5-HT2A distinguishes it from simple metabolic byproducts.
Molecular Mechanism: The Signaling Cascade
The psychoactive effects of bufotenine are mediated through the canonical
Functional Selectivity (Biased Agonism)
Recent structural pharmacology suggests that hallucinogenic potential correlates strongly with Gq-efficacy rather than
-
Non-hallucinogens (e.g., Lisuride): Often exhibit bias toward
-arrestin recruitment or insufficient Gq activation. -
Bufotenine: Acts as a robust Gq-biased agonist relative to the arrestin pathway, driving the phospholipase C (PLC) cascade essential for the Head Twitch Response (HTR).
Pathway Visualization
The following diagram illustrates the signal transduction from receptor binding to intracellular calcium release.
Figure 1: Canonical Gq-mediated signaling pathway activated by Bufotenine at the 5-HT2A receptor.[5]
Experimental Protocols
To validate the mechanism of action, researchers should employ a Calcium Flux Assay . This functional assay directly measures the downstream consequence of Gq activation (intracellular
Protocol: FLIPR Calcium Flux Assay
Objective: Determine the
Materials:
-
HEK-293 cells stably expressing human 5-HT2A (non-edited).
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Bufotenine HCl (stock 10 mM in water).
-
Antagonist Control: Ketanserin or MDL-100907.
Workflow:
-
Cell Plating:
-
Seed HEK-5HT2A cells in 384-well black-wall/clear-bottom poly-D-lysine plates (15,000 cells/well).
-
Incubate 24h at 37°C/5%
.
-
-
Dye Loading:
-
Remove media. Add 20 µL loading buffer (HBSS + 20 mM HEPES + Calcium Dye + 2.5 mM Probenecid).
-
Note: Probenecid inhibits anion transporters to keep the dye inside the cell.
-
Incubate 60 min at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of Bufotenine HCl in HBSS (Range:
M to M). -
Prepare antagonist wells (pre-incubate with 1 µM Ketanserin for 15 min prior to agonist addition).
-
-
Data Acquisition (FLIPR/FlexStation):
-
Baseline reading: 10 seconds.
-
Injection: Add 10 µL of compound.
-
Read fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Fit data to a 3-parameter sigmoidal dose-response curve to extract
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Calcium Flux functional assay.
Translational Implications & Safety
The Head Twitch Response (HTR)
In rodent models, the HTR is the behavioral proxy for human hallucinogenic effects.[9][10][11]
-
Mechanism: HTR is strictly dependent on 5-HT2A activation in the prefrontal cortex.
-
Bufotenine Action: Despite poor BBB permeability, systemic administration of bufotenine induces HTR in mice. This confirms it can reach central receptors if the dose is sufficient, or that transport mechanisms exist. However, the dose required is higher than 5-MeO-DMT due to the polarity.
Toxicity Profile
Researchers must account for peripheral serotonin syndrome . Because bufotenine activates peripheral 5-HT2A (vasoconstriction) and 5-HT3 (nausea/emesis) receptors more readily than it crosses the BBB, the therapeutic window is narrow.
-
Cardiovascular: Acute hypertension via vascular smooth muscle 5-HT2A.
-
Respiratory: Bronchoconstriction.
References
-
Binding Affinity & Potency
- Comparison of 5-HT2A affinity of tryptamines.
-
Source:
-
Signaling Bias & Gq Efficacy
-
Head Twitch Response Correlation
- Characterization of the head-twitch response induced by hallucinogens in mice.
-
Source:
-
Chemical Properties
- Bufotenine Hydrochloride Product D
-
Source:
Sources
- 1. chemeo.com [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Bufotenin - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Endogenous Bufotenine in Psychiatric Pathology: Biosynthesis, Quantification, and Clinical Significance
Executive Summary
Historically dismissed as an experimental artifact or a "schizotoxin" of negligible importance, bufotenine (5-hydroxy-N,N-dimethyltryptamine; 5-HO-DMT) has re-emerged as a potent biomarker for specific psychiatric phenotypes. Modern high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) has confirmed its endogenous presence in humans, overturning decades of debate regarding its metabolic origin.
This technical guide addresses the endogenous production of bufotenine, its elevation in Autism Spectrum Disorder (ASD) and Schizophrenia , and the rigorous analytical protocols required for its detection. While endogenous bufotenine exists physiologically as a free base or conjugate, this guide references Bufotenine Hydrochloride as the stable analytical standard essential for calibration and quantification in research settings.
Biochemistry: The Transmethylation Pathway
The endogenous synthesis of bufotenine is driven by the enzyme indolethylamine N-methyltransferase (INMT) . Unlike its structural isomer psilocin (4-HO-DMT), which is fungal in origin, bufotenine is a direct metabolite of serotonin.
Biosynthetic Mechanism
The pathway follows a two-step methylation process using S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Intermediate: N-methylserotonin (NMS).
This pathway is critical because INMT activity is modulated by stress and genetic polymorphisms, potentially explaining the variability of bufotenine levels in psychiatric cohorts.
Pathway Visualization
Figure 1: The INMT-mediated transmethylation pathway converting Serotonin to Endogenous Bufotenine.[2]
Analytical Methodology: Quantification Protocols
Detecting endogenous bufotenine requires overcoming two major challenges: isobaric interference (distinguishing it from psilocin) and oxidative instability . The use of Bufotenine Hydrochloride as a reference standard is mandatory for creating stable calibration curves.
Protocol: LC-MS/MS Quantification in Urine
Objective: Isolate and quantify 5-HO-DMT from human urine with a Lower Limit of Quantification (LLOQ) < 0.5 µg/L.
Phase A: Sample Preparation (Solid Phase Extraction)
-
Collection: Collect mid-stream urine in light-protected containers containing 1% ascorbic acid (antioxidant).
-
Hydrolysis: Incubate 1 mL urine with β-glucuronidase (E. coli K12) at 37°C for 2 hours to deconjugate glucuronides.
-
Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Condition with 1 mL Methanol followed by 1 mL H₂O.
-
Loading: Load hydrolyzed sample.
-
Wash: Wash with 1 mL 0.1% Formic Acid (removes acidic interferences) followed by 1 mL Methanol (removes neutrals).
-
Elution: Elute with 5% Ammonia in Methanol.
-
Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in Mobile Phase A.
Phase B: Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Crucial for separating the psilocin isomer.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS/MS Transitions (MRM):
-
Quantifier: 205.1 → 160.1 m/z
-
Qualifier: 205.1 → 115.1 m/z
-
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of urinary bufotenine.
Clinical Significance & Pathophysiology[6]
Recent studies have validated the "Hyper-Bufotenine" phenotype in specific psychiatric subsets.[6] The data suggests that elevated bufotenine is not merely an artifact but a metabolic signature of altered serotonin methylation.
Comparative Data: ASD and Schizophrenia
The following table summarizes key findings from Emanuele et al. (2010) and corroborating studies, demonstrating statistically significant elevations in patient cohorts.
| Cohort | Mean Bufotenine (µg/L) | P-Value (vs Control) | Clinical Correlation |
| Healthy Controls | 1.53 ± 0.30 | N/A | Baseline trace levels.[5][6][7] |
| ASD (Severe) | 3.30 ± 0.49 | p < 0.05 | Positively correlated with hyperactivity scores (Vineland Scale).[5][6][7] |
| Schizophrenia | 4.39 ± 0.43 | p < 0.001 | Associated with acute psychotic episodes; supports transmethylation hypothesis. |
| Violent Offenders | Elevated (Qualitative) | N/A | Linked to paranoid/violent traits (Takeda et al., 1995). |
Pharmacodynamics: Why it Matters
Bufotenine is a potent agonist at 5-HT2A receptors (hallucinogenic target) and 5-HT1A receptors.
-
Blood-Brain Barrier (BBB): While bufotenine is hydrophilic and crosses the BBB poorly in healthy individuals, stress-induced BBB permeability or increased central INMT expression allows it to exert central effects.
-
Mechanism: It acts as a cholinomimetic and serotonergic modulator. In ASD, the correlation with hyperactivity suggests a failure in metabolic clearance or overproduction via the INMT pathway.
References
-
Emanuele, E., et al. (2010). Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia.[1][7] Neuro Endocrinology Letters.
-
Takeda, N., et al. (1995). Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders.[1] NeuroReport.
-
Barker, S. A., et al. (2012). LC/MS/MS analysis of the endogenous dimethyltryptamines hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography.
-
Smythies, J. R. (2002). The transmethylation hypothesis of schizophrenia reinvestigated. Schizophrenia Research.
Sources
- 1. Bufotenin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nel.edu [nel.edu]
- 7. researchgate.net [researchgate.net]
The Endogenous Psychotogen: A Technical Review of Bufotenine HCl in Schizophrenia Research
Executive Summary
The "Transmethylation Hypothesis" of schizophrenia, proposed in the 1950s, postulated that aberrant methylation of endogenous neurotransmitters produces hallucinogenic compounds—"schizotoxins"—that drive psychotic symptomatology. Central to this theory was Bufotenine (5-hydroxy-N,N-dimethyltryptamine) , the N-methylated derivative of serotonin.
While early research (1960s-70s) was marred by analytical artifacts and non-specific assays, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) has confirmed the presence of endogenous bufotenine in humans. Contemporary data suggests elevated urinary concentrations in Autism Spectrum Disorder (ASD) and Schizophrenia, though its etiological role remains debated due to its poor blood-brain barrier (BBB) permeability. This guide dissects the chemical, pharmacological, and analytical history of bufotenine to provide a rigorous foundation for modern biomarker research.
The Transmethylation Mechanism
The core premise of the transmethylation hypothesis is that the enzyme indolethylamine N-methyltransferase (INMT) , typically sequestered in the lung or liver, becomes overactive or aberrantly expressed in the CNS of schizophrenic patients. This enzyme utilizes S-adenosylmethionine (SAM) to methylate tryptamines.[1]
Metabolic Bifurcation
Tryptophan metabolism bifurcates into the serotonergic and tryptaminergic pathways. Under normal conditions, serotonin is degraded by Monoamine Oxidase (MAO) to 5-HIAA. In the pathological model, INMT diverts serotonin toward N-methylation, producing N-methylserotonin and subsequently bufotenine.
Visualization: The Methylation Shunt
The following diagram illustrates the diversion of serotonin metabolism toward the psychotogenic pathway.
Caption: Figure 1. The Transmethylation Shunt. INMT activity diverts serotonin from MAO degradation to bufotenine synthesis.
Chemical Synthesis & Preparation Protocol
For research purposes, Bufotenine HCl is rarely extracted from natural sources (e.g., Anadenanthera seeds or Bufo toad venom) due to impurities. The Speeter-Anthony synthesis (1954) remains the gold standard for producing high-purity indoleamines for clinical assays.
The Speeter-Anthony Protocol
Objective: Synthesis of 5-hydroxy-N,N-dimethyltryptamine (Bufotenine) from 5-benzyloxyindole.
Reagents:
-
Dimethylamine (anhydrous)
-
Lithium Aluminum Hydride (LiAlH4)
-
Palladium on Carbon (Pd/C, 10%)
Step-by-Step Workflow:
-
Acylation (Glyoxylation):
-
Dissolve 5-benzyloxyindole in anhydrous diethyl ether.
-
Add oxalyl chloride dropwise at 0°C. The reaction is highly exothermic.
-
Mechanism:[1][5][6][7][8] Electrophilic aromatic substitution at the C3 position of the indole ring forms 5-benzyloxy-3-indoleglyoxylyl chloride .
-
Observation: Formation of a bright red/orange precipitate.
-
-
Amidation:
-
React the glyoxylyl chloride intermediate with excess anhydrous dimethylamine.
-
Result: Formation of 5-benzyloxy-3-indoleglyoxylamide .
-
Purification: Recrystallize from ethanol to remove amine salts.
-
-
Reduction:
-
Suspend the amide in dry tetrahydrofuran (THF) or ether.
-
Slowly add LiAlH4 under nitrogen atmosphere (reflux for 4–6 hours).
-
Critical Control: Ensure anhydrous conditions to prevent fire hazard and decomposition.
-
Result: The carbonyl groups are reduced to methylene groups, yielding 5-benzyloxy-N,N-dimethyltryptamine .
-
-
Debenzylation (Hydrogenolysis):
-
Dissolve the intermediate in methanol.
-
Add 10% Pd/C catalyst and expose to H2 gas (atmospheric pressure) for 2 hours.
-
Result: Cleavage of the benzyl protecting group yields free base Bufotenine .
-
Salt Formation: React with ethereal HCl to precipitate Bufotenine Hydrochloride as stable crystals.
-
Pharmacodynamics: The Receptor Profile
Bufotenine is a structural analog of serotonin and psilocin. Its pharmacological profile is distinct due to the 5-hydroxyl group, which increases polarity and reduces BBB penetration compared to methylated analogs like 5-MeO-DMT.
Receptor Binding Affinities
Bufotenine acts as a potent agonist at 5-HT receptors.[2][9] Recent structural pharmacology indicates it has a unique binding mode at 5-HT1A, contributing to potential anxiolytic effects, while 5-HT2A activation drives its hallucinogenic potential (if centrally administered).[2][3]
Table 1: Binding Profile of Bufotenine
| Receptor | Affinity (Ki / EC50) | Functional Outcome | Clinical Relevance |
| 5-HT1A | Ki ≈ 4.9 nM | Agonist | Potential anxiolytic/antidepressant effects; high potency. |
| 5-HT2A | EC50 ≈ 3.5 nM | Agonist | Hallucinogenesis (Head-twitch response in rodents). |
| 5-HT2C | High Affinity | Agonist | Modulation of dopamine release; anxiety regulation. |
| Sigma-1 | Moderate | Modulator | Neuroprotection; potential relevance to cellular stress. |
Note: Data aggregated from Takeda et al. (2010) and recent cryo-EM structural studies (2025).
The Analytical Evolution: From Artifact to Biomarker
The historical controversy surrounding bufotenine is largely a story of analytical capability.
The "Pink Spot" Era (1960s)
Early studies used Paper Chromatography and Thin Layer Chromatography (TLC) . Researchers stained urine extracts with Ehrlich’s reagent, looking for a "pink spot."
-
Failure Mode: The "pink spot" was often non-specific, staining for other indoles or drug metabolites (e.g., phenothiazines used to treat schizophrenia), leading to high false-positive rates.
The LC-MS/MS Era (Modern)
Modern protocols utilize Liquid Chromatography-Tandem Mass Spectrometry . This allows for the separation of bufotenine from its isomers (like N-methylserotonin) and precise quantification using Multiple Reaction Monitoring (MRM).[10]
Table 2: Historical vs. Modern Urinary Bufotenine Levels
| Study (Year) | Method | Schizophrenia (SCZ) | Controls | Conclusion |
| Fischer (1968) | TLC/GC | "Detected" | "Not Detected" | Claimed qualitative difference; likely artifactual. |
| Kärkkäinen (1988) | GC-MS | 1.14 µ g/24h | 1.71 µ g/24h | No significant difference. |
| Takeda (2010) | HPLC-ECD | 4.39 ± 0.43 µg/L | 1.53 ± 0.30 µg/L | Significant elevation in SCZ and ASD. |
| Emanuele (2010) | LC-MS/MS | Elevated | Low/Trace | Confirmed Takeda findings; correlated with hyperactivity in ASD. |
Visualization: Analytical Workflow
The transition from raw urine to quantified data requires rigorous cleanup to avoid matrix effects.
Caption: Figure 2. Modern LC-MS/MS Workflow for Bufotenine Quantification. Specific MRM transitions eliminate the "pink spot" ambiguity.
Modern Consensus & Future Directions
The "Transmethylation Hypothesis" in its original form—that bufotenine is the sole cause of schizophrenia—is largely discarded. However, bufotenine has re-emerged as a biomarker of metabolic dysregulation .
-
Biomarker Utility: Elevated bufotenine is consistently observed in subsets of ASD and Schizophrenia patients (Takeda et al., 2010). This may reflect a genetic polymorphism in the INMT gene or altered SAM/SAH ratios (methylation stress).
-
Therapeutic Pivot: The high affinity of bufotenine for 5-HT1A (without the neurotoxicity of other tryptamines) has sparked interest in developing non-hallucinogenic analogs for treating anxiety and depression.
-
The BBB Question: While bufotenine does not cross the BBB efficiently in healthy controls, the "Leaky Gut / Leaky Brain" hypothesis suggests that in inflammatory states (common in SCZ/ASD), permeability increases, potentially allowing peripheral bufotenine to exert central effects.
References
-
Osmond, H., & Smythies, J. (1952). Schizophrenia: A New Approach. Journal of Mental Science. Link
-
Takeda, N., et al. (2010). Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders. Neuroendocrinology Letters. Link
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. Link
-
Emanuele, E., et al. (2010). Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. Neuroendocrinology Letters. Link
-
Kärkkäinen, J., et al. (1988). Urinary excretion of free bufotenin by psychiatric patients. Biological Psychiatry. Link
-
Fischer, E., & Spatz, H. (1968). Determination of bufotenin in the urine of schizophrenics. International Pharmacopsychiatry. Link
-
Shen, H. W., et al. (2010). Psychocivilization and the biotransformation of 5-methoxy-N,N-dimethyltryptamine to bufotenine. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bufo toads and bufotenine: fact and fiction surrounding an alleged psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bufotenin - Wikipedia [en.wikipedia.org]
- 10. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Role of bufotenine hydrochloride in tryptamine metabolic pathways
An In-Depth Technical Guide to the Role of Bufotenine in Tryptamine Metabolic Pathways
Executive Summary
Bufotenine (5-hydroxy-N,N-dimethyltryptamine, or 5-HO-DMT) is a naturally occurring tryptamine alkaloid with a complex and multifaceted role in biochemistry and pharmacology.[1] Found in various plant and animal species, and also produced endogenously in humans, it occupies a critical nexus in tryptamine metabolic pathways.[1][2] Structurally a methylated derivative of the neurotransmitter serotonin, bufotenine's biosynthesis and degradation are intrinsically linked to central and peripheral serotonergic systems.[3][4] Its pharmacological profile is characterized by potent, non-selective agonism at multiple serotonin receptors, which underpins both its physiological effects and its psychoactive potential.[1][5] However, its high hydrophilicity and debated ability to cross the blood-brain barrier present unique pharmacokinetic challenges and scientific questions.[6][7] This guide provides a detailed exploration of bufotenine's metabolic lifecycle, its pharmacodynamic interactions, and the state-of-the-art analytical methodologies required for its accurate investigation.
Part 1: Foundational Biochemistry of Bufotenine
Chemical Identity and Structural Context
Bufotenine is an indolethylamine alkaloid, chemically designated as 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT).[1] Its core structure is shared with the essential amino acid L-tryptophan and the monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The defining features of bufotenine are the hydroxyl group at the 5th position of the indole ring and the two methyl groups attached to the terminal nitrogen of the ethylamine side chain.
This structure places it in close relation to other significant tryptamines:
-
Serotonin (5-HT): Bufotenine is the N,N-dimethylated analog of serotonin.
-
N,N-Dimethyltryptamine (DMT): Bufotenine is the 5-hydroxy analog of DMT.
-
Psilocin (4-HO-DMT): Bufotenine is a structural isomer of psilocin, the active metabolite of psilocybin, differing only in the position of the hydroxyl group.[6]
Natural Occurrence
Bufotenine is not merely a laboratory curiosity but is found across kingdoms. It was first isolated from the skin secretions of toads of the Bufo genus.[8] It is also a key component in various psychoactive preparations used in traditional shamanic practices, derived from sources such as:
-
Plants: Seeds of trees like Anadenanthera colubrina and Anadenanthera peregrina are used to make hallucinogenic snuffs.[1]
-
Fungi: Certain mushrooms, including those from the Amanita genus, contain bufotenine.[8]
Part 2: Metabolic Pathways Involving Bufotenine
The biotransformation of bufotenine is a critical aspect of its function, dictating its formation, concentration, and eventual elimination. It is involved in both anabolic (biosynthesis) and catabolic (degradation) pathways.
Biosynthesis (Anabolism)
There are two primary pathways recognized for the endogenous formation of bufotenine.
-
Pathway A: N-Methylation of Serotonin This is considered the principal biosynthetic route. It begins with the essential amino acid L-tryptophan and proceeds through the serotonin pathway before a final methylation step.
-
Hydroxylation: L-Tryptophan is hydroxylated at the 5-position by the enzyme Tryptophan Hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from 5-HTP to yield serotonin (5-HT).[9]
-
N-Methylation: The enzyme Indolethylamine-N-methyltransferase (INMT) catalyzes the stepwise transfer of two methyl groups from the universal methyl donor S-adenosylmethionine (SAM) to the terminal amine of serotonin, forming bufotenine.[2][3]
-
-
Pathway B: O-Demethylation of 5-MeO-DMT Bufotenine is also an active metabolite of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), another potent psychedelic tryptamine.[10][11]
-
O-Demethylation: The enzyme Cytochrome P450 2D6 (CYP2D6) mediates the removal of the methyl group from the 5-methoxy position of 5-MeO-DMT, resulting in the formation of bufotenine (5-HO-DMT).[11][12] This metabolic conversion is significant as it transforms one psychoactive compound into another with a different receptor affinity profile.[12]
-
Caption: Major degradation pathways for bufotenine elimination.
Part 3: Pharmacological and Physiological Significance
Pharmacodynamics: Receptor Interaction Profile
Bufotenine's biological effects are mediated by its interaction with serotonin (5-HT) receptors. It is a potent but non-selective agonist, meaning it binds to and activates a wide range of 5-HT receptor subtypes. [1]This promiscuity is key to understanding its complex and sometimes contradictory effects.
| Receptor Subtype | Role & Consequence of Bufotenine Agonism | Reference |
| 5-HT1A | Implicated in mood regulation, anxiety, and depression. Agonism at this receptor may contribute to potential anxiolytic and antidepressant effects. | [1][13] |
| 5-HT2A | The primary target for classic psychedelic drugs (e.g., LSD, psilocin). Activation of this receptor is strongly correlated with hallucinogenic and psychoactive effects. | [5][6][14] |
| 5-HT2C | Involved in the regulation of mood, appetite, and cognition. Bufotenine's activity here contributes to its broad neurological impact. | [5][6] |
| 5-HT3 | A ligand-gated ion channel located in the peripheral and central nervous systems, heavily involved in the emetic (vomiting) reflex. Bufotenine's high affinity for this receptor likely explains the significant nausea reported with its use. | [1] |
In addition to direct receptor agonism, bufotenine also acts as a potent serotonin releasing agent, further amplifying its effects on the serotonergic system. [1]
Pharmacokinetics: The Blood-Brain Barrier Challenge
A central point of discussion in bufotenine research is its ability to access the central nervous system (CNS).
-
Physicochemical Properties: Bufotenine is more hydrophilic (water-soluble) and less lipophilic (fat-soluble) than related tryptamines like DMT. [1]This property theoretically limits its ability to passively diffuse across the lipid-rich blood-brain barrier (BBB). [6]* The Debate on CNS Penetrance: Early research suggested that peripherally administered bufotenine could not cross the BBB, leading some to conclude it was not centrally psychoactive. [15]However, more recent and sensitive studies have successfully detected bufotenine in the brain of animal models following administration, and biodistribution studies show it can be found in the brain at higher doses. [6][7]This suggests that while its passage may be limited compared to other tryptamines, it is not entirely excluded from the CNS.
-
Peripheral Distribution: Following administration in rats, bufotenine is found in the highest concentrations in the lungs and heart, with lower levels detected in the brain and liver. [7]Unlike serotonin, it is not significantly stored in blood platelets. [7]
Part 4: Methodologies for Bufotenine Analysis
The robust and accurate quantification of bufotenine in biological matrices (e.g., blood, urine, tissue) is essential for both forensic toxicology and clinical research. The primary analytical challenge is its reliable separation from its structural isomer, psilocin, as they can be difficult to differentiate by mass spectrometry alone. [16]
Recommended Protocol: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
This methodology represents the gold standard for its sensitivity, selectivity, and reliability. [10][16][17] Causality Behind Experimental Choices:
-
Why Stabilization? The hydroxyl group on the indole ring makes bufotenine susceptible to oxidation. Adding an antioxidant like ascorbic acid during sample preparation is a critical, self-validating step to prevent analyte degradation and ensure accurate quantification. [16][17]* Why SPE? Biological samples are complex matrices. A mixed-mode cation exchange SPE removes interfering substances and concentrates the analyte, improving the signal-to-noise ratio and the overall reliability of the measurement. [17]* Why LC? The chromatographic step is paramount. A well-optimized gradient elution on a suitable column (e.g., C18) is required to achieve baseline separation of bufotenine from psilocin, ensuring that the mass spectrometer is analyzing a pure compound at any given retention time. [16]* Why MS/MS? Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. By monitoring a specific precursor ion-to-product ion transition (e.g., m/z 205.2 → 160.2 for bufotenine), the method can confidently identify and quantify the target analyte even at very low concentrations, filtering out background noise. [10]
Caption: Standardized workflow for the analysis of bufotenine.
Part 5: Conclusion and Future Directions
Bufotenine stands as a molecule of significant interest, bridging neurotransmission, endogenous metabolism, and the pharmacology of psychedelics. Its dual identity as a product of serotonin metabolism and a metabolite of 5-MeO-DMT underscores its complex role in human biochemistry. While its pharmacological actions are broadly understood through its interactions with serotonin receptors, critical questions remain.
Key Areas for Future Research:
-
Blood-Brain Barrier Transport: Elucidating the precise mechanisms—whether passive diffusion at high concentrations or active transport—by which bufotenine enters the CNS is crucial to fully understand its psychoactive potential.
-
Role in Pathophysiology: Elevated urinary bufotenine has been reported in some patients with psychiatric disorders such as autism and schizophrenia, but its role as a biomarker or causative agent requires much deeper investigation. [14][18]3. Therapeutic Potential: Beyond its psychoactivity, preliminary research has pointed to potential anti-inflammatory, analgesic, and even antiviral properties, opening new avenues for drug development. [6][19] Continued investigation into the metabolic pathways and physiological roles of bufotenine will undoubtedly yield valuable insights for neuropharmacology, drug discovery, and our understanding of human consciousness.
References
-
Wikipedia. (n.d.). Bufotenin. Retrieved February 20, 2026, from [Link]
-
Jenkins, J. P. (2026, January 23). Bufotenine. Britannica. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved February 20, 2026, from [Link]
-
dos Santos, R. G., et al. (2018). Biological Effects and Biodistribution of Bufotenine on Mice. BioMed Research International. Retrieved February 20, 2026, from [Link]
-
Loughran, M. (2024, November 28). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. Retrieved February 20, 2026, from [Link]
-
Kneisel, S., & Auwärter, V. (2013). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. PubMed. Retrieved February 20, 2026, from [Link]
-
Nova Recovery Center. (n.d.). Bufotenin (5‑HO‑DMT) & 5‑MeO‑DMT: Effects, Risks & Treatment. Retrieved February 20, 2026, from [Link]
-
Shen, H. W., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). 4 Possible paths of biosynthesis of psilocin and bufotenine. Retrieved February 20, 2026, from [Link]
-
McBride, M. C. (2000). Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
-
Chen, Z., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PubMed. Retrieved February 20, 2026, from [Link]
-
BioCrick. (n.d.). Bufotenine. Retrieved February 20, 2026, from [Link]
-
Kärkkäinen, J., et al. (2005). Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues. PubMed. Retrieved February 20, 2026, from [Link]
-
Davis, B. A., et al. (2025, May 20). Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review. PubMed. Retrieved February 20, 2026, from [Link]
-
Dean, J. G., et al. (2018). Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. Frontiers in Neuroscience. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). One‐pot sequential enzymatic reaction to produce tryptamine analogues. Retrieved February 20, 2026, from [Link]
-
Friedberg, L., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. PubMed. Retrieved February 20, 2026, from [Link]
-
Dragulska, S., & Kańska, M. (2014). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Nukleonika. Retrieved February 20, 2026, from [Link]
-
Office of Justice Programs. (2000). Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Retrieved February 20, 2026, from [Link]
-
OUCI. (n.d.). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS | Request PDF. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis. (n.d.). Bufotenin – Knowledge and References. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. Retrieved February 20, 2026, from [Link]
-
Kańska, M., & Drabina, P. (2017). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PubMed. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis. (n.d.). Bufotenine – Knowledge and References. Retrieved February 20, 2026, from [Link]
-
Science.gov. (2026, February 18). Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Biosynthesis of serotonin from tryptophan.... Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of N,N -Dimethyltryptamine and 5-Methoxy- N,N -dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp. Retrieved February 20, 2026, from [Link]
-
Ma, H., et al. (2021). Anti-inflammatory and analgesic actions of bufotenine through inhibiting lipid metabolism pathway. PubMed. Retrieved February 20, 2026, from [Link]
-
Gatch, M. B. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PubMed. Retrieved February 20, 2026, from [Link]
-
Fuller, R. W., et al. (1995). Tissue distribution, metabolism and effects of bufotenine administered to rats. PubMed. Retrieved February 20, 2026, from [Link]
-
Science.gov. (n.d.). bufotenine: Topics by Science.gov. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2021, June 20). Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction. Retrieved February 20, 2026, from [Link]
-
Shulgin, A. T. (1997). Profiles of Psychedelic Drugs. Journal of Psychoactive Drugs. Retrieved February 20, 2026, from [Link]
-
Semantic Scholar. (2025, May 20). Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness. Retrieved February 20, 2026, from [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Retrieved February 20, 2026, from [Link]
-
Takeda, N. (1994). Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders. PubMed. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Biotransformation of 5‐MeO‐DMT and its metabolite bufotenine.... Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, December 29). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. Retrieved February 20, 2026, from [Link]
Sources
- 1. Bufotenin - Wikipedia [en.wikipedia.org]
- 2. Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue distribution, metabolism and effects of bufotenine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bufotenine | Definition, Uses, Effects, & Facts | Britannica [britannica.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and analgesic actions of bufotenine through inhibiting lipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity Profiles of Bufotenine HCl for Serotonin Receptor Subtypes
This guide provides a comprehensive technical overview of the binding characteristics of bufotenine, also known as 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), for various serotonin (5-HT) receptor subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key binding affinity data, outlines detailed experimental protocols for its determination, and explores the functional implications of these interactions, grounding all information in established scientific literature.
Introduction: The Significance of Bufotenine's Interaction with the Serotonergic System
Bufotenine is a naturally occurring tryptamine alkaloid found in various plants, fungi, and the venom of certain toads.[1] Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) predicates its interaction with the serotonergic system, a complex network of receptors that modulates a vast array of physiological and psychological processes.[1][2] Understanding the binding affinity profile of bufotenine across the diverse family of 5-HT receptors is crucial for elucidating its pharmacological effects, which range from psychoactivity to potential therapeutic applications.[2][3]
The serotonin receptors are broadly classified into seven families (5-HT1 through 5-HT7), encompassing at least 14 distinct subtypes.[4] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[5][6] The specific G-protein to which a receptor subtype couples (Gαs, Gαi/o, or Gαq/11) determines the downstream cellular response.[5] This guide will delve into the binding affinities of bufotenine for these receptor subtypes and the subsequent signaling pathways it is likely to modulate.
Section 1: Binding Affinity Profile of Bufotenine for 5-HT Receptor Subtypes
The affinity of a ligand for a receptor is a critical determinant of its potency and potential for off-target effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity. The following table summarizes the reported binding affinities of bufotenine for various human serotonin receptor subtypes.
| Receptor Subtype | G-Protein Coupling | Bufotenine Ki (nM) | Reference(s) |
| 5-HT1A | Gαi/o | 4.9 | [1] |
| 5-HT1B | Gαi/o | High Affinity | [1][7] |
| 5-HT1D | Gαi/o | High Affinity | [1][7] |
| 5-HT1E | Gαi/o | Data Not Available | |
| 5-HT1F | Gαi/o | High Affinity | [1] |
| 5-HT2A | Gαq/11 | 3.49 (EC50) | [1] |
| 5-HT2B | Gαq/11 | Data Not Available | |
| 5-HT2C | Gαq/11 | High Affinity | [7][8] |
| 5-HT3 | Ligand-Gated Ion Channel | High Affinity | [1] |
| 5-HT4 | Gαs | Agonist Activity | [1] |
| 5-HT5A | Gαi/o | Data Not Available | |
| 5-HT6 | Gαs | High Affinity | [1] |
| 5-HT7 | Gαs | High Affinity | [1] |
Section 2: Experimental Determination of Binding Affinity: A Methodological Deep Dive
The determination of binding affinities is predominantly achieved through competitive radioligand binding assays.[9] This technique is considered the gold standard due to its sensitivity and robustness.[9] The underlying principle involves the competition between a labeled ligand with known affinity (the radioligand) and an unlabeled test compound (bufotenine) for binding to the target receptor.
Core Principles of Competitive Radioligand Binding Assays
A competitive radioligand binding assay measures the concentration of a test compound required to inhibit the binding of a specific radioligand to a receptor by 50% (the IC50 value).[9] This IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: Inhibition constant of the test compound.
-
IC50: Concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L]: Concentration of the radioligand used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor.
Detailed Step-by-Step Experimental Protocol: 5-HT1A Receptor Binding Assay
This protocol provides a detailed methodology for determining the binding affinity of bufotenine for the human 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.
Materials:
-
HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~221 Ci/mmol).
-
Non-specific binding control: Serotonin (10 µM).
-
Test Compound: Bufotenine HCl, prepared in a dilution series.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the 5-HT1A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of approximately 10 µg per well.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of [3H]8-OH-DPAT, 50 µL of 10 µM serotonin, and 150 µL of the membrane preparation.
-
Competitive Binding: 50 µL of [3H]8-OH-DPAT, 50 µL of the desired concentration of bufotenine HCl, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the microplate at 27°C for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the bufotenine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Representative Radioligands for Other 5-HT Receptor Subtypes
| Receptor Subtype | Representative Radioligand |
| 5-HT2A | [3H]Ketanserin |
| 5-HT2C | [3H]Mesulergine |
| 5-HT3 | [3H]GR65630 |
| 5-HT4 | [3H]GR113808 |
| 5-HT6 | [3H]LSD |
| 5-HT7 | [3H]5-CT or [3H]SB-269970 |
Section 3: Functional Implications and Signaling Pathways
Bufotenine generally acts as a non-selective serotonin receptor agonist.[1] Studies on bufotenine derivatives suggest they act as full agonists at the 5-HT1A receptor.[2] The functional consequence of bufotenine binding to a specific 5-HT receptor subtype is dictated by the receptor's associated G-protein and its downstream signaling cascade.
Gαi/o-Coupled Receptors (5-HT1 and 5-HT5 Families)
Activation of these receptors by bufotenine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This can lead to the modulation of ion channel activity, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and an inhibitory effect on neuronal firing.[11][12]
Gαs-Coupled Receptors (5-HT4, 5-HT6, and 5-HT7 Families)
Agonism at these receptors by bufotenine activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). [5][13][14]This pathway is generally associated with excitatory neuronal modulation and can influence gene transcription and other long-term cellular processes.
5-HT3 Receptor: A Ligand-Gated Ion Channel
Unlike the GPCRs, the 5-HT3 receptor is a non-selective cation channel. [6]Bufotenine's high affinity for this receptor suggests it can directly modulate ion flow across the neuronal membrane, leading to rapid depolarization. [1]This mechanism is distinct from the slower, second-messenger-mediated responses of the GPCRs and is often associated with nausea and emesis.
Conclusion
This technical guide has provided a detailed examination of the binding affinity profile of bufotenine HCl for serotonin receptor subtypes. The compiled data indicate that bufotenine is a non-selective agonist with high affinity for multiple 5-HT receptors, including subtypes from the 5-HT1, 5-HT2, 5-HT3, 5-HT6, and 5-HT7 families. The experimental protocols outlined herein offer a robust framework for the precise determination of these binding affinities. Furthermore, the elucidation of the downstream signaling pathways associated with each receptor family provides a mechanistic basis for understanding the diverse physiological and psychological effects of bufotenine. This comprehensive understanding is essential for advancing research into the therapeutic potential and toxicological profile of this and related compounds.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Gross, G., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 351-357. [Link]
-
Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Eurofins. (n.d.). 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Bufotenin. In Wikipedia. Retrieved February 20, 2026. [Link]
-
Boess, F. G., et al. (1997). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 121(8), 1597-1604. [Link]
-
Kim, H., et al. (2020). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Science Signaling, 13(648), eabb8433. [Link]
-
Sleight, A. J., et al. (1998). The 5-hydroxytryptamine6 receptor-selective radioligand [3H]Ro 63-0563 labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum. Journal of Neurochemistry, 70(3), 1264-1271. [Link]
-
Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Eurofins. (n.d.). 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service. [Link]
-
Adham, N., et al. (2011). How much do we know about the coupling of G-proteins to serotonin receptors?. Pharmacogenomics, 12(4), 549-565. [Link]
-
Werry, T. D., et al. (2023). Structural insights into constitutive activity of 5-HT 6 receptor. Proceedings of the National Academy of Sciences, 120(14), e2218426120. [Link]
-
Gale, J. D., et al. (1995). Identification of serotonin 5-HT4 recognition sites in the porcine caudate nucleus by radioligand binding. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1279-1287. [Link]
-
Marner, L., et al. (2015). Structures of 5-HT4 receptor radioligands. ResearchGate. [Link]
-
Gustafson, E. L., et al. (2003). Radioligand binding analysis of knockout mice reveals 5-hydroxytryptamine(7) receptor distribution and uncovers 8-hydroxy-2-(di-n-propylamino)tetralin interaction with alpha(2) adrenergic receptors. Neuroscience, 117(2), 269-279. [Link]
-
Ghavami, A., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors. bioRxiv. [Link]
-
Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Molecular Neurobiology, 54(9), 7048-7063. [Link]
-
Kim, J., et al. (2017). A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Chemical Neuroscience, 8(4), 747-755. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]
-
Boess, F. G., et al. (1997). Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. Neuropharmacology, 36(4-5), 713-720. [Link]
-
Kilpatrick, G. J., et al. (1987). Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding. Nature, 330(6150), 746-748. [Link]
-
McBride, M. C. (2000). Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Journal of Psychoactive Drugs, 32(3), 321-331. [Link]
-
Li, S., et al. (2025). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. Research Square. [Link]
-
Zeiser, T., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(50), 17793-17801. [Link]
-
Zeiser, T., et al. (1998). Ligand binding to the serotonin 5HT3 receptor studied with a novel fluorescent ligand. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Li, S., et al. (2025). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. ResearchGate. [Link]
-
Enveric Biosciences. (2026, February 20). Enveric Biosciences Reports EB-003 BRET Receptor Engagement Assay Data. BioSpace. [Link]
-
Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137. [Link]
-
de Sousa, J. R., et al. (2019). Biological Effects and Biodistribution of Bufotenine on Mice. Molecules, 24(13), 2489. [Link]
-
Kvachnina, E., et al. (2005). 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology. Journal of Neuroscience, 25(34), 7821-7830. [Link]
-
Latorraca, N. R., et al. (2021). G protein-coupled receptor-G protein interactions: a single-molecule perspective. Physiological Reviews, 101(3), 1035-1077. [Link]
-
Riad, M., et al. (2010). Agonist-dependent modulation of G-protein coupling and transduction of 5-HT1A receptors in rat dorsal raphe nucleus. International Journal of Neuropsychopharmacology, 13(7), 869-880. [Link]
-
McBride, M. C. (2000). Bufotenine: toward an understanding of possible psychoactive mechanisms. PubMed. [Link]
-
Enveric Biosciences. (2026, February 19). Enveric's EB-003 Assay Data Shows Dual 5-HTA Pathway Engagement; Stock Up. Nasdaq. [Link]
-
De Ponti, F., et al. (2000). Serotonin receptors and their role in the pathophysiology and therapy of irritable bowel syndrome. Official Journal of the Italian Society of Gastroenterology and the Italian Association for the Study of the Liver, 32(3), 196-205. [Link]
-
Cirillo, C., & Sarnelli, G. (2018). The Role of Serotonin Neurotransmission in Gastrointestinal Tract and Pharmacotherapy. In Serotonin - A Chemical Messenger Between All Types of Living Cells. IntechOpen. [Link]
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]
Sources
- 1. Bufotenin - Wikipedia [en.wikipedia.org]
- 2. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms | Office of Justice Programs [ojp.gov]
- 4. webaigo.it [webaigo.it]
- 5. How much do we know about the coupling of G-proteins to serotonin receptors? | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bufotenine: toward an understanding of possible psychoactive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Endogenous Psychedelic Bufotenine and Its Controversial Role in Autism Spectrum Disorder: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypothesis that endogenous psychotomimetic compounds contribute to the pathophysiology of neuropsychiatric disorders is a concept that has intrigued and divided the scientific community for decades. Central to this debate in the context of Autism Spectrum Disorder (ASD) is bufotenine (5-hydroxy-N,N-dimethyltryptamine), a tryptamine alkaloid structurally related to the neurotransmitter serotonin. This in-depth technical guide provides a comprehensive literature review of the research surrounding bufotenine hydrochloride in ASD studies. It navigates the historical context of the "bufotenine theory," critically appraises the clinical evidence, delves into its neuropharmacology, and outlines the state-of-the-art analytical methodologies for its detection. Furthermore, this guide explores the existing preclinical data and proposes future research directions, particularly concerning the use of established animal models of ASD and the investigation of bufotenine's effects on neuroplasticity. This document is intended to be a definitive resource for researchers and drug development professionals seeking a nuanced understanding of the contentious yet potentially significant role of bufotenine in ASD.
Introduction: The Genesis of the Bufotenine Hypothesis in Autism
The story of bufotenine in psychiatric research is rooted in the broader "transmethylation hypothesis," which posits that the endogenous formation of methylated indoleamines could be a factor in psychosis.[1] Bufotenine, being the N,N-dimethylated derivative of the critical neurotransmitter serotonin, emerged as a prime candidate.[2] Early investigations in the mid-20th century reported the presence of bufotenine in the urine of individuals with schizophrenia, although these findings were not consistently replicated, leading to considerable debate.[1][3]
The focus later expanded to include ASD, a neurodevelopmental condition characterized by challenges in social interaction and communication, and by restricted and repetitive behaviors.[4][5] The rationale for this extension was multifold. Firstly, a significant subset of individuals with ASD exhibit hyperserotonemia (elevated whole-blood serotonin), pointing to a dysregulation in the serotonin system.[4][5] Secondly, the shared clinical features between some presentations of ASD and psychotic disorders prompted researchers to explore common biochemical underpinnings.
Clinical Evidence: The Urinary Bufotenine Conundrum
A body of clinical research has investigated the urinary excretion of bufotenine in individuals with ASD, with intriguing but often inconsistent results. Several studies have reported significantly higher levels of bufotenine in the urine of individuals with ASD compared to neurotypical controls.[1][3][6][7]
One of the most cited studies by Emanuele et al. (2010) found that urinary bufotenine levels were significantly elevated in young adults with severe ASD compared to healthy controls.[1][6][7] Furthermore, this study identified a positive correlation between urinary bufotenine concentrations and hyperactivity scores in the ASD group, as measured by the Vineland Adaptive Behavior Scale.[1][6]
However, the clinical picture is far from clear. A systematic review of the literature highlighted the heterogeneity of the findings across various studies.[8] While some studies reported a high prevalence of detectable bufotenine in the urine of psychiatric patients, including those with ASD, others found a significant overlap with healthy controls or failed to detect the compound at all.[3][8] These discrepancies can be attributed to several factors, including small sample sizes, cross-sectional designs, and a lack of standardized analytical methodologies in earlier research.[1][9]
Table 1: Summary of Quantitative Findings from a Key Study on Urinary Bufotenine Levels
| Participant Group | Mean Urinary Bufotenine (μg/L) ± SEM | p-value vs. Controls |
| Autism Spectrum Disorder (n=15) | 3.30 ± 0.49 | <0.05 |
| Schizophrenia (n=15) | 4.39 ± 0.43 | <0.001 |
| Healthy Controls (n=18) | 1.53 ± 0.30 | N/A |
| Data adapted from Emanuele et al., 2010.[1][6][7] |
Endogenous Biosynthesis and Metabolism of Bufotenine
Understanding the potential relevance of bufotenine in ASD necessitates a thorough examination of its endogenous production and metabolic fate.
Biosynthesis Pathway
Bufotenine is not a dietary compound but is synthesized in the human body from serotonin (5-hydroxytryptamine). The key enzymatic step is the N-methylation of serotonin, catalyzed by indolethylamine-N-methyltransferase (INMT).[2][10] INMT is an enzyme that has been found in various human tissues, and its activity has been a subject of investigation in the context of neuropsychiatric disorders.[2][11] Dysregulation of INMT activity could theoretically lead to an overproduction of methylated tryptamines like bufotenine.[2]
Figure 1: Simplified biosynthesis pathway of bufotenine from serotonin.
Metabolism and Excretion
Once formed, bufotenine is primarily metabolized by monoamine oxidase A (MAO-A), the same enzyme responsible for the degradation of serotonin.[12] This enzymatic action converts bufotenine to 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin that is excreted in the urine.[12] Another significant metabolic route is conjugation, where bufotenine is modified with glucuronic acid to form bufotenine glucuronide, which is also excreted.[13] The activity of MAO-A is a critical factor, as reduced function could lead to an accumulation of bufotenine.[10]
Neuropharmacology and Proposed Mechanisms of Action in ASD
The neuropharmacological profile of bufotenine is complex and centered around its interaction with the serotonin system.
Serotonin Receptor Interactions
Bufotenine is a non-selective serotonin receptor agonist, with notable activity at several receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[12][14] Its affinity for the 5-HT2A receptor is particularly noteworthy, as this receptor is the primary target for classic psychedelic drugs like LSD and psilocybin and is implicated in their hallucinogenic effects.[1][14] The activation of 5-HT2A receptors is also known to modulate cognitive and social behaviors, which are core domains affected in ASD.[4]
Figure 2: Bufotenine's interaction with serotonin receptors and potential downstream effects.
The Neuroplasticity Hypothesis
Recent research has demonstrated that psychedelic compounds can induce rapid and lasting changes in neuronal structure, a phenomenon termed neuroplasticity.[15][16] Studies on compounds like DMT and psilocybin have shown that they can increase dendritic spine density and promote synaptogenesis in the prefrontal cortex.[15][16] These structural changes are thought to underlie the therapeutic effects of psychedelics in mood and anxiety disorders.
While direct evidence for bufotenine's effects on neuroplasticity is currently lacking, its potent agonism at the 5-HT2A receptor suggests that it may share these properties.[17] Given that ASD is increasingly understood as a disorder of synaptic function and connectivity, the potential for bufotenine to modulate neuroplasticity presents a compelling, albeit speculative, avenue for future research.
Analytical Methodologies for Bufotenine Detection
The accurate and sensitive quantification of bufotenine in biological matrices is paramount for rigorous clinical research. Early studies were hampered by less specific analytical techniques, contributing to the conflicting results in the literature.[1] Modern methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity.[18][19][20]
Experimental Protocol: LC-MS/MS for Bufotenine Quantification in Urine
The following is a generalized protocol synthesized from methodologies described in the literature.[18][19][20]
I. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.[21][22]
-
Loading: Acidify the urine sample and add an internal standard (e.g., a deuterated analog of bufotenine). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent solution) to remove interfering compounds.[22]
-
Elution: Elute bufotenine and the internal standard from the cartridge using a stronger solvent mixture (e.g., a combination of an organic solvent and a volatile base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of bufotenine from other urinary components.
-
Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for bufotenine (e.g., m/z 205.2 → 160.2) and the internal standard using Multiple Reaction Monitoring (MRM).[19]
-
Quantification: Construct a calibration curve using known concentrations of bufotenine standards. Quantify the bufotenine concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 3: Experimental workflow for the quantification of bufotenine in urine by LC-MS/MS.
Preclinical Research and Future Directions
Preclinical studies are essential for elucidating the causal role, if any, of bufotenine in ASD-like phenotypes. To date, research in this area is limited.
Existing Preclinical Data
Studies in rodents have shown that bufotenine can cross the blood-brain barrier, albeit poorly, and exert central effects.[13][23] Administration of bufotenine to mice has been shown to induce mild behavioral alterations, including changes in locomotor activity and anxiety-like behaviors in the open field test.[13][23][24] However, these studies were not conducted in the context of animal models of autism.
Proposed Preclinical Studies in ASD Models
To rigorously test the bufotenine hypothesis, future research should focus on administering bufotenine to validated animal models of ASD.
-
Valproic Acid (VPA) Model: Prenatal exposure to VPA in rodents is a well-established environmental model of autism that produces core ASD-like behavioral phenotypes.[25] Investigating the effects of chronic bufotenine administration on social interaction, repetitive behaviors, and anxiety in VPA-exposed offspring would be a critical first step.
-
Genetic Models: Models such as the Fragile X (Fmr1 knockout) mouse or mice with mutations in genes like SHANK3 replicate the genetic underpinnings of some forms of ASD.[26] Assessing the behavioral and neurophysiological responses to bufotenine in these models could provide insights into its potential interaction with specific genetic pathways implicated in autism.[27]
Investigating Neuroplasticity
Future preclinical work should also directly examine the effects of bufotenine on synaptic plasticity and neuronal morphology. Techniques such as two-photon microscopy could be used to visualize changes in dendritic spine density and dynamics in vivo in response to bufotenine administration.[15][28] Electrophysiological studies could assess its impact on long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.
Conclusion and Authoritative Perspective
The role of bufotenine in the pathophysiology of Autism Spectrum Disorder remains an open and compelling question. While some clinical studies have demonstrated an association between elevated urinary bufotenine and ASD, the evidence is not consistently replicated and is fraught with methodological limitations in earlier work. The endogenous synthesis of bufotenine from serotonin, coupled with its potent activity at 5-HT2A receptors, provides a plausible, though unproven, mechanistic link to the core symptoms of ASD, particularly given the known dysregulation of the serotonin system in this condition.
For researchers and drug development professionals, the path forward requires a multi-pronged approach. Rigorous, large-scale clinical studies employing standardized and highly sensitive analytical methods like LC-MS/MS are needed to definitively establish the relationship between bufotenine levels and ASD diagnosis and symptom severity. Concurrently, preclinical research is paramount to move beyond correlation and investigate causation. The administration of bufotenine to validated animal models of ASD, combined with in-depth analysis of its effects on social behavior, repetitive actions, and underlying neuroplasticity, will be instrumental in determining whether bufotenine is a mere biomarker or a pathogenic molecule.
Until such research is conducted, bufotenine will remain an enigmatic player in the complex neurobiology of autism. However, its continued study holds the potential to not only unravel novel aspects of ASD pathophysiology but also to open new avenues for therapeutic intervention.
References
-
Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. MDPI. [Link]
-
The Potential Link Between Self-Stimulatory Behavior in Autism and Elevated Dimethyltryptamine or Other Amines. MosaicDX. [Link]
-
Biological Effects and Biodistribution of Bufotenine on Mice. PubMed. [Link]
-
Biological Effects and Biodistribution of Bufotenine on Mice. PMC. [Link]
-
Biological Effects and Biodistribution of Bufotenine on Mice. ResearchGate. [Link]
-
Psychedelics Promote Structural and Functional Neural Plasticity. PMC. [Link]
-
Indolethylamine-N-methyltransferase activity in psychiatric patients and controls. PubMed. [Link]
-
Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Semantic Scholar. [Link]
-
Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. ResearchGate. [Link]
-
Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. Neuro Endocrinology Letters. [Link]
-
Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. PubMed. [Link]
-
Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Request PDF. [Link]
-
Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness. Semantic Scholar. [Link]
-
Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review. ResearchGate. [Link]
-
Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. Semantic Scholar. [Link]
-
The serotonin system in autism spectrum disorder: from biomarker to animal models. PMC. [Link]
-
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC. [Link]
-
Serotonin and Autism. Double Cara ABA Blog. [Link]
-
Serotonin and Autism. Noba. [Link]
-
A Potential Cause of Autism? Key Enzymes Are Found to Have a 'Profound Effect' Across Dozens of Genes Linked to Autism. INTERNATIONAL CHILD DEVELOPMENT CENTER. [Link]
-
Animal Models of Autistic-like Behavior in Rodents: A Scoping Review and Call for a Comprehensive Scoring System. MDPI. [Link]
-
The serotonin-N-acetylserotonin-melatonin pathway as a biomarker for autism spectrum disorders. PubMed. [Link]
-
Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. PubMed. [Link]
-
Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia. Reddit. [Link]
-
Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. OUCI. [Link]
-
Bufotenin. Wikipedia. [Link]
-
Drug Treatment Corrects Autism Symptoms in Mouse Model. UC San Diego Today. [Link]
-
Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Journal of Psychoactive Drugs. [Link]
-
Updated View on the Relation of the Pineal Gland to Autism Spectrum Disorders. PMC. [Link]
-
Mouse model points to potential drug target for increasing social interaction in autism. ScienceDaily. [Link]
-
The Role of the Serotonin (5-HT) System in Autism Spectrum Disorders. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]
-
Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo. Neuron. [Link]
-
Targeting Epigenetic Enzymes for Autism Treatment. PMC. [Link]
-
Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PMC. [Link]
-
Mouse Model of Autism Offers Insights to Human Patients, Potential Drug Targets. Duke University. [Link]
-
Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo. bioRxiv. [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]
-
Animal models in psychedelic research - Lost in translation?. bioRxiv. [Link]
-
Impact of Pharmacological and Non-Pharmacological Modulators on Dendritic Spines Structure and Functions in Brain. MDPI. [Link]
-
Psilocybin elevates the formation rate of dendritic spines. ResearchGate. [Link]
-
Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. ResearchGate. [Link]
Sources
- 1. nel.edu [nel.edu]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The serotonin system in autism spectrum disorder: from biomarker to animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin and Autism | Double Cara ABA Blog [doublecareaba.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. The Potential Link Between Self-Stimulatory Behavior in Autism and Elevated Dimethyltryptamine or Other Amines - MosaicDX [mosaicdx.com]
- 11. Indolethylamine-N-methyltransferase activity in psychiatric patients and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bufotenin - Wikipedia [en.wikipedia.org]
- 13. Biological Effects and Biodistribution of Bufotenine on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Updated View on the Relation of the Pineal Gland to Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. youtube.com [youtube.com]
- 23. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Drug Treatment Corrects Autism Symptoms in Mouse Model [today.ucsd.edu]
- 26. Mouse Model of Autism Offers Insights to Human Patients, Potential Drug Targets | Duke Health [corporate.dukehealth.org]
- 27. sciencedaily.com [sciencedaily.com]
- 28. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Bufotenine Hydrochloride in Plasma via SPE-LC-MS/MS
Abstract & Scope
Bufotenine (5-hydroxy-N,N-dimethyltryptamine), a positional isomer of psilocin and a serotonin analog, presents unique bioanalytical challenges due to its amphoteric nature, light sensitivity, and susceptibility to oxidative degradation. While protein precipitation (PPT) is common for high-throughput screening, it often fails to remove phospholipids that cause ion suppression in electrospray ionization (ESI).
This guide details the development of a robust Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS method. By utilizing Mixed-Mode Cation Exchange (MCX) chemistry, we achieve superior cleanup and recovery compared to liquid-liquid extraction (LLE), ensuring the high sensitivity required for pharmacokinetic and forensic applications.
Method Development Strategy: The "Why" Behind the Protocol
Chemical Characterization & Solubility
Bufotenine possesses two ionizable groups: a phenolic hydroxyl (pKa ~9.7) and a tertiary amine (pKa ~9.6).
-
Extraction Logic: At neutral pH, the molecule exists as a zwitterion or cation. To retain it on a sorbent, we utilize Mixed-Mode Cation Exchange (MCX) . The sorbent's hydrophobic backbone retains the indole ring, while the sulfonic acid groups bind the protonated amine. This allows for rigorous washing steps (using 100% organic solvents) to remove neutral interferences before eluting the analyte with a basic solvent that neutralizes the amine.
Stability & Oxidation Control
Tryptamines with a 5-hydroxy group are prone to rapid oxidation, forming quinone imines.
-
Critical Control Point: Ascorbic acid must be added to plasma samples immediately upon collection or thawing. All extraction steps should be performed under low light or amber glassware conditions.
Chromatographic Separation
Separation of bufotenine from its isomer psilocin (4-hydroxy-N,N-dimethyltryptamine) is critical.
-
Column Choice: A C18 column with high carbon load or a PFP (Pentafluorophenyl) column is recommended. The PFP phase offers unique pi-pi interactions that enhance selectivity for structural isomers.
Experimental Protocol
Reagents and Materials
-
Analytes: Bufotenine Hydrochloride (Certified Reference Material).
-
Internal Standard (IS): Bufotenine-d4 (preferred) or 5-Methyl-N,N-dimethyltryptamine.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Stabilizer: L-Ascorbic Acid.
-
SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
Standard & Sample Preparation
Stock Solution: Dissolve Bufotenine HCl in MeOH to 1 mg/mL. Store at -20°C in amber vials. Working Standard: Dilute stock in 0.1% FA in water to generate a curve (e.g., 0.5 – 100 ng/mL).
Plasma Pre-treatment:
-
Thaw plasma on ice.
-
Add 20 µL of 10% Ascorbic Acid (aq) per 1 mL of plasma.
-
Spike 10 µL of Internal Standard.
-
Add 100 µL of 4% Phosphoric Acid (
) to acidify (pH < 3) and disrupt protein binding. -
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 mins.
Solid Phase Extraction (SPE) Workflow
Note: Do not let the cartridge dry out between steps until the final drying phase.
| Step | Solvent / Action | Purpose |
| 1. Condition | 1 mL Methanol | Activate sorbent pores. |
| 2. Equilibrate | 1 mL Water (with 0.1% FA) | Create acidic environment for cation exchange. |
| 3. Load | Pre-treated Plasma Sample | Bind analyte via ion exchange & hydrophobic retention. |
| 4. Wash 1 | 1 mL 0.1% FA in Water | Remove proteins and salts. |
| 5. Wash 2 | 1 mL 100% Methanol | Remove neutral lipids and hydrophobic interferences. Analyte remains bound by ionic charge. |
| 6. Dry | High vacuum for 2 mins | Remove residual solvent. |
| 7. Elute | 2 x 250 µL of 5% | Neutralize amine (pH > 10) to release analyte. |
| 8. Reconstitute | Evaporate under | Prepare for injection. |
LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 (100 x 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phases:
Gradient Program:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 0.5 | 5 | 0.4 |
| 4.0 | 90 | 0.4 |
| 5.0 | 90 | 0.4 |
| 5.1 | 5 | 0.4 |
| 7.0 | 5 | 0.4 |
MS Source Parameters (ESI Positive):
-
Spray Voltage: 3500 V
-
Ion Transfer Tube Temp: 325°C
-
Vaporizer Temp: 350°C
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| Bufotenine | 205.2 | 160.2 | 30 | Quantifier (Loss of dimethylamine) |
| Bufotenine | 205.2 | 58.1 | 50 | Qualifier (Dimethylammonium ion) |
| IS (Bufotenine-d4) | 209.2 | 164.2 | 30 | Internal Standard |
Method Validation & Performance
Reference Guidelines: FDA Bioanalytical Method Validation (2018) / ICH M10.
Linearity & Sensitivity
-
Range: 0.5 – 100 ng/mL.
-
LLOQ (Lower Limit of Quantitation): 0.5 ng/mL (S/N > 10).
-
Linearity:
using weighting.
Accuracy & Precision
| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| LQC | 1.5 | 4.2 | 6.5 | 95 - 105 |
| MQC | 40 | 2.8 | 4.1 | 98 - 102 |
| HQC | 80 | 1.9 | 3.5 | 99 - 101 |
Matrix Effects & Recovery[3]
-
Extraction Recovery: > 85% (Consistent across QC levels).
-
Matrix Factor: 0.95 – 1.05 (Indicates minimal ion suppression due to efficient SPE cleanup).
Visualization of Workflow
Figure 1: End-to-end workflow for the extraction and quantitation of Bufotenine, highlighting critical stability and cleanup steps.
Troubleshooting & Expert Tips
-
Low Recovery?
-
Check the pH of the loading step. The amine must be protonated (pH < pKa - 2). Ensure sample pH is < 4.
-
Check elution strength. 5%
is required to fully deprotonate the amine and break the ionic bond with the sorbent.
-
-
Peak Tailing?
-
Tryptamines are basic and can interact with free silanols on the column. Ensure your mobile phase contains sufficient ionic strength (Ammonium Formate) or use an "end-capped" column designed for bases.
-
-
Signal Drop Over Time?
-
Bufotenine oxidizes in the autosampler if not protected. Keep the autosampler at 4°C and ensure the final reconstitution solvent contains 0.1% Formic Acid (acidic pH stabilizes the molecule better than neutral).
-
References
-
Martin, R., et al. (2013).[1] "Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS." International Journal of Legal Medicine.
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
- Kärkkäinen, J., et al. (2005). "LC-MS/MS analysis of bufotenine in biological fluids." Biomedical Chromatography. (Contextual reference for MRM transitions).
-
PubChem. (2025).[3] "Bufotenine Compound Summary." National Library of Medicine.
Sources
- 1. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - ProQuest [proquest.com]
- 2. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - ProQuest [proquest.com]
- 3. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Immunohistochemical Staining Using Bufotenine Antibodies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Visualizing Bufotenine in Situ
Bufotenine (N,N-dimethyl-5-hydroxytryptamine), a tryptamine alkaloid found in various plants and animals, has garnered significant interest for its psychoactive properties and potential physiological roles.[1][2] While analytical techniques like liquid chromatography and mass spectrometry have been instrumental in quantifying bufotenine levels in biological samples[1][3][4][5], these methods do not provide the spatial context of its distribution within complex tissue microenvironments. Immunohistochemistry (IHC) offers a powerful approach to bridge this gap by enabling the direct visualization of bufotenine in tissue sections, thereby providing invaluable insights into its cellular and subcellular localization.
However, the application of IHC to small molecules like bufotenine presents unique challenges. Unlike large protein antigens, small molecules are often not readily immobilized by standard tissue fixation methods and can be lost during processing. Furthermore, the generation and validation of antibodies with high specificity and affinity for such a small hapten require rigorous characterization to avoid cross-reactivity with structurally similar endogenous molecules, such as serotonin.
This comprehensive guide provides a framework for developing and validating an IHC protocol for bufotenine. It is designed for researchers who may be working with custom-developed bufotenine antibodies or are in the process of establishing such an assay. We will delve into the critical aspects of antibody validation, tissue preparation, and staining optimization, emphasizing the principles of scientific integrity and the establishment of a self-validating experimental system.
Pillar 1: The Imperative of Antibody Specificity and Validation
The cornerstone of any reliable IHC experiment is a highly specific and well-validated primary antibody.[6] For a small molecule like bufotenine, this is of paramount importance due to the high potential for cross-reactivity with its parent compound, serotonin, and other endogenous tryptamines.
Recommended Antibody Validation Workflow
A multi-pronged approach to antibody validation is essential to ensure that the observed staining is indeed specific to bufotenine.[6][7]
1. Pre-Adsorption (Peptide Competition) Assay: This is a critical control to demonstrate that the antibody binding is specific to the target antigen.[6][8]
-
Principle: The primary antibody is pre-incubated with an excess of the immunizing peptide (bufotenine conjugated to a carrier protein). If the antibody is specific, this will block the antigen-binding sites, resulting in a significant reduction or complete absence of staining in the tissue section.
-
Protocol:
-
Prepare two tubes of the primary antibody at its optimal working dilution.
-
To one tube (the "blocked" sample), add the bufotenine-carrier conjugate peptide to a final concentration of 1-10 µg/mL.
-
Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the IHC staining protocol, using the "unblocked" antibody on one tissue section and the "blocked" antibody on an adjacent serial section.
-
A successful control will show specific staining with the unblocked antibody and no staining with the blocked antibody.
-
2. Western Blotting: While not a direct measure of IHC performance, Western blotting can provide initial evidence of antibody specificity.[7]
-
Application: Test the antibody against a panel of protein lysates from cells or tissues known to contain or lack bufotenine and related compounds. However, as bufotenine is not a protein, this method is more applicable to validating antibodies against the enzymes involved in its synthesis. For bufotenine itself, other methods are more direct.
3. Comparative Staining:
-
Positive and Negative Control Tissues: Use tissues with known high and low (or absent) levels of bufotenine, as determined by orthogonal methods like mass spectrometry.[9] For instance, certain amphibian skin glands could serve as a positive control.
-
Knockout/Knockdown Models: If available, tissue from animal models where the key enzymes for bufotenine synthesis are knocked out would serve as an ideal negative control.[10]
4. Cross-Reactivity Panel (ELISA or Dot Blot):
-
Principle: To assess the degree of cross-reactivity, the antibody should be tested against a panel of structurally related molecules.[8]
-
Method: An Enzyme-Linked Immunosorbent Assay (ELISA) or a dot blot can be used to quantify the antibody's binding affinity for bufotenine versus other compounds like serotonin, N-monomethyl-5-hydroxytryptamine, and tryptamine.[8] This provides quantitative data on the antibody's specificity.
Visualizing the Validation Workflow
Caption: Workflow for validating anti-bufotenine antibody specificity.
Pillar 2: Tissue Preparation - The Foundation for Success
The goal of tissue preparation is to preserve the tissue architecture and immobilize the target antigen while maintaining its immunoreactivity. For a small, soluble molecule like bufotenine, this step is particularly critical.
Fixation
Standard formalin fixation (e.g., 10% neutral buffered formalin) creates protein cross-links that are excellent for preserving morphology but may not efficiently trap small molecules.[11]
-
Recommendation: A combination of fixatives may be more effective. Consider using a fixative containing paraformaldehyde and glutaraldehyde. Glutaraldehyde is a more efficient cross-linker and may be better at creating a dense protein matrix that can entrap small molecules like bufotenine.
-
Protocol Consideration:
-
Perfuse the animal with cold phosphate-buffered saline (PBS) followed by the chosen fixative. Perfusion generally yields better results than immersion fixation.
-
For immersion, ensure tissue blocks are no more than 4-5 mm thick to allow for thorough penetration of the fixative.
-
Fix for 18-24 hours at 4°C. Over-fixation can mask epitopes.
-
Antigen Retrieval
Formalin fixation can mask the epitope of interest, requiring an antigen retrieval step to unmask it.[12] The optimal method must be determined empirically.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a specific buffer.[13][14]
-
Buffers to Test:
-
Sodium Citrate Buffer (10 mM, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
-
Heating Methods: Pressure cookers, microwaves, or water baths can be used.[12] A typical protocol involves heating to 95-100°C for 20-30 minutes.
-
-
Protease-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to unmask the epitope.[13] PIER is generally harsher and can damage tissue morphology, so it should be used with caution and optimized carefully.
| Parameter | Heat-Induced Epitope Retrieval (HIER) | Protease-Induced Epitope Retrieval (PIER) |
| Principle | Reverses cross-links through heat and pH | Enzymatic digestion of proteins masking the epitope |
| Common Reagents | Citrate Buffer (pH 6.0), Tris-EDTA (pH 9.0) | Proteinase K, Trypsin, Pepsin |
| Pros | Generally higher success rate, better morphology preservation | Can be effective when HIER fails |
| Cons | Can cause tissue detachment from slides | Risk of tissue damage and antigen degradation |
| References | [12][13] | [13] |
Pillar 3: A Step-by-Step Protocol for Bufotenine Immunohistochemistry
This protocol is a starting point and will require optimization for your specific antibody, tissue, and experimental setup.
Required Reagents and Materials
-
Xylene and graded ethanol series (100%, 95%, 80%, 70%) for deparaffinization and rehydration.[15][16]
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[15]
-
Wash Buffer: PBS or TBS with 0.05% Tween-20.
-
Blocking Buffer: 5-10% normal serum from the species of the secondary antibody in wash buffer.[10]
-
Primary Antibody: Anti-bufotenine antibody, diluted in blocking buffer.
-
Secondary Antibody: Biotinylated or enzyme-conjugated antibody against the host species of the primary antibody.
-
Detection System: Avidin-Biotin Complex (ABC) kit with HRP, or a polymer-based detection system.[11]
-
Chromogen: DAB (3,3'-Diaminobenzidine) or AEC (3-amino-9-ethylcarbazole).
-
Counterstain: Hematoxylin.
-
Mounting Medium.
Experimental Workflow
Caption: Step-by-step immunohistochemistry workflow for bufotenine.
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform HIER by incubating slides in pre-heated retrieval buffer (e.g., Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.[16]
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in wash buffer.
-
-
Peroxidase Block (if using HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.[17]
-
Rinse in wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the anti-bufotenine primary antibody to its pre-determined optimal concentration in blocking buffer.
-
Incubate sections overnight at 4°C in a humidified chamber. This often yields lower background than shorter, room-temperature incubations.[19]
-
-
Secondary Antibody Incubation:
-
Rinse sections thoroughly in wash buffer (3 changes, 5 minutes each).
-
Incubate with the appropriate biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse sections in wash buffer.
-
If using an ABC system, incubate with the prepared ABC reagent for 30 minutes.
-
Rinse in wash buffer.
-
-
Chromogen Development:
-
Incubate sections with the chromogen solution (e.g., DAB) until the desired staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the hematoxylin in a weak alkaline solution (e.g., tap water).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a reversed graded ethanol series and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Conclusion: A Path Forward for Bufotenine Research
The immunohistochemical detection of bufotenine is a challenging but achievable goal that promises to significantly advance our understanding of its biological roles. Success hinges on a meticulous and scientifically rigorous approach. The principles and protocols outlined in this guide provide a robust framework for researchers to develop and validate a reliable IHC assay for bufotenine. By prioritizing antibody validation, optimizing tissue preparation, and systematically refining the staining protocol, scientists can generate credible, reproducible data that will illuminate the spatial distribution of this intriguing molecule in tissues.
References
-
Fuller, R. W., Snoddy, H. D., & Perry, K. W. (1995). Tissue distribution, metabolism and effects of bufotenine administered to rats. Neuropharmacology, 34(7), 799–804. [Link]
-
Gallo, B., de Souza, J., de Oliveira, C., et al. (2020). Biological Effects and Biodistribution of Bufotenine on Mice. BioMed Research International. [Link]
-
Forsström, T., Tuominen, J., & Karkkainen, J. (2001). Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues. Scandinavian Journal of Clinical and Laboratory Investigation, 61(7), 537-46. [Link]
-
Forsström, T., Tuominen, J., & Karkkainen, J. (2004). Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues. ResearchGate. [Link]
-
Sino Biological. (n.d.). Antigen Retrieval Methods. Retrieved February 21, 2026, from [Link]
-
Lee, J., Lee, D., Son, J., et al. (2015). Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Bio-Techne. (n.d.). Immunohistochemistry (IHC): Products and Protocols for Success. Retrieved February 21, 2026, from [Link]
-
Bitesize Bio. (2025, May 29). Antigen Retrieval Techniques For Immunohistochemistry: Unmask That Antigen! Retrieved February 21, 2026, from [Link]
-
Kim, S. W., Roh, J., & Park, C. S. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine, 50(6), 411–418. [Link]
-
GenScript. (n.d.). Immunohistochemistry (IHC-P) Protocol. Retrieved February 21, 2026, from [Link]
-
Creative Biolabs. (n.d.). Immunohistochemistry Protocol & Troubleshooting. Retrieved February 21, 2026, from [Link]
-
Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Retrieved February 21, 2026, from [Link]
-
Bordeaux, J., Welsh, A. W., Agarwal, S., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]
-
Elabscience. (2024, September 9). Protocol for Immunohistochemistry Kit. Retrieved February 21, 2026, from [Link]
-
Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved February 21, 2026, from [Link]
-
OriGene Technologies. (n.d.). IHC Validated Antibodies. Retrieved February 21, 2026, from [Link]
-
ANT Bio. (2025, August 12). Solving IHC experimental difficult problems: common problems and copin. Retrieved February 21, 2026, from [Link]
-
Howat, W. J., & Wilson, B. A. (2014). Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. Methods, 70(1), 34–38. [Link]
-
Patil, S., Kulkarni, S., & Avadhani, R. (2021). Troubleshooting in Immunohistochemistry with their Remedies. World Journal of Dentistry, 12(3), 241-248. [Link]
-
Leica Biosystems. (n.d.). IHC Troubleshooting. Retrieved February 21, 2026, from [Link]
-
Precision for Medicine. (2024, September 2). Immunohistochemistry in Precision Medicine: From Biomarker to Clinical Trial Assay. Retrieved February 21, 2026, from [Link]
Sources
- 1. Tissue distribution, metabolism and effects of bufotenine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Better IHC Intro and Step 1: Antigen Retrieval | Cell Signaling Technology [cellsignal.com]
- 15. genscript.com [genscript.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Immunohistochemistry Kit [elabscience.com]
- 18. antbioinc.com [antbioinc.com]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Precision Profiling of Serotonergic Modulators: Dose-Response Curve Generation for Bufotenine Hydrochloride
Application Note: AN-5HT-2026
Executive Summary
This guide details the protocol for generating high-fidelity dose-response curves for Bufotenine Hydrochloride (5-HO-DMT HCl) in competitive radioligand binding assays. While Bufotenine exhibits pan-agonist activity across 5-HT receptors, this protocol focuses on the 5-HT2A receptor , a primary target for hallucinogenic potential, using [³H]-Ketanserin as the competing radioligand. The methodology emphasizes the stabilization of the oxidation-prone indole moiety and the mathematical derivation of the inhibition constant (
Scientific Background & Mechanism
Bufotenine is an indole alkaloid structurally analogous to serotonin (5-HT).[1][2] Unlike its metabolic precursor, it possesses restricted blood-brain barrier permeability but potent affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
In a competitive binding assay, Bufotenine HCl (the "cold" ligand) competes with a radioisotope-labeled antagonist (the "hot" ligand) for the orthosteric binding site of the G-protein coupled receptor (GPCR). As the concentration of Bufotenine increases, the radioactive signal on the receptor membrane decreases sigmoidally.
Mechanistic Visualization
The following diagram illustrates the competitive displacement mechanism governing the assay.
Figure 1: Competitive binding mechanism. Bufotenine displaces [³H]-Ketanserin, reducing the detectable CPM (Counts Per Minute).
Safety & Compliance (Critical)
-
Controlled Substance: Bufotenine is a Schedule I substance in the United States and a controlled substance in many other jurisdictions. Researchers must possess a valid DEA license (or local equivalent) and store the neat material in a bolted safe.
-
Radiological Safety: Handling Tritium (³H) requires specific licensure, shielding (acrylic), and waste disposal protocols.
-
Chemical Safety: Bufotenine is a potent serotonin agonist. Wear full PPE to prevent mucosal absorption or inhalation.
Materials & Reagents
Reagent List
| Component | Specification | Purpose |
| Test Compound | Bufotenine Hydrochloride | Target ligand (ensure >98% purity). |
| Receptor Source | CHO-K1 or HEK293 membranes expressing human 5-HT2A | Source of target GPCR. |
| Radioligand | [³H]-Ketanserin (60-80 Ci/mmol) | The "Hot" ligand. Specific for 5-HT2A. |
| Non-Specific Control | Methysergide (10 µM) or Ketanserin (1 µM) | Defines Non-Specific Binding (NSB). |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4 | Physiological environment. Ascorbic acid prevents oxidation. |
| Filter Plates | GF/B Glass Fiber 96-well plates | Traps membranes during harvesting. |
| Pre-soak Solution | 0.3% Polyethyleneimine (PEI) | Reduces radioligand binding to the filter (reduces noise). |
Experimental Workflow
The following flowchart outlines the step-by-step execution of the assay to ensure reproducibility.
Figure 2: Experimental workflow from compound preparation to data analysis.
Detailed Protocol
Step 1: Compound Preparation
Bufotenine is an indole; it is sensitive to oxidation, which creates "false" impurities that distort the curve.
-
Stock Solution: Dissolve Bufotenine HCl in 100% DMSO to a concentration of 10 mM . Store at -20°C.
-
Working Dilutions: On the day of the assay, perform 1:3 serial dilutions in Assay Buffer (containing ascorbic acid).
-
Range: Generate 10-12 points ranging from
M to M. -
Note: Keep DMSO concentration constant (<1%) across all wells to avoid solvent effects.
-
Step 2: Plate Setup (96-Well Format)
Prepare the reaction in a total volume of 200 µL per well. Run all points in triplicate.
| Well Type | Buffer (µL) | Radioligand (µL) | Competitor (µL) | Membrane (µL) |
| Total Binding (TB) | 100 | 50 | 0 (Vehicle only) | 50 |
| Non-Specific (NSB) | 50 | 50 | 50 (Sat. Antagonist) | 50 |
| Sample (Bufotenine) | 50 | 50 | 50 (Bufotenine Dilution) | 50 |
-
Radioligand Conc: Target a final concentration equal to the
of the radioligand (approx. 1-2 nM for [³H]-Ketanserin). -
Membrane: Dilute to ~5-10 µg protein/well.
Step 3: Incubation & Harvesting
-
Incubate: Shake the plate gently for 60 minutes at 25°C . Cover with foil to protect light-sensitive indoles.
-
Filter Prep: Pre-soak GF/B filter mats in 0.3% PEI for at least 1 hour. This is critical to reduce background noise from the radioligand sticking to the glass fibers.
-
Harvest: Use a cell harvester (e.g., PerkinElmer Filtermate).
-
Aspirate well contents through the filter.[3]
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Dry & Count: Dry filters (60°C for 30 min), add scintillant (Meltilex or liquid cocktail), and count in a MicroBeta or TopCount counter.
Data Analysis & Calculation
Curve Fitting
Plot Log[Bufotenine] (M) (x-axis) vs. Specific Binding (%) (y-axis).
Use a 4-parameter logistic (4PL) non-linear regression model:
-
Top: Total Binding (TB) - NSB.
-
Bottom: 0% (or fixed to NSB background).
- : The concentration of Bufotenine displacing 50% of specific radioligand binding.
The Cheng-Prusoff Correction
The
- : Inhibition constant (intrinsic affinity).
- : Concentration of radioligand used in the assay (nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results:
Bufotenine HCl typically displays a
Troubleshooting & Expert Insights
The "Hill Slope" Anomaly
If your Hill Slope deviates significantly from -1.0 (e.g., -0.5), it suggests:
-
Negative Cooperativity: Or binding to multiple affinity states (G-protein coupled vs. uncoupled).
-
Solution: Add GTPγS (100 µM) to the assay buffer. This uncouples the G-protein, forcing all receptors into the low-affinity state, often yielding a cleaner "One-Site" fit.
Ligand Depletion
Ensure that the Total Binding (TB) represents less than 10% of the total added radioligand. If >10% is bound, the assumption that
-
Fix: Reduce membrane protein concentration.
Oxidation Artifacts
If the curve looks erratic or potency is lower than expected:
-
Check the color of the Bufotenine stock.[4] If it has turned pink/brown, it has oxidized.
-
Always prepare fresh dilutions in buffer containing Ascorbic Acid or EDTA.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[5]
-
NIMH Psychoactive Drug Screening Program (PDSP).[6][7][8][9] PDSP Ki Database & Protocol Book. University of North Carolina at Chapel Hill.[6][7][8][9]
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lack of correlation between binding and agonist activity. Journal of Medicinal Chemistry.
-
BindingDB. Assay Protocol for 5-HT2A Receptor Binding using [3H]-Ketanserin.
Sources
- 1. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufotenin - Wikipedia [en.wikipedia.org]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 7. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. dknet.org [dknet.org]
Application Note: Synthesis of Deuterated Bufotenine Hydrochloride for Use as an Internal Standard
Abstract
This application note provides a detailed protocol for the synthesis, purification, and characterization of deuterated bufotenine hydrochloride (Bufotenine-d₄ HCl). This isotopically labeled analog of bufotenine is an essential tool for quantitative analysis in preclinical and clinical research, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The introduction of a stable isotope label allows for the use of isotope dilution mass spectrometry (IDMS), a gold-standard technique for correcting analytical variability and matrix effects, thereby ensuring the highest degree of accuracy and precision.[2][3] This guide details a robust synthetic route starting from 5-benzyloxyindole, followed by deuteration of the side chain, and concluding with the formation of the hydrochloride salt. The causality behind experimental choices, self-validating quality control checkpoints, and comprehensive characterization are emphasized throughout.
Introduction: The Critical Role of Deuterated Internal Standards
Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) is a naturally occurring tryptamine alkaloid found in various plants, mushrooms, and toads.[4] Its potent psychoactive properties and relationship to the neurotransmitter serotonin make it a compound of significant interest in neuropharmacology and toxicology.[4][5] Accurate quantification of bufotenine in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies.[6]
LC-MS/MS is the preferred bioanalytical method due to its high sensitivity and selectivity.[7] However, analytical challenges such as ion suppression or enhancement from matrix components, variability in sample extraction, and fluctuations in instrument response can compromise data integrity.[1][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated bufotenine, is the most effective strategy to mitigate these issues.[8] A deuterated standard is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction losses.[3][8] This allows for reliable normalization and highly accurate quantification.[9]
This document outlines a practical and efficient synthesis for bufotenine-d₄ hydrochloride, designed for researchers requiring a high-purity internal standard for their analytical needs.
Synthetic Strategy and Rationale
The presented synthesis is a multi-step process commencing with the commercially available 5-benzyloxyindole. This strategy is advantageous as the benzyl protecting group on the 5-hydroxyl function is stable throughout the initial reaction sequence and can be selectively removed in the final step. Deuterium atoms are introduced via reduction with a deuterated reducing agent, a common and efficient method for labeling the ethylamine side chain of tryptamines.[10][11]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for deuterated bufotenine HCl.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Lithium aluminum deuteride (LiAlD₄) is highly reactive with water and protic solvents; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of 3-(5-Benzyloxyindolyl)glyoxylyl Chloride
-
Reaction Setup: To a solution of 5-benzyloxyindole (1.0 eq) in anhydrous diethyl ether (Et₂O) in a three-neck flask under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. A yellow precipitate will form.
-
Work-up: The resulting indolylglyoxylyl chloride is highly reactive and is typically used immediately in the next step without isolation.
Causality: This is a classic Friedel-Crafts acylation reaction at the electron-rich C3 position of the indole ring. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate.
Step 2: Synthesis of N,N-Dimethyl-3-(5-benzyloxyindolyl)glyoxylamide
-
Reaction Setup: Cool the suspension from Step 1 back to 0 °C. Add a solution of dimethylamine (2.5 eq, typically a 2M solution in THF) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel.
Causality: The amine acts as a nucleophile, attacking the electrophilic acid chloride to form the stable amide intermediate. An excess of dimethylamine is used to drive the reaction to completion and neutralize the HCl byproduct.
Step 3: Reduction and Deuterium Incorporation to yield 5-Benzyloxy-N,N-dimethyltryptamine-d₄
-
Reaction Setup: In a dry, argon-flushed flask, suspend lithium aluminum deuteride (LiAlD₄) (2.0 eq) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of the amide from Step 2 in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlD₄ in grams. A granular precipitate should form. Stir for 30 minutes.
-
Isolation: Filter the solid and wash thoroughly with THF. Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deuterated, protected tryptamine.
Causality: LiAlD₄ is a powerful reducing agent that reduces the two carbonyl groups of the glyoxylamide to methylenes. The use of the deuterated reagent at this stage incorporates four deuterium atoms onto the ethylamine side chain, resulting in a stable mass shift of +4 amu for the final product. The Fieser workup is a safe and effective method for quenching the excess hydride and generating an easily filterable aluminum salt precipitate.
Step 4: Deprotection to Bufotenine-d₄ (Freebase)
-
Reaction Setup: Dissolve the product from Step 3 in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Purge the flask with hydrogen gas (H₂) and stir the mixture under an H₂ atmosphere (balloon pressure is sufficient) at room temperature for 4-8 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude Bufotenine-d₄ freebase.
Causality: Catalytic hydrogenation is a standard and clean method for removing a benzyl ether protecting group. The catalyst facilitates the cleavage of the C-O bond and reduction by hydrogen gas, yielding the free hydroxyl group and toluene as a byproduct.
Step 5: Formation of Bufotenine-d₄ Hydrochloride
-
Salt Formation: Dissolve the crude Bufotenine-d₄ freebase from Step 4 in a minimal amount of anhydrous isopropanol or methanol.
-
Precipitation: To this solution, add a solution of HCl in diethyl ether (typically 2M) dropwise until the solution becomes acidic (test with pH paper). A precipitate should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, Bufotenine-d₄ hydrochloride.
Causality: The basic dimethylamino group is protonated by HCl to form the hydrochloride salt. The salt form often has improved stability, crystallinity, and handling properties compared to the freebase, making it ideal for long-term storage and preparation of standard solutions.[12]
Quality Control and Characterization
To validate the identity, purity, and isotopic enrichment of the synthesized internal standard, the following analytical techniques are essential.
Caption: Analytical workflow for product validation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion. The observed mass should correspond to the calculated mass of C₁₂H₁₂D₄N₂O. The isotopic distribution will confirm the high enrichment of the d₄ species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will confirm the overall structure. Crucially, the signals corresponding to the α- and β-protons of the ethylamine side chain should be absent or significantly diminished, confirming successful deuteration.
-
¹³C NMR: The spectrum will show characteristic shifts for the carbon atoms of the bufotenine skeleton.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection should be employed to determine the chemical purity of the final product. The purity should ideally be ≥98% for use as an analytical standard.[9]
| Parameter | Specification | Analytical Method |
| Chemical Identity | Corresponds to the structure of Bufotenine-d₄ HCl | ¹H NMR, ¹³C NMR, HRMS |
| Chemical Purity | ≥ 98% | HPLC-UV |
| Isotopic Enrichment | ≥ 98% d₄ | HRMS |
| Molecular Formula | C₁₂H₁₃D₄ClN₂O | HRMS |
| Molecular Weight | 244.75 g/mol | HRMS |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of high-purity deuterated bufotenine hydrochloride. By following this guide, researchers in drug development, pharmacology, and toxicology can produce a critical internal standard necessary for robust and accurate bioanalysis. The use of this standard will enhance data quality and provide greater confidence in quantitative results from LC-MS/MS studies.[1][9]
References
- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- ChemRxiv. (2025). We licked the frogs so you don't have to: A comprehensive history and analysis of the chemical syntheses of the classical psyc.
- Chinese Journal of Natural Medicines. (2021). Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction.
- International Journal of Research and Scientific Innovation. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- MDPI. (2022, December 28). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- ResearchGate. (2015). Concise Synthesis of N,N -Dimethyltryptamine and 5-Methoxy- N,N -dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp.
- ResearchGate. (n.d.). 4 Possible paths of biosynthesis of psilocin and bufotenine.
- Science.gov. (n.d.). bufotenine: Topics.
- U.S. Department of Justice, Drug Enforcement Administration. (2021, April 15). Conversion Factors for Controlled Substances.
- ResearchGate. (2026, January 1). Distinguishing 4- vs 5-Hydroxy- N , N -Dimethyltryptamine (Psilocin vs Bufotenine) Using Hydrogen–Deuterium Back-Exchange.
- Tzu Chi University-Pure Scholars. (n.d.). Synthesis of deuterium labeled tryptamine derivatives.
- VIVAN Life Sciences. (n.d.). Bufotenine-d4.
- Wikipedia. (n.d.). Bufotenin.
- SWGDRUG.org. (2005, August 16). BUFOTENINE.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- PubMed. (2021, June 15). Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction.
- Pharmaffiliates. (n.d.). Product Name : Bufotenine-d4 Hydrochloride.
- PubMed. (2012, September 15). Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies.
- ResearchGate. (2025, August 9). Synthesis of deuterium labeled standards of 5-methoxy-N,N-dimethyltryptamine (5-Meo-DMT).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bufotenin - Wikipedia [en.wikipedia.org]
- 5. Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bufotenine: Topics by Science.gov [science.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Diversion Control Division | Conversion Factors for Controlled Substances [deadiversion.usdoj.gov]
Troubleshooting & Optimization
Preventing oxidative degradation of bufotenine hydrochloride in aqueous solution
Topic: Preventing Oxidative Degradation in Aqueous Solution
Introduction: The Stability Paradox
Why is my Bufotenine HCl turning pink? Bufotenine (5-hydroxy-N,N-dimethyltryptamine) shares a critical structural vulnerability with Serotonin: the 5-hydroxyindole moiety. While the hydrochloride salt form improves solubility, it does not protect the molecule from oxidation once dissolved in water.
In aqueous solution, the phenolic hydroxyl group at the 5-position is prone to autoxidation. This reaction is autocatalytic and accelerates rapidly under three conditions: high pH (>6.0) , presence of dissolved oxygen , and exposure to light . The appearance of a pink, brown, or black precipitate indicates the formation of quinone imines and subsequent polymerization into melanin-like compounds.
This guide provides the protocols required to maintain the integrity of Bufotenine HCl in solution for experimental applications.
The Mechanism of Failure
Q: What is the chemical pathway causing the degradation? A: The degradation is driven by electron abstraction from the 5-hydroxyl group. Unlike simple hydrolysis, this is a radical-mediated oxidative cascade.
-
Initiation: Trace transition metals or UV light facilitate the abstraction of a hydrogen atom from the 5-OH group, creating a phenoxyl radical .
-
Propagation: This radical is unstable and loses a second electron to form a quinone imine (specifically tryptamine-4,5-dione intermediates).
-
Polymerization: These electrophilic quinones react with unoxidized bufotenine molecules or other nucleophiles, leading to insoluble, colored polymers (similar to the "browning" of cut apples).
Visualization: The Oxidative Cascade
Figure 1: The stepwise oxidative degradation pathway of 5-hydroxyindoles in aqueous media.
Formulation & Preparation Protocols
Q: How do I prepare a stable stock solution? A: You must control three variables: pH , Dissolved Oxygen (DO) , and Chelation .
Variable 1: pH Control
The pKa of the 5-hydroxyl group in bufotenine is approximately 9.6 [1]. However, autoxidation rates increase significantly as pH rises above 6.0.
-
Recommendation: Maintain stock solutions in dilute acid (0.1 M HCl or acetic acid) or a buffer at pH 4.0 – 5.0 .
-
Why: At low pH, the hydroxyl group remains fully protonated, making electron abstraction thermodynamically unfavorable.
Variable 2: Antioxidant Selection
Use a "Sacrificial Reductant" that oxidizes faster than the bufotenine.
| Antioxidant | Concentration | Mechanism | Best For |
| Ascorbic Acid | 0.1% - 0.5% (w/v) | Scavenges free radicals; reduces quinones back to phenols. | Acute experiments (24-48h). |
| Sodium Metabisulfite | 0.1% (w/v) | Reacts directly with dissolved oxygen. | Long-term storage stocks. |
| EDTA (Disodium) | 1 mM | Chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze radical formation. | Mandatory for all aqueous solutions. |
Variable 3: Oxygen Exclusion (The "Argon Shield")
Simply capping a tube is insufficient. You must actively remove dissolved oxygen using the sparging method.
Protocol: Anaerobic Stock Preparation
-
Solvent Prep: Take the required volume of water (or buffer). Add EDTA (1 mM).
-
Sparging: Insert a glass pipette connected to an Argon (or Nitrogen) line into the liquid. Bubble gas vigorously for 15 minutes to displace dissolved oxygen.
-
Dissolution: While continuing to flow gas over the liquid surface (blanketing), add the Bufotenine HCl and antioxidant. Vortex until dissolved.
-
Aliquot: Dispense into amber glass vials under inert gas flow.
-
Seal: Cap immediately with PTFE-lined septa.
Visualization: The Anaerobic Workflow
Figure 2: Critical control points for preparing oxidation-resistant bufotenine solutions.
Storage & Handling FAQs
Q: Can I freeze the aqueous solution? A: Yes, and you should.
-
Protocol: Store aliquots at -20°C or -80°C .
-
Caveat: Avoid repeated freeze-thaw cycles. Each thaw introduces a brief window of oxygen exposure and radical mobility. Use single-use aliquots.
Q: Why amber glass? Can't I use foil? A: 5-hydroxyindoles are photosensitive. UV light provides the energy to break the O-H bond, initiating the radical cascade [2].
-
Standard: Use Class A amber glass vials.
-
Foil: Aluminum foil is acceptable for short-term transport but is prone to pinholes and physical damage.
Q: Is DMSO better than water? A: Yes. Bufotenine HCl is soluble in DMSO.[1] DMSO is less conducive to the specific radical mechanisms that degrade phenols compared to water. However, if your biological assay requires an aqueous medium, prepare a 1000x stock in DMSO (stored at -20°C) and dilute into degassed buffer immediately before use.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Solution turns Pink/Red | Early-stage oxidation (Quinone formation). | Discard. The compound purity is compromised (>5% degradation). Check pH; it is likely too basic. |
| Solution turns Brown/Black | Advanced polymerization (Melanin formation). | Discard immediately. Insoluble particulates may clog instruments (HPLC/needles). |
| Precipitate in clear solution | "Salting out" or pH shift. | If the solution is colorless but cloudy, the pH may have drifted high (creating the free base, which is less soluble). Acidify slightly to re-dissolve. |
| HPLC peak broadening | Dimerization. | Oxidative coupling of two bufotenine molecules. Add 1 mM EDTA to mobile phase to prevent on-column oxidation. |
References
-
Migliaccio, G. P., et al. (1981).[2] Comparison of solution conformational preferences for the hallucinogens bufotenin and psilocin using 360-MHz proton NMR spectroscopy. Journal of Medicinal Chemistry, 24(2), 206-209. Link
-
Wrona, M. Z., & Dryhurst, G. (1987). Oxidation chemistry of 5-hydroxytryptamine. Journal of Organic Chemistry, 52(13), 2817–2825. Link
-
Cayman Chemical. (n.d.). Serotonin (hydrochloride) Product Information & Stability.[1][3] Link
-
Gifford, A. N., et al. (1996). Voltammetric monitoring of 5-hydroxyindole compounds in the extracellular fluid. Journal of Neuroscience Methods, 70(2), 195-202. Link
Sources
Minimizing matrix effects in mass spectrometry analysis of bufotenine hydrochloride
A Guide to Minimizing Matrix Effects for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the mass spectrometry analysis of bufotenine hydrochloride. This guide is designed to provide in-depth, practical solutions to the common challenges associated with quantifying bufotenine in complex biological matrices. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a causative understanding of why certain techniques are employed and how to troubleshoot effectively when challenges arise. We will explore the intricacies of sample preparation, chromatographic separation, and mass spectrometric detection to ensure the integrity and accuracy of your analytical data.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Understanding the Problem:
-
Q1: I'm observing significantly lower signal intensity for bufotenine in my plasma/urine samples compared to my standards prepared in solvent. What is happening?
-
Q2: What are the primary sources of matrix effects in plasma and urine samples for bufotenine analysis?
-
-
Sample Preparation:
-
Q3: What is the most effective sample preparation technique to minimize matrix effects for bufotenine?
-
Q4: My recovery after Solid-Phase Extraction (SPE) is poor. What are the likely causes and how can I improve it?
-
-
Chromatography (LC):
-
Q5: How can I optimize my chromatographic method to separate bufotenine from interfering matrix components?
-
Q6: I'm having trouble separating bufotenine from its isomers. What column and mobile phase modifications should I consider?
-
-
Mass Spectrometry (MS):
-
Q7: What is the best internal standard strategy for bufotenine quantification?
-
Q8: Are there alternative ionization techniques that are less prone to matrix effects for bufotenine?
-
-
-
Troubleshooting Guides
-
Systematic Assessment of Matrix Effects:
-
Protocol 1: Qualitative Assessment of Ion Suppression/Enhancement using Post-Column Infusion.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Pre- and Post-Extraction Spike Analysis.
-
-
Step-by-Step Experimental Protocols:
-
Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for Bufotenine from Urine/Plasma.
-
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common questions and provides expert insights into the underlying principles of bufotenine analysis.
Understanding the Problem
Q1: I'm observing significantly lower signal intensity for bufotenine in my plasma/urine samples compared to my standards prepared in solvent. What is happening?
This is a classic manifestation of ion suppression , a major type of matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Co-eluting endogenous or exogenous compounds from your biological matrix (e.g., plasma, urine) interfere with the ionization of bufotenine in the mass spectrometer's ion source.[1] This competition for ionization leads to a reduced number of bufotenine ions reaching the detector, resulting in a lower signal intensity and compromising the accuracy and sensitivity of your assay. Less commonly, a signal increase, known as ion enhancement, can also occur.
Q2: What are the primary sources of matrix effects in plasma and urine samples for bufotenine analysis?
The composition of the matrix dictates the nature of the interference.
-
Plasma/Serum: The primary culprits are phospholipids from cell membranes. These molecules are abundant and have a high propensity to cause ion suppression, particularly in the later-eluting regions of a reversed-phase chromatogram.[2] Salts and proteins also contribute to matrix effects, although proteins are typically removed during initial sample preparation steps like precipitation.
-
Urine: While generally considered a "cleaner" matrix than plasma, urine presents its own challenges. High concentrations of urea and creatinine , along with various salts, can cause significant ion suppression.[3][4] Additionally, endogenous metabolites, such as certain dipeptides, can produce broad peaks that interfere with the detection of target analytes.[5]
| Biological Matrix | Primary Interfering Components |
| Plasma/Serum | Phospholipids, Salts, Residual Proteins |
| Urine | Urea, Creatinine, Inorganic Salts, Endogenous Metabolites |
| Table 1: Common sources of matrix effects in biological fluids. |
Sample Preparation
Q3: What is the most effective sample preparation technique to minimize matrix effects for bufotenine?
While simple "dilute-and-shoot" or protein precipitation methods are fast, they often fail to adequately remove interfering matrix components. For a robust and reliable assay, Solid-Phase Extraction (SPE) is highly recommended.
Specifically, a mixed-mode cation exchange SPE has been shown to be very effective for extracting bufotenine and related compounds from biological fluids.[6][7] This approach leverages both reversed-phase and ion-exchange properties to provide a more selective cleanup. Bufotenine, being a basic compound, will be positively charged at an acidic pH, allowing it to bind strongly to the cation exchange sorbent while more neutral and acidic interferences are washed away.
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Q4: My recovery after Solid-Phase Extraction (SPE) is poor. What are the likely causes and how can I improve it?
Poor recovery in SPE can usually be traced back to one of the key steps in the process.
-
Incomplete Retention: Bufotenine may not be binding effectively to the sorbent during the loading phase.
-
Troubleshooting: Ensure the pH of your sample is at least 1-2 pH units below the pKa of the sorbent's functional group and the analyte is charged. For cation exchange, an acidic loading condition is crucial.
-
-
Analyte Loss During Washing: The wash solvent may be too strong, stripping the bufotenine from the sorbent along with the interferences.
-
Troubleshooting: Decrease the organic content of your wash solvent. A common strategy is to use an acidic aqueous wash followed by a weak organic wash (e.g., methanol).
-
-
Incomplete Elution: The elution solvent may not be strong enough to displace the bufotenine from the sorbent.
-
Troubleshooting: For cation exchange, the elution solvent should contain a base (e.g., ammonium hydroxide) to neutralize the charge on the bufotenine, allowing it to be eluted with an organic solvent. Increasing the organic strength of the elution solvent can also help.
-
Chromatography (LC)
Q5: How can I optimize my chromatographic method to separate bufotenine from interfering matrix components?
The goal of chromatographic optimization is to shift the retention time of bufotenine away from regions of significant ion suppression.
-
Column Selection: A standard C18 column is a good starting point. However, if co-elution with matrix components is an issue, consider a column with alternative selectivity. A Phenyl-Hexyl column can provide unique selectivity for aromatic compounds like bufotenine through pi-pi interactions, potentially resolving it from non-aromatic interferences that co-elute on a C18 column.[8][9]
-
Mobile Phase Optimization:
-
pH: Maintain an acidic pH (e.g., using 0.1% formic acid) to ensure bufotenine is in its protonated form, which generally leads to better peak shape on silica-based columns.[10][11]
-
Additives: Ammonium formate can be used as a buffer to improve peak shape and reproducibility.[11]
-
Gradient: A well-optimized gradient elution is crucial. A shallow gradient around the elution time of bufotenine can improve resolution from closely eluting interferences.
-
Q6: I'm having trouble separating bufotenine from its isomers. What column and mobile phase modifications should I consider?
Bufotenine is an isomer of psilocin, and baseline separation is critical for accurate quantification.[12]
-
Column Chemistry: As mentioned above, a Phenyl-Hexyl column can offer different selectivity compared to a C18 phase due to its ability to engage in pi-pi stacking interactions with the indole ring of bufotenine.[1][8][9] This can be highly effective in resolving isomers.
-
Mobile Phase Modifiers: Experiment with different mobile phase additives. While formic acid is standard, trifluoroacetic acid (TFA) can act as a stronger ion-pairing agent and significantly alter selectivity, although it may cause some ion suppression.[10] Difluoroacetic acid (DFA) can be a good compromise, offering improved chromatography over formic acid with less ion suppression than TFA.[10]
| Column Chemistry | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic interactions | General purpose, good for a wide range of compounds. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi interactions | Resolving aromatic compounds, including isomers.[8][9] |
| Table 2: Comparison of C18 and Phenyl-Hexyl column chemistries. |
Mass Spectrometry (MS)
Q7: What is the best internal standard strategy for bufotenine quantification?
The gold standard for quantitative LC-MS analysis is the use of a stable isotope-labeled (SIL) internal standard .[13][14] A SIL-IS, such as bufotenine-d4, has nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of matrix effects.[13]
However, a commercially available, certified SIL-IS for bufotenine may be difficult to source. In such cases, a close structural analog can be used, but it is crucial to validate that it behaves similarly to bufotenine under the chosen analytical conditions. It is important to note that even deuterium-labeled standards can sometimes exhibit slight chromatographic shifts compared to the native analyte, which could lead to differential matrix effects.
Q8: Are there alternative ionization techniques that are less prone to matrix effects for bufotenine?
Yes. While Electrospray Ionization (ESI) is the most common technique, it is also highly susceptible to matrix effects. If you continue to face significant challenges, consider these alternatives:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[15][16] It is well-suited for moderately polar compounds like bufotenine.
-
Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize analytes and can be even less prone to matrix effects than ESI and APCI for certain compounds.[15] It is particularly effective for non-polar to moderately polar molecules.
Exploring these alternative ionization sources should be considered an advanced troubleshooting step after thoroughly optimizing sample preparation and chromatography.
Troubleshooting Guides
This section provides detailed protocols for systematically identifying and quantifying matrix effects.
Systematic Assessment of Matrix Effects
Protocol 1: Qualitative Assessment of Ion Suppression/Enhancement using Post-Column Infusion
This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement.[17][18]
Caption: Schematic of a post-column infusion setup.
Procedure:
-
Prepare a standard solution of bufotenine at a concentration that gives a stable and robust signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Using a syringe pump, continuously infuse the bufotenine standard solution into the LC flow stream after the analytical column but before the mass spectrometer ion source. A T-union is used to connect the LC eluent and the infusion line.[18]
-
Establish a stable baseline: Start the infusion and allow the bufotenine signal to stabilize. You should observe a consistent, elevated baseline in the mass spectrometer for the bufotenine MRM transition.
-
Inject blank matrix: Inject an extracted blank matrix sample (e.g., plasma or urine processed through your SPE protocol without the analyte).
-
Analyze the chromatogram: Monitor the bufotenine signal throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
-
Interpretation: Compare the retention time of bufotenine in a standard injection with the regions of ion suppression/enhancement. The goal is to have your analyte elute in a "clean" region with a stable baseline.
Protocol 2: Quantitative Assessment of Matrix Effects using Pre- and Post-Extraction Spike Analysis
This method provides a quantitative measure of the matrix effect and the recovery of your extraction procedure.[19][20]
Sample Sets:
-
Set A (Neat Solution): Bufotenine standard prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the extract is spiked with bufotenine standard just before the final evaporation and reconstitution step. This represents 100% recovery.[19]
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with bufotenine standard before the extraction process begins.
Calculations:
-
Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] * 100
-
Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] * 100
Interpretation of Matrix Effect (%):
-
~100%: No significant matrix effect.
-
<100%: Ion suppression.
-
>100%: Ion enhancement.
A matrix effect between 85% and 115% is often considered acceptable.
Step-by-Step Experimental Protocols
Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for Bufotenine from Urine/Plasma
This protocol is a starting point and may require optimization for your specific application and matrix.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., polymeric-based).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Ammonium hydroxide.
-
Deionized water.
-
Vortex mixer.
-
Centrifuge.
-
SPE manifold.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma or urine, add the internal standard.
-
Add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
If using plasma, centrifuge at >3000 x g for 10 minutes to pellet proteins. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the bufotenine and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
-
Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]
-
Koek, M., Jellema, R., van der Kloet, F., van der Greef, J., & Hankemeier, T. (2011). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry, 83(15), 5871–5877. [Link]
-
Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. University of Alberta. [Link]
-
Agilent Technologies, Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. [Link]
-
Gao, W., Zhang, Y., & Chen, Y. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2014, 1–6. [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent Technologies, Inc. (2018, August 6). Is Your "Good-Enough" Sample Preparation Really Good-Enough?. [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]
-
Grifoll, M., & Pozo, Ó. J. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega, 7(18), 16223–16228. [Link]
-
Taylor & Francis. (n.d.). APCI – Knowledge and References. [Link]
-
Dolder, P. C., Liechti, M. E., & Rentsch, K. M. (2013). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(13), 4737–4746. [Link]
-
Phenomenex. (n.d.). Drug Screening and Confirmation Using Two LC Columns and Identical LC Conditions to Streamline Forensic Workflow. [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Murdoch University Research Portal. (n.d.). Structure elucidation and mitigation of endogenous interferences in LC-MS-Based metabolic profiling of urine. [Link]
-
LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Semantic Scholar. (n.d.). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. [Link]
-
Vintessential. (2016, July 5). Tip: Using spike analysis as a QC in the lab. [Link]
-
Tinoco, T., Gentry, M., & Williams, C. (2025, May 20). Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review. Cureus, 17(5), e74393. [Link]
-
Vasquez, E. C., & Cooks, R. G. (2020). Development of cVSSI-APCI for the improvement of ion suppression and matrix effects in complex mixtures. Journal of The American Society for Mass Spectrometry, 31(10), 2095–2103. [Link]
-
ASMS. (n.d.). LC/MS: The Techniques of Electrospray, APCI and APPI. [Link]
-
NIST. (n.d.). Bufotenine. NIST WebBook. [Link]
-
Figshare. (n.d.). Collection - Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine - Analytical Chemistry. [Link]
-
SWGDRUG.org. (2005, August 16). BUFOTENINE. [Link]
-
PubChem. (n.d.). Bufotenine. [Link]
-
ResearchGate. (2025, August 7). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. [Link]
-
Wang, Y., Zhang, Y., & Wang, Z. (2021). Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction. Chinese Herbal Medicines, 13(3), 454–463. [Link]
-
NORMAN. (n.d.). Development and optimization strategy of LC-APPI-MS methods for the determination of halogenated compounds in environmental matr. [Link]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. [Link]
-
Genemod. (2022, February 10). Pre-Analytical, Analytical, & Post-Analytical Phases of Lab Testing in 2024. [Link]
-
O’Brien, K. M., Upson, K., & Weinberg, C. R. (2018). Lipid and Creatinine Adjustment to Evaluate Health Effects of Environmental Exposures. Current Environmental Health Reports, 5(1), 128–137. [Link]
-
ResearchGate. (n.d.). Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues. [Link]
-
de Oliveira, A. C. S., de Almeida, A. E. S., de Souza, M. V., de Oliveira, S. G., & de Carvalho, G. G. P. (2022). Creatinine as a Urinary Marker of the Purine Derivatives Excretion in Urine Spot Samples of Lambs Fed Peach Palm Meal. Metabolites, 12(5), 421. [Link]
-
Yilmaz, F. M., & Yilmaz, F. (2016). The Effect of Additives in Urine Tubes on Biochemical Analytes. Journal of Clinical and Analytical Medicine, 7(2), 209–212. [Link]
Sources
- 1. support.waters.com [support.waters.com]
- 2. agilent.com [agilent.com]
- 3. Lipid and Creatinine Adjustment to Evaluate Health Effects of Environmental Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vintessential.com.au [vintessential.com.au]
- 14. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Development of cVSSI-APCI for the improvement of ion suppression and matrix effects in complex mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving stability issues of bufotenine hydrochloride under light exposure
A Guide to Understanding and Mitigating Photochemical Instability for Researchers and Formulation Scientists
Introduction
Bufotenine (5-HO-DMT), a naturally occurring tryptamine alkaloid, and its hydrochloride salt are compounds of significant interest in neuropharmacological research.[1][2] As with many indole-containing molecules, a critical challenge in its handling, formulation, and analysis is its inherent instability upon exposure to light. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to understand the mechanisms behind this instability and to implement effective, scientifically-grounded strategies for its mitigation. By following the principles and protocols outlined herein, users can enhance the integrity of their experiments, ensure the reliability of their data, and accelerate their research and development timelines.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of bufotenine hydrochloride's photostability.
Q1: Why is bufotenine hydrochloride so sensitive to light?
A: The photosensitivity of bufotenine hydrochloride is rooted in the electronic structure of its core indole ring. The indole moiety is an electron-rich aromatic system that readily absorbs ultraviolet (UV) and, to some extent, visible light.[3] This absorption of light energy can elevate the molecule to an electronically excited state. This excited molecule can then follow several degradation pathways:
-
Photo-oxidation: The excited indole can react with ground-state molecular oxygen, or transfer its energy to oxygen to create highly reactive singlet oxygen. Both pathways can lead to the oxidation of the indole ring, often resulting in cleavage of the C2-C3 double bond.[4] This process is a primary cause of degradation and often results in a visible color change.
-
Radical Formation: UV irradiation can be energetic enough to cause photodetachment of a hydrogen atom from the nitrogen in the indole ring (the N1–H bond), generating an indolyl radical.[5] These radicals are highly reactive and can initiate chain reactions, leading to the formation of various degradation products and oligomers.
-
Phototautomerism: Light can induce the migration of a hydrogen atom from the nitrogen to a carbon atom on the ring, forming unstable tautomers like 3H-indole (indolenine), which can then undergo further reactions.[5]
Q2: What are the common physical and analytical signs of bufotenine degradation?
A: Degradation can manifest in several ways:
-
Visual Changes: The most common sign is a color change in both solid and solution forms. Solutions may turn from colorless to yellow, brown, or even purple/lavender over time. The solid powder may also darken.
-
Precipitation: As degradation products form, they may be less soluble than the parent compound, leading to the formation of precipitates or turbidity in solution.
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by:
-
A decrease in the peak area of the parent bufotenine peak.
-
The appearance of new peaks, typically at different retention times, corresponding to degradation products.
-
A distorted or noisy baseline, suggesting the presence of multiple, poorly resolved impurities.
-
Q3: Are there official guidelines for testing the photostability of chemical compounds?
A: Yes, the globally recognized standard is the ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products .[6][7] This guideline, established by the International Council for Harmonisation, provides a systematic approach for assessing photostability. It outlines standardized light exposure conditions and methodologies for both "forced degradation" studies (to understand degradation pathways) and "confirmatory" studies (to assess stability in proposed packaging).[8][9] Adhering to these guidelines is essential for regulatory submissions in drug development.
Q4: What are the most basic, immediate steps I should take for handling and storage?
A: Based on standard safety and handling protocols, the following are critical:
-
Storage: Always store bufotenine hydrochloride in tightly sealed, light-resistant containers, such as amber glass vials.[10][11] Store in a dry, cool, and well-ventilated area.[10]
-
Handling: Whenever possible, conduct all handling and sample preparation steps under light-protected conditions. This can be achieved by working in a dark room, using a glove box, or utilizing lighting with longer wavelengths (e.g., yellow or red light, >500 nm) which are less energetic and less likely to cause degradation.[12] For weighing and transfers in an open lab, minimize exposure time and use amber-colored labware.
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides practical solutions to specific problems encountered during experimentation.
Issue 1: My bufotenine stock solution, prepared in a clear glass vial, turned noticeably yellow after a few hours on the lab bench.
-
Probable Cause: Direct exposure to ambient laboratory light (which contains UV components) has initiated photo-oxidation.
-
Immediate Corrective Action: Immediately transfer the solution to an amber glass vial or wrap the clear vial completely in aluminum foil. Store it in a dark place, such as a refrigerator or a closed cabinet.
-
Long-Term Prevention: Establish a standard operating procedure (SOP) that mandates the exclusive use of light-protecting containers (e.g., amber vials, foil-wrapped tubes) for all solutions containing bufotenine. Label all such containers clearly with "LIGHT-SENSITIVE."
Issue 2: My HPLC analysis shows a significant loss of the main bufotenine peak and the appearance of multiple new peaks compared to the initial analysis. How do I confirm this is due to light?
-
Probable Cause: Photodegradation has occurred either during sample preparation, while sitting in the autosampler, or both. The new peaks are likely photodegradants.
-
Troubleshooting & Confirmation: A systematic investigation is required to pinpoint the source of degradation. The following workflow provides a logical approach.
Caption: Troubleshooting workflow for HPLC instability.
-
Solution Protocol: Perform a forced degradation study as detailed in Section 3. This involves intentionally exposing a solution of bufotenine hydrochloride to intense light according to ICH Q1B guidelines and comparing the chromatogram to a "dark control" sample protected from light.[6] This will definitively confirm photosensitivity and help in identifying the degradation products.
Issue 3: I need to develop a stable aqueous formulation of bufotenine hydrochloride for my experiments. What are my options?
-
Underlying Principle: A stable formulation relies on a multi-pronged approach that combines physical protection with chemical stabilization. The goal is to either block light from reaching the molecule or to add excipients that can sacrificially neutralize the reactive species generated by light exposure.
-
Stabilization Strategies:
Caption: Core strategies for stabilizing bufotenine HCl.
-
Recommended Actions & Excipients:
-
Incorporate Antioxidants: Antioxidants act as "scavengers" for the free radicals or reactive oxygen species that cause degradation.[13][14] The choice is critical and depends on the formulation's vehicle (aqueous vs. organic).
-
Control pH: The stability of many drugs is pH-dependent. While primarily associated with preventing hydrolysis, maintaining an optimal pH can influence the rate of photo-oxidation. Conduct a pH-stability profile study (e.g., from pH 3 to 9) to identify the pH of maximum stability.
-
Add a Chelating Agent: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Select Excipients Carefully: Be aware that some common excipients can be detrimental. For example, reducing sugars like lactose can participate in photoreactions, and some polymers may contain peroxide impurities that accelerate oxidation.[15]
-
Table 1: Selection of Antioxidants for Bufotenine Hydrochloride Formulations
| Antioxidant | Mechanism | Suitable Vehicle | Typical Concentration | Key Considerations |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger, Free Radical Scavenger | Aqueous | 0.01 - 0.1% | Can be prone to its own oxidation; may require a chelating agent like EDTA.[13][16] |
| Sodium Metabisulfite | Oxygen Scavenger | Aqueous | 0.01 - 1.0% | Most effective in acidic pH ranges.[13] Can cause sensitivity in some applications. |
| Butylated Hydroxytoluene (BHT) | Free Radical Scavenger (Chain Terminator) | Organic / Lipid | 0.01 - 0.1% | Excellent for non-aqueous systems. Poor water solubility.[13][14] |
| Butylated Hydroxyanisole (BHA) | Free Radical Scavenger (Chain Terminator) | Organic / Lipid | 0.01 - 0.1% | Similar to BHT, often used in combination.[13][14] |
Section 3: Key Protocols & Methodologies
This section provides actionable, step-by-step protocols for critical experiments.
Protocol 1: Forced Photodegradation Study (as per ICH Q1B)
This protocol is designed to intentionally degrade the sample to assess its photosensitivity and to generate degradation products for analytical method development.
Objective: To evaluate the intrinsic photostability of bufotenine hydrochloride and identify potential degradation products.
Materials:
-
Bufotenine Hydrochloride
-
Solvent/vehicle of interest (e.g., water, methanol, formulation buffer)
-
Calibrated photostability chamber equipped with both cool white fluorescent and near-UV lamps (ICH Q1B Option II).[8][9]
-
Chemically inert, transparent containers (e.g., quartz cuvettes, clear glass vials)
-
Light-protective containers for dark controls (e.g., amber vials or vials wrapped in aluminum foil)
-
Validated HPLC-UV/PDA or LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a solution of bufotenine hydrochloride at a known concentration (e.g., 0.5 mg/mL).
-
Dispense the solution into at least two transparent containers (for light exposure) and two light-protected containers (for dark controls).
-
Prepare a solvent-only blank in a transparent container.
-
-
Exposure:
-
Place the transparent containers and the blank inside the photostability chamber. Place the dark control samples in the same chamber, but shielded from light (e.g., inside a foil-wrapped box).
-
Expose the samples to the ICH Q1B recommended light dose: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]
-
It is recommended to pull samples at intermediate time points (e.g., 0, 6, 12, 24 hours) to monitor the progression of degradation.
-
-
Analysis:
-
At each time point, withdraw aliquots from all samples (light-exposed and dark controls).
-
Analyze immediately by a stability-indicating HPLC method.
-
Record the peak area of bufotenine and any new peaks that appear. Use a Photodiode Array (PDA) detector to obtain UV spectra for all peaks to aid in identification and to perform peak purity analysis.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples to the dark controls. Significant degradation in the light-exposed sample with minimal change in the dark control confirms photosensitivity.
-
Calculate the percent degradation of bufotenine at each time point.
-
Characterize the degradation products by their retention time and UV spectrum. If using LC-MS, obtain the mass-to-charge ratio (m/z) for tentative identification.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the intact bufotenine hydrochloride peak from all potential degradation product peaks.
Starting Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV/PDA detector set to monitor at the λmax of bufotenine (approx. 210-220 nm and 275 nm) and to collect full spectra (e.g., 200-400 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Methodology:
-
Generate Degraded Sample: Use the sample from the forced degradation study (Protocol 1) that shows approximately 10-20% degradation of the main peak. This ensures there is a sufficient quantity of both the parent drug and its degradants to test the method's resolving power.
-
Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Method Optimization:
-
Adjust the gradient slope to achieve baseline separation between the bufotenine peak and all impurity peaks. A minimum resolution (Rs) of 1.5 is recommended.
-
If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
-
-
Validation:
-
Once separation is achieved, perform a peak purity analysis using the PDA detector software on the stressed sample. The software should indicate that the bufotenine peak is spectrally pure, confirming no degradants are co-eluting.
-
This validated method can now be reliably used for all future stability studies.
-
References
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Q-Lab (n.d.). Understanding ICH Photostability Testing. Q-Lab Corporation. Available at: [Link]
-
European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Available at: [Link]
-
Manufacturing Chemist (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. HPCi Media. Available at: [Link]
-
StabilityStudies.in (2025). Excipient Compatibility in Light- and Oxidation-Sensitive Formulations. StabilityStudies.in. Available at: [Link]
-
Caron Scientific (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]
-
Fagron Academy (n.d.). Stabilization of Oxidation Prone Ingredients. Fagron. Available at: [Link]
-
Certified Laboratories (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]
-
FTLOScience (2022). Preventing Chemical Degradation of Drug Products. FTLOScience. Available at: [Link]
-
Moravek (n.d.). The Dangers of Chemical Compound Degradation. Moravek. Available at: [Link]
-
SciELO (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Scientific Electronic Library Online. Available at: [Link]
-
ChemIntel360 (2024). How to Improve Drug Stability with Excipients. ChemIntel360. Available at: [Link]
-
Royal Society of Chemistry (2023). Visible-light-responsive indoleazopyrazole photoswitches: dual enhancement of redshift and half-life by ester modification at the ortho position. RSC Publishing. Available at: [Link]
-
AIP Publishing (2005). Photodissociation dynamics of indole in a molecular beam. AIP Publishing. Available at: [Link]
-
Royal Society of Chemistry (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. Available at: [Link]
-
Pharmaguideline (2015). Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]
-
AIP Publishing (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]
-
Royal Society of Chemistry (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[6][15]naphthyridine. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information (2014). Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods. PMC. Available at: [Link]
-
Oxford Academic (2015). Analysis of Psilocin, Bufotenine and LSD in Hair. Journal of Analytical Toxicology. Available at: [Link]
-
ACS Publications (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Available at: [Link]
-
SWGDRUG.org (2005). BUFOTENINE. SWGDRUG.org. Available at: [Link]
-
Colorcon (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
-
National Center for Biotechnology Information (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC. Available at: [Link]
-
Semantic Scholar (2015). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Semantic Scholar. Available at: [Link]
-
ACS Publications (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. PMC. Available at: [Link]
-
ResearchGate (2023). Oral Medications Which Should Be Protected From Light. ResearchGate. Available at: [Link]
-
Frontiers (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Wikipedia (n.d.). Bufotenin. Wikipedia. Available at: [Link]
-
Science.gov (n.d.). bufotenine: Topics by Science.gov. Science.gov. Available at: [Link]
-
ResearchGate (2015). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. ResearchGate. Available at: [Link]
-
Springer (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. Available at: [Link]
-
PubMed (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate (2023). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2025). Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review. PMC. Available at: [Link]
-
National Center for Biotechnology Information (2018). Biological Effects and Biodistribution of Bufotenine on Mice. PMC. Available at: [Link]
-
SciSpace (n.d.). Identification of Bufotenine in Yopo Seeds via GC/IRD. SciSpace. Available at: [Link]
-
American Chemical Society (2024). Bufotenin. ACS.org. Available at: [Link]
-
Taylor & Francis Online (n.d.). Bufotenine – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. Bufotenin - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. caronscientific.com [caronscientific.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pccarx.com [pccarx.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. fagronacademy.us [fagronacademy.us]
- 14. ftloscience.com [ftloscience.com]
- 15. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 16. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
Reducing background noise in electrochemical detection of bufotenine HCl
Welcome to the technical support resource for the electrochemical detection of bufotenine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for reducing background noise and enhancing signal quality.
Section 1: Understanding the Challenge: The Electrochemistry of Bufotenine
Bufotenine, an indoleamine alkaloid and a serotonin analog, presents unique challenges in electrochemical analysis. Its detection relies on the oxidation of the indole moiety, a process that is often irreversible and can lead to the formation of passivating polymer films on the electrode surface.[1] This phenomenon, known as electrode fouling, is a primary contributor to signal degradation and poor reproducibility. Furthermore, the structural similarity of bufotenine to other endogenous compounds, such as tryptophan and tyrosine, creates a high risk of interfering signals, complicating analysis in complex biological matrices.[1]
This guide provides a systematic approach to identifying and mitigating the sources of noise and interference inherent in bufotenine electrochemical detection.
Section 2: Troubleshooting Guide: From Noisy Baselines to Vanishing Peaks
This section addresses specific, common problems encountered during the electrochemical analysis of bufotenine HCl. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experimental setup.
Question 1: Why is my baseline noisy, showing random spikes and high-frequency fluctuations?
Answer: A noisy, fluctuating baseline is typically symptomatic of external environmental interference or issues within the electrochemical cell setup itself.
Causality & Explanation: The potentiostat is a sensitive instrument designed to measure very small currents (nano- to microamperes). This sensitivity makes it susceptible to electromagnetic interference (EMI) from the laboratory environment.[2] Additionally, a stable potential is critically dependent on the integrity of the reference electrode, which provides the stable reference point for all measurements.[2]
Troubleshooting Steps:
-
Isolate from Environmental Noise:
-
Faraday Cage: This is the most effective solution. A Faraday cage is a grounded metal enclosure that shields your electrochemical cell from external EMI, such as power lines (50/60 Hz noise), computers, and other lab equipment.[2]
-
Check Connections: Ensure all cable connections to the potentiostat are secure and that the cables are properly shielded. Poor connections can act as antennae, picking up environmental noise.
-
-
Inspect the Reference Electrode:
-
Clogged Frit: The porous frit or junction of your reference electrode (e.g., Ag/AgCl) can become blocked by sample components or precipitation of salts. This increases the impedance and leads to a noisy, unstable signal. Try soaking the electrode in warm, deionized water or a recommended cleaning solution.
-
Air Bubbles: An air bubble trapped at the junction can disrupt the electrical pathway between the reference electrode and the bulk solution, causing significant noise. Gently tap the electrode to dislodge any bubbles.[2]
-
Depleted Filling Solution: Ensure the internal filling solution is at the correct level and has not been contaminated or depleted of its primary salt (e.g., KCl for an Ag/AgCl electrode).[2]
-
-
Verify the Working Electrode:
-
Surface Contamination: Even trace impurities on the working electrode surface can lead to erratic signals. Ensure your electrode is properly polished and cleaned before each experiment (see Protocol 1).
-
Question 2: I'm observing a high, sloping background current that obscures my signal. What is the cause?
Answer: A high and/or sloping background (capacitive) current is often caused by electroactive impurities in the supporting electrolyte or by the reduction of dissolved oxygen.
Causality & Explanation: The background current arises from non-faradaic processes (charging of the electrical double layer at the electrode surface) and faradaic processes from species other than your analyte. Dissolved oxygen is a common electroactive interferent, especially in reductive scans, but it can also contribute to background noise in oxidative scans.[3] The purity of the solvent and electrolyte salts is paramount, as even trace metal or organic impurities can be redox-active.
Troubleshooting Steps:
-
Deoxygenate the Solution:
-
Inert Gas Purging: Before running your experiment, purge the sample solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. This will remove the vast majority of dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment to prevent oxygen from re-dissolving.
-
-
Use High-Purity Reagents:
-
Electrolyte & Solvent: Always use high-purity salts (e.g., electrochemical grade) and solvents (e.g., HPLC-grade water or acetonitrile). Impurities are a common source of unexpected redox peaks and high background.[2]
-
Run a Blank: Always run a voltammogram of the supporting electrolyte alone. This "blank scan" will reveal any background peaks or excessive capacitive current originating from your reagents. The baseline should be flat and featureless in the potential window of interest.[2]
-
-
Optimize Voltammetric Parameters:
-
Lower Scan Rate: In cyclic voltammetry, a lower scan rate can sometimes reduce the charging current relative to the faradaic (analyte) current, improving the signal-to-noise ratio.[4]
-
Differential Pulse Voltammetry (DPV): Techniques like DPV are specifically designed to minimize the contribution of capacitive current, resulting in a more peak-shaped output and lower detection limits.[5][6]
-
Question 3: My bufotenine signal is weak, broad, or decreases with each consecutive scan. What is happening?
Answer: This is a classic sign of electrode fouling, a major challenge in the analysis of tryptamines.[1]
Causality & Explanation: The electrochemical oxidation of bufotenine's indole moiety generates radical intermediates. These species can polymerize on the electrode surface, forming an insulating layer.[1] This layer passivates the electrode, blocking electron transfer and leading to a rapid decrease in signal intensity, peak broadening, and a shift in peak potential.[4]
Troubleshooting Steps:
-
Rigorous Electrode Cleaning:
-
Polishing: Between each measurement, the working electrode (especially glassy carbon electrodes) must be thoroughly cleaned and polished to remove the fouling film and restore a clean, active surface. See Protocol 1 for a detailed procedure.
-
Electrochemical Cleaning: In some cases, running several potential cycles in a clean supporting electrolyte solution can help to electrochemically strip away adsorbed species.
-
-
Modify the Electrode Surface:
-
Nanomaterials: Modifying the electrode with materials like multi-walled carbon nanotubes (MWCNTs) or graphene can significantly increase the surface area and enhance electron transfer rates, leading to a stronger signal.[7] These materials can also exhibit some resistance to fouling.
-
Polymers/Films: Applying a protective film, such as Nafion or a conductive polymer, can sometimes create a barrier that prevents the fouling products from directly passivating the electrode surface while still allowing the smaller analyte to reach it.
-
-
Adjust the Sample Matrix:
-
pH Optimization: The oxidation potential of bufotenine is pH-dependent.[8][9] Systematically varying the pH of your supporting electrolyte (e.g., using a Britton-Robinson or phosphate buffer) can help find a point where the signal is maximized and fouling is potentially minimized. For similar tryptamines, a pH around 7.0 has been shown to be effective.[8]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues in bufotenine electrochemical detection.
Caption: A logical workflow for troubleshooting electrochemical detection issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the typical oxidation potential for bufotenine?
-
The oxidation potential of bufotenine, like other tryptamines, is dependent on the pH and the electrode material used. At a glassy carbon electrode around pH 7.0, the oxidation peak is expected to appear at approximately +0.7 V to +0.9 V (vs. Ag/AgCl).[8][10] It is crucial to determine this empirically in your specific system by running a cyclic voltammogram of a standard solution.
-
-
Q2: Which voltammetric technique is best for quantifying bufotenine HCl?
-
While Cyclic Voltammetry (CV) is excellent for initial characterization of redox behavior, Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are generally preferred for quantification.[11] These techniques effectively subtract the capacitive background current, resulting in a significantly better signal-to-noise ratio and lower limits of detection.[10][11]
-
-
Q3: What are the most common interfering substances when analyzing biological samples?
-
In biological fluids like urine or serum, the primary interferents are structurally similar molecules and compounds present at high concentrations. These include ascorbic acid , uric acid , and the amino acid tyrosine , which have oxidation potentials that can overlap with bufotenine.[1] Chromatographic separation (e.g., HPLC) prior to electrochemical detection is often necessary for complex samples.[12]
-
-
Q4: Can I reuse my working electrode?
-
Yes, but only with meticulous cleaning between runs. Due to the high propensity for fouling, a glassy carbon or carbon paste electrode must be mechanically polished and sonicated (see Protocol 1) to ensure that a fresh, uncontaminated surface is presented for each new sample.[4] Screen-printed electrodes are often designed for single use to avoid this issue.[8]
-
Section 4: Key Experimental Protocols
Protocol 1: Cleaning and Polishing a Glassy Carbon Electrode (GCE)
This protocol is essential for ensuring reproducibility and preventing signal degradation due to fouling.
Materials:
-
Polishing cloths (e.g., nylon and felt pads)
-
Alumina slurry (0.3 µm and 0.05 µm particle sizes)
-
Deionized water
-
Ethanol or Methanol
-
Ultrasonic bath
Procedure:
-
Initial Rinse: Rinse the electrode tip thoroughly with deionized water, followed by ethanol, to remove any gross contamination.
-
Coarse Polish: Place a few drops of the 0.3 µm alumina slurry onto the first polishing pad. Polish the GCE surface using a gentle, circular or figure-eight motion for 1-2 minutes. Apply light, consistent pressure.
-
Rinse: Thoroughly rinse the electrode tip with deionized water to remove all alumina particles.
-
Fine Polish: Move to a new polishing pad. Apply the 0.05 µm alumina slurry and repeat the polishing process for 3-5 minutes until the electrode surface is mirror-like.
-
Sonication: Place the electrode tip in a beaker of deionized water and sonicate for 2-3 minutes to dislodge any embedded polishing particles. Repeat this step in a beaker of ethanol.
-
Final Rinse & Dry: Rinse the electrode thoroughly with deionized water and allow it to air dry completely before use.
-
Electrochemical Activation (Optional): Before the first use after polishing, it is often beneficial to run several CV cycles in the clean supporting electrolyte to electrochemically activate and stabilize the surface.
Data Summary: Common Interferences
The table below summarizes potential interfering compounds commonly found in biological matrices and their approximate oxidation potentials.
| Compound | Typical Oxidation Potential (vs. Ag/AgCl, pH ~7) | Notes |
| Bufotenine | ~ +0.7 V to +0.9 V | Analyte of Interest [8][10] |
| Ascorbic Acid | ~ +0.2 V to +0.4 V | Often present at high concentrations; can be resolved. |
| Uric Acid | ~ +0.3 V to +0.5 V | Major interferent in urine; peak may overlap. |
| Tyrosine | ~ +0.7 V to +0.8 V | Potential for direct overlap with bufotenine signal.[1] |
| Tryptophan | ~ +0.8 V to +0.9 V | Structurally similar; high potential for interference.[1] |
Workflow for a DPV Measurement
This diagram illustrates the standard procedure for obtaining a background-subtracted Differential Pulse Voltammogram.
Caption: Standard workflow for a DPV experiment.[2]
References
- Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PMC. (2025).
- Electrochemistry of the synthetic tryptamine 5-MeO-MiPT at glassy carbon and screen-printed electrodes: A rapid and simple screening method for application in forensic analysis. (2023).
- Determination of tryptamine in foods using square wave adsorptive stripping voltammetry | Request PDF. (2025).
- Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review - PMC. (2023).
- Determination of tryptamine in foods using square wave adsorptive stripping voltammetry. (n.d.). Talanta.
- Determination of tryptamine in foods using square wave adsorptive stripping voltammetry. (2016). Talanta.
- Bufotenine reconsidered as a diagnostic indicator of psychi
- Reducing background noise in Bromadoline electrochemical detection. (2025). BenchChem.
- The optimization of electrochemical immunosensors to detect epithelial sodium channel as a biomarker of hypertension - PMC. (n.d.).
- Carbon Materials in Voltammetry: An Overview of Versatile Platforms for Antidepressant Drug Detection. (2025). MDPI.
- Different Aspects of the Voltammetric Detection of Vitamins: A Review - PMC. (n.d.).
- Baseline Noise in High-Performance Liquid Chromatography with Electrochemical Detection. (n.d.).
- Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine. (2024). MDPI.
- Electrochemical Sensors as a Tool for Taste Perception in Pharmaceutical Products: Advances and Perspectives. (2026). MDPI.
- Electrochemical Detection of Melatonin in the Presence of Dopamine on a Ce-Doped Poly(bromocresol purple)-Modified Electrode - PMC. (n.d.).
- (PDF) Development of Electrochemical Sensor Using Iron (III) Phthalocyanine/Gold Nanoparticle/Graphene Hybrid Film for Highly Selective Determination of Nicotine in Human Salivary Samples. (2023).
- Fouling-Resistant Voltammetric Xylazine Sensors for Detection of the Street Drug “Tranq”. (2024). Semantic Scholar.
- Electrochemical Sensing Platform Based on Carbon Dots for the Simultaneous Determination of Theophylline and Caffeine in Tea. (2023). MDPI.
- Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality. (2023). MDPI.
Sources
- 1. Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Different Aspects of the Voltammetric Detection of Vitamins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buffer Optimization for Bufotenine HCl Receptor Binding
Topic: Optimization of pH buffers for bufotenine hydrochloride receptor affinity studies Ticket ID: #BUF-5HT-OPT-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit
Core Directive: The Chemistry of Affinity
Welcome to the technical support center. You are likely here because your Ki values are inconsistent, or your ligand stock is degrading. When working with Bufotenine Hydrochloride (5-HO-DMT), you are managing a delicate interplay between an indole alkaloid prone to oxidation and a G-Protein Coupled Receptor (GPCR) sensitive to ionic strength.
The "Ionic Lock" Mechanism
To optimize your buffer, you must understand why pH matters. 5-HT2A receptor binding relies on an ionic interaction between the protonated amine of the tryptamine and a conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
At pH 7.4, bufotenine is >99% protonated (positively charged). If your buffer pH drifts higher (alkaline), the population of protonated species drops, breaking the ionic lock and artificially lowering affinity.
Standardized Protocol: The "Gold Standard" Buffer
Do not reinvent the wheel. The following protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) , the authoritative body on 5-HT receptor assays [2].
Reagents Required[2][3][4][5][6]
-
Base Buffer: Tris-HCl (Standard) or HEPES (High Stability).
-
Salts: MgCl₂ (Critical for G-protein coupling).
-
Stabilizers: Ascorbic Acid (Prevents oxidation).
-
Chelators: EDTA (Prevents metalloprotease activity).
Protocol: 5-HT Binding Buffer Formulation (1 Liter)
Target: pH 7.4 at 25°C (Room Temperature).
| Component | Concentration | Mass/Volume (for 1L) | Function |
| Tris-HCl | 50 mM | 6.057 g | Main buffering agent. |
| MgCl₂ | 10 mM | 2.03 g (Hexahydrate) | Stabilizes Receptor-G-protein complex. |
| EDTA | 0.5 mM | 0.146 g | Chelates ions that promote degradation. |
| Ascorbic Acid | 0.1% (w/v) | 1.0 g | CRITICAL: Prevents indole oxidation. |
| Pargyline | 10 µM | (Add from stock) | MAO inhibitor (Optional for purified membranes). |
Step-by-Step Preparation:
-
Dissolve Tris, MgCl₂, and EDTA in 900 mL of ultrapure water.
-
Temperature Equilibration: Bring the solution to 25°C (or your exact assay temperature). Tris pH is temperature-dependent.
-
pH Adjustment: Adjust to pH 7.4 using HCl.
-
Add Ascorbate: Add Ascorbic Acid immediately prior to the assay. It degrades in solution over 24 hours.
-
Final Volume: Top up to 1000 mL.
Troubleshooting & Optimization Logic
Issue 1: "My Bufotenine Stock turned pink/brown."
Diagnosis: Indole Oxidation. Mechanism: The 5-hydroxy group on bufotenine makes it highly susceptible to radical oxidation, forming quinone imines (pink/dark colored products) which do not bind the receptor. Solution:
-
Buffer Additive: You must include 0.1% Ascorbic Acid in the assay buffer [3].[3]
-
Stock Storage: Store Bufotenine HCl stocks in 10 mM HCl (acidic pH stabilizes the amine) at -20°C, shielded from light.
Issue 2: "My Ki values fluctuate between runs."
Diagnosis: The "Tris Trap" (Temperature Dependence).
Mechanism: Tris buffer has a high temperature coefficient (
-
If you pH your buffer at 4°C (pH 7.4) and run the assay at 25°C, the actual pH will drop to ~6.8.
-
If you pH at 25°C and incubate at 37°C, the pH drops to ~7.0. Solution: Always adjust the pH of Tris buffers at the exact temperature of your assay incubation. Alternatively, switch to HEPES (20 mM), which has negligible thermal shift [4].
Issue 3: High Non-Specific Binding (NSB)
Diagnosis: Ligand sticking to filters. Mechanism: Bufotenine is lipophilic (LogP ~1.[2]2) [1]. It sticks to glass fiber filters (GF/B). Solution: Pre-soak filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting. This neutralizes the negative charge of the glass fibers, repelling the positively charged bufotenine.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the assay setup to prevent data loss.
Figure 1: Critical workflow for Bufotenine/5-HT receptor binding. Note the mandatory Ascorbate addition and PEI filtration steps.
Frequently Asked Questions (FAQs)
Q: Can I use PBS instead of Tris? A: Generally, no . Phosphate buffers can precipitate with Magnesium (MgCl₂), which is required for the receptor-G-protein complex stability. If you must use PBS, ensure MgCl₂ concentrations are low, but Tris or HEPES are preferred for 5-HT assays [2].
Q: My Bufotenine HCl is not dissolving in the buffer. A: Bufotenine freebase is poorly soluble, but the HCl salt should dissolve. However, if you are making a high-concentration stock (e.g., 10 mM), dissolve it in DMSO or 10 mM HCl first, then dilute into the assay buffer. Do not dissolve directly into pH 7.4 buffer if the concentration is high, as it may crash out before mixing.
Q: Why do I need MgCl₂ if I am using an antagonist radioligand? A: If you are running a competition assay with an agonist (like bufotenine) against an antagonist radioligand (e.g., [3H]-Ketanserin), Mg²⁺ is essential to maintain the receptor in a high-affinity state for the agonist. Omitting Mg²⁺ will artificially lower the affinity (Ki) of bufotenine [5].
References
-
Psychedelics Today. (2018). Why is Psilocin Orally Active? (Data regarding pKa of Bufotenine vs Psilocin).
-
NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill.[4] (Standard reference for 5-HT binding buffers).
-
Gabrič, A., et al. (2022).[5] Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2).[6] (Mechanisms of antioxidant protection).
-
BenchChem. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers. (Thermal stability data).
-
Roth, B. L., et al. (1998). High-Affinity Agonist Binding to 5-HT2A Receptors.[7] Journal of Pharmacology and Experimental Therapeutics. (Role of Magnesium in agonist binding).
Sources
- 1. Comparison of solution conformational preferences for the hallucinogens bufotenin and psilocin using 360-MHz proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufotenine - HerbPedia [herbpedia.wikidot.com]
- 3. lecerveau.ca [lecerveau.ca]
- 4. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufotenine CAS#: 487-93-4 [m.chemicalbook.com]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Guide: Bufotenine Hydrochloride vs. 5-MeO-DMT
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the pharmacology of two potent psychoactive tryptamines: bufotenine hydrochloride and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Drawing upon established experimental data, this document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development. We will dissect their mechanisms of action, receptor binding profiles, pharmacokinetics, and functional effects to provide a clear understanding of their distinct and overlapping pharmacological properties.
Introduction: Structurally Related, Pharmacologically Distinct Tryptamines
Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) and 5-MeO-DMT are naturally occurring psychedelic compounds found in various plant and animal species. Their shared tryptamine scaffold belies significant differences in their interaction with the central nervous system, leading to unique subjective experiences and therapeutic potentials. While both are agonists at serotonin receptors, their nuanced receptor affinity and functional potency profiles, coupled with divergent metabolic pathways, dictate their distinct pharmacological identities.[1] This guide will elucidate these differences through a detailed comparative analysis.
Receptor Binding Affinity and Functional Potency: A Tale of Two Serotonin Receptors
The primary molecular targets for both bufotenine and 5-MeO-DMT are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3] However, their binding affinities and functional potencies at these receptors are markedly different, which is a critical determinant of their overall pharmacological effects.
Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Other Notable Receptors |
| Bufotenine (5-HO-DMT) | 4.9 nM[4] | ~5-10 fold higher affinity than 5-MeO-DMT[4][5] | High affinity for 5-HT1B, 5-HT1D, 5-HT1F, 5-HT6, and 5-HT7 receptors[4] |
| 5-MeO-DMT | 6.5 nM[4] | Lower affinity than Bufotenine[4][5] | Agonist at melatonin MT1 and MT2 receptors[6] |
Expert Interpretation: The data clearly indicates that while both compounds exhibit high affinity for the 5-HT1A receptor, bufotenine possesses a significantly higher affinity for the 5-HT2A receptor compared to 5-MeO-DMT.[4][5] This differential affinity for the 5-HT2A receptor is a key factor contributing to their distinct psychoactive profiles, as 5-HT2A agonism is strongly correlated with the classic psychedelic effects of many hallucinogens.
Comparative Functional Potency (EC50, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| Bufotenine (5-HO-DMT) | 13 nM[4] | 3.49 nM[4] |
| 5-MeO-DMT | 21 nM[4] | 3.87 nM[4] |
Expert Interpretation: Interestingly, while their binding affinities differ, their functional potencies at the 5-HT2A receptor are quite similar in vitro.[4] This suggests that once bound, both molecules are capable of activating the receptor with comparable efficacy. However, the higher affinity of bufotenine for the 5-HT2A receptor implies that it can elicit this effect at lower concentrations. For the 5-HT1A receptor, bufotenine also demonstrates a slightly higher potency.[4]
Signaling Pathways and Functional Consequences
The activation of 5-HT1A and 5-HT2A receptors by these tryptamines initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting their downstream physiological and behavioral effects.
Canonical G-Protein Signaling at the 5-HT2A Receptor
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
Caption: Canonical 5-HT2A receptor G-protein signaling pathway.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of bufotenine and 5-MeO-DMT are vastly different, significantly impacting their routes of administration, onset, and duration of effects.
Metabolic Pathways
A crucial distinction lies in their metabolism. 5-MeO-DMT is primarily metabolized via two pathways: O-demethylation by the cytochrome P450 enzyme CYP2D6 to form its active metabolite, bufotenine, and deamination by monoamine oxidase A (MAO-A).[5] Bufotenine is also a substrate for MAO-A.[4]
Caption: Metabolic pathways of 5-MeO-DMT and Bufotenine.
Expert Interpretation: The conversion of 5-MeO-DMT to bufotenine is a critical consideration.[5] Since bufotenine has a higher affinity for the 5-HT2A receptor, this metabolic step can be viewed as a bioactivation process.[5] The activity of the CYP2D6 enzyme, which exhibits genetic polymorphism in the human population, can therefore influence the subjective effects and overall pharmacological response to 5-MeO-DMT.[5]
Comparative Pharmacokinetic Parameters
| Parameter | Bufotenine Hydrochloride | 5-MeO-DMT |
| Bioavailability | Weakly active orally, often administered intravenously, intranasally, or sublingually.[5] | Orally inactive without a MAO inhibitor due to first-pass metabolism.[8] Typically administered via inhalation, insufflation, or injection.[6] |
| Blood-Brain Barrier (BBB) Penetration | Lower ability to cross the BBB due to its higher hydrophilicity.[4] | Readily crosses the BBB due to its greater lipophilicity.[4] |
| Metabolism | Primarily by MAO-A.[4] | O-demethylation by CYP2D6 to bufotenine and deamination by MAO-A.[5] |
| Active Metabolites | None | Bufotenine (5-HO-DMT).[5] |
| Onset of Action | Route-dependent. | Rapid, especially when inhaled (seconds to minutes).[6] |
| Duration of Action | Route-dependent. | Short-acting.[8] |
Experimental Protocols: In Vitro Characterization
To experimentally validate the pharmacological differences between bufotenine and 5-MeO-DMT, a series of in vitro assays are essential.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a specific receptor.
Methodology:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor (e.g., 5-HT2A) and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (bufotenine or 5-MeO-DMT).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate a Gq-coupled receptor like 5-HT2A.[7]
Methodology:
-
Cell Culture: Culture cells stably expressing the 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (bufotenine or 5-MeO-DMT).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (concentration that produces 50% of the maximal response).
Concluding Remarks for the Research Professional
The comparative pharmacology of bufotenine and 5-MeO-DMT highlights the profound impact of subtle structural modifications on receptor interaction and metabolic fate. Key takeaways for the drug development professional include:
-
Differential 5-HT2A Affinity: Bufotenine's higher affinity for the 5-HT2A receptor is a primary driver of its distinct psychoactive properties.[4][5]
-
Metabolic Bioactivation of 5-MeO-DMT: The conversion of 5-MeO-DMT to the more 5-HT2A-potent bufotenine by CYP2D6 is a critical factor in its overall pharmacological profile and introduces a source of inter-individual variability.[5]
-
Blood-Brain Barrier Penetration: The superior ability of 5-MeO-DMT to cross the blood-brain barrier contributes to its rapid onset and potent central effects.[4]
-
Therapeutic Implications: The distinct receptor profiles suggest different therapeutic potentials. The potent 5-HT1A agonism of both compounds may contribute to anxiolytic and antidepressant effects, while the varying 5-HT2A activity will modulate psychedelic and potential psychotherapeutic outcomes.[2][3]
This guide provides a foundational understanding of the comparative pharmacology of these two important tryptamines. Further research, including in vivo studies and human clinical trials, is necessary to fully elucidate their therapeutic potential and risk profiles.
References
-
Shen, H., Jiang, X., Winter, J., & Yu, A. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]
-
Bufotenin. In: Wikipedia. [Link]
-
5-MeO-DMT. In: Wikipedia. [Link]
-
van der Heijden, F. M., Schramel, J. P., & van den Brink, W. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Wang, Y., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. Research, 2024, 0987. [Link]
-
Jiang, X., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 1(3), 543-551. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Forner, E. (2022). 5-Methoxy-N,N-dimethyltryptamine`s pharmacokinetics and viable routes of synthetization. Norwegian University of Science and Technology. [Link]
-
Madsen, M. K., et al. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(11), 3315. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
Jiang, X., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PubMed. [Link]
-
De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11181-11189. [Link]
-
Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
Keppel Hesselink, J. M. (2019). Transformative Psychopharmacology: the Case of 5-Methoxy-N,N-Dimethyltryptamine. Journal of Pharmacology and Therapeutics, 2(1), 1-6. [Link]
-
Rodriguez, C. (2024). From Toad Toxin to Medicine: The Promise of 5-MeO-DMT. Journal of Health Economics and Outcomes Research. [Link]
-
Nova Recovery Center. (n.d.). Bufotenin (5‑HO‑DMT) & 5‑MeO‑DMT: Effects, Risks & Treatment. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufotenin - Wikipedia [en.wikipedia.org]
- 5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 7. innoprot.com [innoprot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioavailability of Bufotenine: Hydrochloride Salt vs. Freebase Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bufotenine, a naturally occurring tryptamine with psychoactive properties, is the subject of ongoing research for its potential therapeutic applications. A critical and often overlooked aspect of its preclinical and clinical evaluation is the choice of its chemical form: the hydrochloride salt or the freebase. This decision has profound implications for its bioavailability, which in turn dictates its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive comparison of the anticipated bioavailability differences between bufotenine hydrochloride and bufotenine freebase, grounded in their fundamental physicochemical properties. While direct comparative bioavailability studies are not extensively published, this document synthesizes existing data and outlines the established experimental protocols necessary to generate such critical information. By understanding the principles laid out in this guide, researchers can make more informed decisions in the design of their studies and the development of potential drug candidates.
Introduction: The Criticality of Salt Form in Drug Development
The selection of a drug candidate's salt form is a pivotal step in pharmaceutical development. The conversion of a freebase, which is the pure, un-ionized form of a compound, into a salt can dramatically alter its physicochemical properties. These alterations, particularly in solubility and stability, are primary determinants of a drug's bioavailability—the fraction of an administered dose that reaches the systemic circulation unchanged. For a compound like bufotenine, understanding the nuances between its hydrochloride salt and freebase form is essential for reproducible and meaningful research.
This guide will delve into the key physicochemical differences between bufotenine hydrochloride and bufotenine freebase and how these differences are expected to influence their bioavailability across various routes of administration. We will also provide detailed, field-proven experimental protocols for researchers to quantitatively assess these differences in their own laboratories.
Physicochemical Properties: A Head-to-Head Comparison
The bioavailability of a drug is intrinsically linked to its chemical and physical characteristics. Here, we compare the known properties of bufotenine hydrochloride and bufotenine freebase.
| Property | Bufotenine Hydrochloride | Bufotenine Freebase | Implication for Bioavailability |
| Molecular Formula | C₁₂H₁₆N₂O · HCl | C₁₂H₁₆N₂O | Higher molecular weight for the salt form may slightly reduce the percentage of active moiety per unit mass. |
| Molecular Weight | 240.7 g/mol [1] | 204.27 g/mol [2] | Important for accurate dosing calculations. |
| Appearance | Crystalline solid | White crystalline powder[3][4] | Physical form can influence dissolution rates. |
| Water Solubility | 3 mg/mL in PBS (pH 7.2)[1] | Almost insoluble[3] | Higher water solubility of the hydrochloride salt is expected to lead to faster dissolution in aqueous environments, potentially enhancing oral and parenteral absorption. |
| pKa (Amino Group) | Not explicitly found, but expected to be lower than the freebase. | 9.67[4] | The pKa determines the degree of ionization at a given pH. The salt form will be more ionized at physiological pH, which can affect its ability to cross cell membranes. |
| Lipophilicity (LogP) | Expected to be lower than the freebase. | 1.2[2] | The freebase's higher lipophilicity suggests it may more readily cross lipid-rich biological membranes, such as the blood-brain barrier, once dissolved. |
| Stability | Generally more stable in solid form and in solution. | Less stable, prone to oxidation. | Enhanced stability of the hydrochloride salt can lead to a longer shelf-life and more consistent dosing solutions. |
The Causality Behind Bioavailability Differences: A Mechanistic Perspective
The contrasting physicochemical properties of bufotenine hydrochloride and freebase give rise to predictable differences in their bioavailability, primarily through their influence on dissolution and membrane permeation.
-
Oral Administration: For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids and then permeate the intestinal epithelium. The higher aqueous solubility of bufotenine hydrochloride suggests it will dissolve more readily in the stomach and intestines. However, its ionized state at physiological pH may hinder its passive diffusion across the lipid-rich cell membranes of the gut wall. Conversely, the bufotenine freebase, while poorly soluble, is more lipophilic and in its non-ionized form, would be expected to permeate the intestinal membrane more efficiently once dissolved. Therefore, the oral bioavailability of the hydrochloride salt may be dissolution rate-limited, while that of the freebase may be solubility-limited.
-
Inhalation/Insufflation: The anecdotal preference for the freebase form for inhalation is scientifically sound.[5] Vaporization for inhalation requires the compound to transition into a gaseous state. Freebases typically have a lower boiling point and are more volatile than their corresponding salts, making them more suitable for this route of administration. For insufflation (nasal administration), the rapid absorption through the nasal mucosa is also favored by the higher lipophilicity of the freebase, allowing for more efficient passage into the systemic circulation.
Experimental Protocols for Determining Bioavailability
To move beyond theoretical considerations and obtain quantitative data on the bioavailability of bufotenine hydrochloride and freebase, rigorous experimental evaluation is necessary. The following are standard, validated protocols that can be employed.
In Vitro Assessment: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[2][6][7]
Objective: To determine the apparent permeability coefficient (Papp) of bufotenine hydrochloride and bufotenine freebase across a Caco-2 cell monolayer, simulating the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Test Compounds: Stock solutions of bufotenine hydrochloride and bufotenine freebase are prepared in an appropriate solvent (e.g., DMSO) and then diluted to the final test concentration in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer and the cells are equilibrated.
-
The transport buffer in the apical (upper) chamber is replaced with the dosing solution of the test compound.
-
Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The volume in the basolateral chamber is replaced with fresh transport buffer after each sampling.
-
-
Permeability Assay (Basolateral to Apical): The experiment is also performed in the reverse direction to assess for active efflux.
-
Sample Analysis: The concentration of bufotenine in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: the rate of drug appearance in the receiver chamber
-
A: the surface area of the filter membrane
-
C₀: the initial concentration of the drug in the donor chamber
-
-
Expected Outcome: It is hypothesized that bufotenine freebase will exhibit a higher Papp value than bufotenine hydrochloride due to its greater lipophilicity and non-ionized nature, leading to more efficient passive diffusion across the Caco-2 cell monolayer.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
In Vivo Assessment: Animal Pharmacokinetic Studies
Animal models are indispensable for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of a drug. Rodent models (mice or rats) are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of bufotenine hydrochloride and bufotenine freebase following oral and intravenous administration in a suitable animal model.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats). Animals should be fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single dose of bufotenine hydrochloride (dissolved in a suitable vehicle like saline) via the tail vein to establish the 100% bioavailability reference.
-
Oral (PO) Groups: Administer a single oral gavage dose of bufotenine hydrochloride and bufotenine freebase (suspended in a vehicle like 0.5% methylcellulose) to separate groups of animals.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of bufotenine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate the following pharmacokinetic parameters using appropriate software:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Oral Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Expected Outcome: Based on its higher solubility, bufotenine hydrochloride is anticipated to have a shorter Tmax and potentially a higher Cmax following oral administration compared to the freebase. However, the overall oral bioavailability (F%) could be higher for the freebase if its superior membrane permeability outweighs its slower dissolution.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for In Vivo Pharmacokinetic Study.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear, comparative tables to facilitate interpretation.
Table 2: Hypothetical Caco-2 Permeability Data
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |
| Bufotenine HCl | Expected Lower Value | Value | Value | Moderate |
| Bufotenine Freebase | Expected Higher Value | Value | Value | High |
| Propranolol (High Permeability Control) | >10 | - | - | High |
| Atenolol (Low Permeability Control) | <1 | - | - | Low |
Table 3: Hypothetical In Vivo Pharmacokinetic Data (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | F (%) |
| Bufotenine HCl | 10 | Expected Higher Value | Expected Shorter Value | Value | Value |
| Bufotenine Freebase | 10 | Expected Lower Value | Expected Longer Value | Value | Potentially Higher Value |
Conclusion and Recommendations
The choice between bufotenine hydrochloride and bufotenine freebase is not trivial and has significant scientific and practical consequences. The hydrochloride salt offers the advantage of higher aqueous solubility and stability, which can be beneficial for formulation and in certain administration routes. However, the freebase form's greater lipophilicity is likely to confer superior permeability across biological membranes, which may result in higher overall bioavailability, particularly for non-oral routes like inhalation.
For researchers and drug developers, the key takeaway is the necessity of characterizing the bioavailability of the specific form of bufotenine being used in their studies. The experimental protocols outlined in this guide provide a robust framework for generating this essential data. By investing in a thorough understanding of the pharmacokinetics of both the hydrochloride and freebase forms, the scientific community can ensure the development of safer, more effective, and more reproducible research with this promising compound. It is strongly recommended that any preclinical or clinical study explicitly states the form of bufotenine used and, ideally, is supported by pharmacokinetic data for that specific form.
References
-
Predicting effect of food on extent of drug absorption based on physicochemical properties. (2007). PubMed. Retrieved from [Link]
-
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). MDPI. Retrieved from [Link]
-
Gaining Knowledge on Drug Absorption: Gathering Physicochemical Data for PK Simulations. (2012). American Pharmaceutical Review. Retrieved from [Link]
-
Bufotenine - HerbPedia. (n.d.). Wikidot. Retrieved from [Link]
-
Physicochemical properties. (2025). Fiveable. Retrieved from [Link]
-
How come you can take the freebase form of certain tryptamines orally and have them work? (Such as DiPT and 5-MeO-DiPT). (2022). Reddit. Retrieved from [Link]
-
BUFOTENINE. (2005). SWGDRUG.org. Retrieved from [Link]
-
Solubility of bufotenine. (2017). Bluelight.org. Retrieved from [Link]
-
Bufotenine Solubility. (2008). DMT-Nexus. Retrieved from [Link]
- Tryptamine compositions and methods. (n.d.). Google Patents.
-
Salts vs freebase vaporization absorption, in particular nicotine. (2018). Reddit. Retrieved from [Link]
-
Nicotine Salts vs. Freebase Nicotine: Understanding the Differences. (2024). Vaping.com. Retrieved from [Link]
-
Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. (2023). PMC. Retrieved from [Link]
-
Recreational Use, Analysis and Toxicity of Tryptamines. (n.d.). PMC. Retrieved from [Link]
-
Dimethyltryptamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Bufotenin. (n.d.). Wikipedia. Retrieved from [Link]
-
Bufotenine. (n.d.). PubChem. Retrieved from [Link]
-
Read our guide to Nicotine Salt vs. Freebase Nicotine. (n.d.). Vape UK. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. Bufotenine CAS#: 487-93-4 [m.chemicalbook.com]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. Bufotenin - Wikipedia [en.wikipedia.org]
- 7. Salt Nic Vs. Freebase E-Liquids: Which One To Go For? · Kure CBD & Vape [kurevapes.com]
Comparative analysis of bufotenine HCl metabolic stability in liver microsomes
Executive Summary: The "Microsomal Trap"
For researchers investigating tryptamine pharmacokinetics, Bufotenine HCl (5-hydroxy-N,N-dimethyltryptamine) presents a critical experimental anomaly. Unlike its lipophilic analogs (e.g., 5-MeO-DMT), Bufotenine exhibits high metabolic stability in standard Human Liver Microsomes (HLM) assays fortified with NADPH.
This is a false positive for stability.
This guide details why standard HLM protocols fail to capture Bufotenine’s primary clearance pathway. We compare Bufotenine against 5-MeO-DMT and Psilocin , demonstrating that while 5-MeO-DMT undergoes Phase I oxidation via CYP2D6 in microsomes, Bufotenine requires mitochondrial MAO-A (found in S9 fractions or whole hepatocytes) for clearance.
Scientific Background & Comparators
To interpret stability data correctly, one must understand the enzyme localization relative to the test system.
| Compound | Primary Metabolic Route | Enzyme Location | Predicted HLM Stability (NADPH-only) | Predicted S9/Hepatocyte Stability |
| Bufotenine | Deamination (MAO-A) | Mitochondria | High (Artifact) | Low (Rapid Clearance) |
| 5-MeO-DMT | O-Demethylation (CYP2D6) & Deamination (MAO-A) | ER (Microsomes) & Mitochondria | Moderate/Low | Low |
| Psilocin | Glucuronidation (UGT1A10/1A9) | ER (Microsomes) | High (unless UDPGA added) | Moderate/Low |
The Mechanistic Divergence
-
5-MeO-DMT: A substrate for Cytochrome P450 2D6 (CYP2D6).[1][2][3][4][5][6][7] Since CYPs are located in the endoplasmic reticulum (ER), they are present in microsomes. Therefore, 5-MeO-DMT degrades in HLM assays.
-
Bufotenine: The hydroxyl group at the 5-position makes it hydrophilic and a poor substrate for CYPs. Its primary clearance is oxidative deamination by Monoamine Oxidase A (MAO-A) to 5-hydroxyindoleacetic acid (5-HIAA). Since MAO is anchored to the outer mitochondrial membrane, it is removed during the preparation of microsomes.
Experimental Protocol: HLM vs. S9 Stability Assay
Objective: To determine the Intrinsic Clearance (
Materials
-
Test Article: Bufotenine HCl (Solubilized in water/MeOH; final organic content <1%).
-
Test System A: Pooled Human Liver Microsomes (HLM) – Contains CYPs, lacks MAO.
-
Test System B: Pooled Human Liver S9 Fraction – Contains Microsomes + Mitochondria (MAO).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Workflow (Step-by-Step)
-
Pre-Incubation: Thaw HLM and S9 on ice. Dilute to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Article (1 µM final concentration) to the reaction mixture. Initiate reaction by adding pre-warmed NADPH solution.
-
Control: Run a "No-NADPH" control to check for chemical instability.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide or Deuterated Bufotenine).
-
Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate protein. Collect supernatant.
-
Analysis: Inject supernatant onto LC-MS/MS.
LC-MS/MS Parameters (Bufotenine Specific)
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transitions (MRM):
Visualization of Metabolic Pathways
The following diagram illustrates why Bufotenine survives microsomal incubation while 5-MeO-DMT does not.
Caption: Metabolic divergence of tryptamines. Note that MAO-A (Bufotenine's primary clearance enzyme) is located outside the Microsomal fraction, leading to false stability in HLM assays.
Comparative Data Analysis
The table below presents representative kinetic data derived from the consensus of the cited literature.
Table 1: In Vitro Metabolic Stability Profile
| Parameter | Bufotenine HCl | 5-MeO-DMT | Psilocin |
| HLM | > 60 (Stable) | 15 - 25 | > 60 |
| HLM | < 10 µL/min/mg | ~ 45 µL/min/mg | < 10 µL/min/mg |
| S9 | < 10 (Unstable) | < 10 | 20 - 30 |
| Dominant Enzyme | MAO-A | CYP2D6 & MAO-A | UGT (Phase II) |
| Rec. Assay System | S9 Fraction or Hepatocytes | HLM or S9 | Hepatocytes |
Data Interpretation[2][3][7][10][11][12][13]
-
Bufotenine in HLM: The compound appears stable because CYP2D6 does not efficiently metabolize the 5-hydroxy core. It requires deamination.
-
5-MeO-DMT in HLM: Shows high clearance. The methoxy group is cleaved by CYP2D6 to form... Bufotenine .
-
Note: In an HLM incubation of 5-MeO-DMT, you will see the disappearance of parent and the appearance and accumulation of Bufotenine, because the microsomes cannot further metabolize the Bufotenine formed.
-
-
Bufotenine in S9: When mitochondrial fractions (S9) are used, stability crashes.
increases dramatically, reflecting the rapid action of MAO-A.
References
-
Shen, H. W., Wu, C., Jiang, X. L., & Yu, A. M. (2010). Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics.[6] Biochemical Pharmacology, 80(1), 122–128.
- Relevance: Establishes CYP2D6 O-demethylation of 5-MeO-DMT into Bufotenine and the dominance of MAO for clearance.
-
[6]
-
Yu, A. M. (2008). Indolealkylamines: biotransformations and potential drug-drug interactions. The AAPS Journal, 10(2), 242–253.
- Relevance: Comprehensive review of tryptamine metabolism, highlighting the specific roles of MAO-A vs. CYPs.
-
Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395.
- Relevance: Confirms Phase II (UGT) as the primary route for 4-hydroxy tryptamines (Psilocin), contrasting with the MAO route for 5-hydroxy tryptamines (Bufotenine).
-
BioIVT. (n.d.). Metabolic Stability Assays: Microsomes or Suspension Hepatocytes.[8][9][10]
- Relevance: Industry standard protocols defining the enzym
Sources
- 1. researchgate.net [researchgate.net]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bufotenine: Topics by Science.gov [science.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. bioivt.com [bioivt.com]
Technical Guide: Forensic Differentiation of Bufotenine Hydrochloride from Indole Alkaloid Isomers
Executive Summary
In forensic toxicology and seized drug analysis, the differentiation of Bufotenine (5-hydroxy-N,N-dimethyltryptamine) from its positional isomer Psilocin (4-hydroxy-N,N-dimethyltryptamine) represents a critical analytical challenge.[1][2] Both compounds share the same molecular formula (
This guide provides a definitive technical workflow for distinguishing Bufotenine Hydrochloride (the salt form often found in synthetic preparations or research standards) from Psilocin (the regulated metabolite of Psilocybin) and other structural analogs like 5-MeO-DMT. The methodology prioritizes chromatographic resolution and chemical derivatization as the primary mechanisms of differentiation, as mass spectral data alone is often insufficient for positive identification.
Part 1: Chemical Profile & The Isomer Challenge
The core difficulty lies in the structural similarity between the 4-hydroxy (Psilocin) and 5-hydroxy (Bufotenine) positions on the indole ring. While Psilocin is a Schedule I controlled substance in many jurisdictions, Bufotenine has a complex legal status and can be found endogenously or in toad venom (Bufo alvarius), necessitating precise differentiation to avoid false positives in legal proceedings.
Table 1: Comparative Physico-Chemical Profile
| Feature | Bufotenine HCl | Psilocin (Free Base) | 5-MeO-DMT |
| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol HCl | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
| Molecular Mass | 204.27 Da (Free base) | 204.27 Da | 218.30 Da |
| Isomeric Relation | 5-OH Positional Isomer | 4-OH Positional Isomer | Methyl ether analog |
| Solubility | High in Water , Methanol. Low in non-polar solvents (unless freebased). | Low in Water. High in Ethanol, Chloroform. | Soluble in organic solvents. |
| Stability | Relatively stable as HCl salt. | Unstable; rapid oxidation (turns blue/black) in air. | Stable. |
| Key MS Fragments | m/z 58 (base), 204, 146 | m/z 58 (base), 204, 146 | m/z 58 (base), 218 |
| Legal Status | Controlled (varies by jurisdiction) | Schedule I (most jurisdictions) | Schedule I (most jurisdictions) |
Part 2: Sample Preparation & Extraction Protocols
Critical Causality: Direct analysis of Bufotenine Hydrochloride via GC-MS is inadvisable due to the non-volatility of the salt form and the polarity of the hydroxyl group. Furthermore, direct injection of Psilocybin (if present) causes thermal dephosphorylation into Psilocin, creating a false Psilocin peak. Therefore, a Liquid-Liquid Extraction (LLE) followed by Derivatization is the required standard of practice.
Protocol A: Free-Base Extraction (For Salt/Matrix Separation)
Objective: Convert water-soluble Bufotenine HCl into an organic-soluble free base for GC/LC analysis.
-
Solubilization: Dissolve 10 mg of the unknown powder (or 1 mL urine/blood) in 1 mL of deionized water.
-
Basification: Add Ammonium Hydroxide (
) dropwise until pH reaches ~9–10.-
Why: The pKa of the alkylamine is ~9.6. High pH ensures the amine is deprotonated (neutral) and extractable. Avoid strong hydroxides (NaOH) which can ionize the phenol group (
), making it water-soluble again (phenolate ion).
-
-
Extraction: Add 2 mL of Ethyl Acetate or Chloroform/Isopropanol (9:1) . Vortex for 2 minutes.
-
Separation: Centrifuge at 3000 RPM for 5 minutes. Collect the top organic layer.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
Part 3: Instrumental Analysis & Differentiation[3]
Method 1: GC-MS with Silylation (The Gold Standard for Confirmation)
Mass spectrometry alone cannot distinguish Psilocin from Bufotenine because both produce a base peak at m/z 58 (dimethylaminomethylene) and a molecular ion at m/z 204 . Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) adds a Trimethylsilyl (TMS) group to the hydroxyl and amine, improving volatility and, crucially, shifting the retention time .
Derivatization Protocol:
-
Reconstitute the dried extract (from Protocol A) in 50 µL of MSTFA .
-
Incubate at 70°C for 30 minutes .
-
Inject 1 µL into the GC-MS (Splitless mode).
Differentiation Criteria:
-
Psilocin-TMS (Bis-TMS): Elutes earlier (e.g., RRT ~0.95 relative to Bufotenine). The 4-OH position is sterically hindered but still derivatizes.
-
Bufotenine-TMS (Bis-TMS): Elutes later . The 5-OH position is less sterically hindered.
-
Fragmentation: Both Bis-TMS derivatives show m/z 58 and m/z 290 (M+ for di-TMS derivative). Reliance must be placed on Retention Time (Rt) separation.
Method 2: LC-MS/MS (The Superior Method for Resolution)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) allows for separation without derivatization and is preferred for biological matrices.
Instrument Setup:
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent Poroshell 120 Phenyl-Hexyl).
-
Why: Phenyl phases provide better selectivity for aromatic isomers (pi-pi interactions) than standard C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (with 10mM Ammonium Formate).
-
B: Acetonitrile.
-
-
Gradient: Slow ramp (e.g., 10% B to 30% B over 10 minutes) is critical to resolve the isomers.
MRM Transitions (Positive Mode):
-
Bufotenine: Precursor 205.1
Product 160.1 (Loss of dimethylamine, ). -
Psilocin: Precursor 205.1
Product 160.1 . -
Differentiation: Since the transitions are identical, Retention Time is the sole differentiator. Under Phenyl-Hexyl conditions, Psilocin typically elutes before Bufotenine.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the forensic decision tree for confirming Bufotenine HCl vs. Psilocin.
Figure 1: Forensic decision tree for differentiating indole alkaloid isomers. Note the mandatory derivatization step for GC-MS to achieve chromatographic resolution.
Part 5: Data Interpretation Matrix
When analyzing the final data, use this matrix to assign identity. A match requires both retention time relative to a standard and spectral confirmation.
| Method | Parameter | Bufotenine | Psilocin | Notes |
| GC-MS (MSTFA) | Retention Time | Later Eluting | Earlier Eluting | Requires bis-TMS standards for Rt locking. |
| GC-MS (MSTFA) | Base Peak | m/z 58 | m/z 58 | Non-diagnostic.[3] |
| GC-MS (MSTFA) | Molecular Ion | m/z 290 (Bis-TMS) | m/z 290 (Bis-TMS) | Non-diagnostic. |
| LC-MS/MS | Retention Time | Later Eluting | Earlier Eluting | Dependent on Phenyl-Hexyl column chemistry. |
| LC-MS/MS | MRM Ratio | 205 | 205 | Identical transitions; rely on Rt. |
Note on Bufotenine Hydrochloride Salt
If the starting material is a white, water-soluble powder, it is likely the HCl salt .
-
Direct GC-MS Injection: Will result in a dirty injector port and poor chromatography due to the salt remaining in the liner.
-
Correct Action: The "Free-Base Extraction" (Protocol A) is mandatory to remove the HCl counter-ion before instrumental analysis.
References
-
Differentiation of Psilocin and Bufotenine via LC-MS/MS Source: Journal of Analytical Toxicology
-
GC-MS Analysis of Hallucinogenic Tryptamines Source: Forensic Science International
-
Derivatization Strategies for Indole Alkaloids Source: Psilosybiini.info / Elsevier
-
SWGDRUG Monograph: Bufotenine Source: Scientific Working Group for the Analysis of Seized Drugs
-
Isomeric Differentiation using HDX (Advanced) Source: Journal of the American Society for Mass Spectrometry
Sources
A Comparative Neurotoxicity Assessment of Bufotenine Hydrochloride and Tryptamine Analogs: A Guide for Researchers
This guide provides a comprehensive, in-depth technical comparison of the neurotoxic potential of bufotenine hydrochloride and its structurally related tryptamine analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to offer a synthesized analysis grounded in experimental data and mechanistic understanding. Our objective is to equip you with the critical information and methodologies necessary to navigate the complexities of tryptamine neurotoxicity.
Introduction: The Tryptamine Landscape and the Question of Neurotoxicity
Tryptamines are a class of monoamine alkaloids that share a core indole ring structure, making them structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This family includes endogenous compounds, classic psychedelics, and a growing number of synthetic derivatives.[1] Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT), a naturally occurring tryptamine found in various plants, fungi, and the venom of certain toads, has been a subject of scientific curiosity and debate regarding its psychoactive and toxicological properties.[1][2] Its structural similarity to psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) necessitates a careful and comparative evaluation of their neurotoxic profiles.[2][3][4]
The primary concern surrounding the neurotoxicity of these compounds stems from their potent interactions with the central nervous system, particularly the serotonergic system.[3] While their hallucinogenic effects are largely attributed to agonism at the 5-HT2A receptor, their broad receptor binding profiles and potential to induce cellular stress pathways raise important safety questions.[3][5][6] This guide will dissect the available evidence, offering a comparative framework to understand the structure-neurotoxicity relationships within this fascinating class of molecules.
Mechanistic Pillars of Tryptamine Neurotoxicity
The neurotoxic potential of bufotenine and its analogs appears to be multifactorial, converging on several key cellular and systemic pathways. Understanding these mechanisms is paramount for designing robust experimental assessments and for predicting the potential liabilities of novel compounds.
Serotonergic Receptor-Mediated Excitotoxicity
The primary pharmacological action of most psychedelic tryptamines is their agonist activity at serotonin receptors, particularly the 5-HT2A receptor.[3][6] While this interaction is responsible for their characteristic psychoactive effects, over-activation of these receptors can lead to a cascade of events culminating in neuronal cell death, a phenomenon known as excitotoxicity.
Activation of the Gq/11-coupled 5-HT2A receptor initiates the phospholipase C (PLC) signaling cascade.[6][7][8] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC).[7][8] Excessive and sustained elevation of intracellular Ca2+ is a well-established trigger for excitotoxic cell death, activating a range of downstream deleterious processes including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[5]
dot
Caption: 5-HT2A Receptor-Mediated Excitotoxicity Pathway.
Oxidative Stress and Mitochondrial Dysfunction
A growing body of evidence suggests that oxidative stress is a significant contributor to the neurotoxicity of various psychoactive compounds.[9][10][11] Tryptamines may induce oxidative stress through several mechanisms, including the generation of reactive oxygen species (ROS) during their metabolism and the disruption of mitochondrial function.[9][10][12]
Mitochondria are central to cellular energy production and are also key regulators of apoptosis.[12] Tryptamine-induced mitochondrial dysfunction can manifest as a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12] Some studies have shown that tryptamine and its derivatives can directly cause mitochondrial swelling and fragmentation.[13] This cascade of events can ultimately lead to the activation of caspases and the execution of the apoptotic program.
dot
Caption: Mitochondrial Dysfunction and Oxidative Stress Pathway.
Serotonin Syndrome
At high doses or in combination with other serotonergic agents, tryptamines can contribute to serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin in the synaptic cleft.[14] Bufotenine, for instance, not only acts as a serotonin receptor agonist but also as a serotonin releasing agent.[2] The resulting overstimulation of central and peripheral serotonin receptors can lead to a range of symptoms, including autonomic dysfunction, neuromuscular abnormalities, and altered mental status. While not a direct measure of neurotoxicity in the traditional sense, severe serotonin syndrome can lead to hyperthermia and rhabdomyolysis, which can cause secondary neuronal damage.
Comparative Analysis of Receptor Binding Profiles
The neurotoxic potential of a given tryptamine analog is intimately linked to its affinity and efficacy at various serotonin receptor subtypes. A comparative analysis of their receptor binding profiles provides a foundational understanding of their structure-activity relationships.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (Ki, nM) |
| Bufotenine (5-HO-DMT) | 4.9 | 3.49 (EC50) | High Affinity | High Affinity |
| Psilocin (4-HO-DMT) | Moderate to High | High Affinity | Moderate Affinity | Low Affinity |
| 5-MeO-DMT | 6.5 | Lower Affinity | Lower Affinity | Low Affinity |
| DMT | 170 | High Affinity | Moderate Affinity | Low Affinity |
Note: Data compiled from multiple sources.[2][7] Ki values represent binding affinity, while EC50 values represent functional potency. Direct comparisons should be made with caution due to variations in experimental conditions across studies.
Interpretation of Receptor Binding Data:
-
Bufotenine exhibits high affinity for a broad range of serotonin receptors, including 5-HT1A, 5-HT2A, and notably, 5-HT3.[2] Its high affinity for the 5-HT3 receptor is consistent with the nausea and vomiting reported in some cases of exposure.[2] The potent agonism at the 5-HT2A receptor underscores its potential for excitotoxicity.[2]
-
Psilocin , the active metabolite of psilocybin, also demonstrates high affinity for the 5-HT2A receptor, which is central to its psychedelic effects.[3]
-
5-MeO-DMT displays a more selective profile, with a notably higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[14][15] This difference in receptor preference may contribute to its distinct psychoactive and potentially different neurotoxic profile compared to bufotenine and psilocin.
-
DMT has a lower affinity for the 5-HT1A receptor compared to bufotenine and 5-MeO-DMT but still potently activates the 5-HT2A receptor.[7]
Experimental Protocols for Neurotoxicity Assessment
A rigorous assessment of tryptamine neurotoxicity requires a multi-pronged approach, combining in vitro and in vivo methodologies. The following protocols provide a framework for such investigations.
In Vitro Neurotoxicity Assessment
Human neuroblastoma cell lines, such as SH-SY5Y, are valuable tools for the initial screening of neurotoxic potential due to their neuronal characteristics and ease of culture.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of bufotenine hydrochloride or tryptamine analogs for 24 or 48 hours. Include a vehicle control group.
-
After the incubation period, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis induction.
-
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[16][17]
-
Protocol:
-
Culture and treat SH-SY5Y cells as described for the MTT assay.
-
After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Incubate a portion of the supernatant with the caspase-3 substrate in a 96-well plate according to the kit manufacturer's instructions.
-
Measure the absorbance at 405 nm at multiple time points to determine the rate of substrate cleavage.
-
Express caspase-3 activity relative to the total protein concentration of the cell lysate.
-
dot
Caption: In Vitro Neurotoxicity Assessment Workflow.
In Vivo Neurotoxicity Assessment
Animal models are essential for evaluating the systemic toxicity and behavioral effects of tryptamines. Rodent models are commonly used for this purpose.
1. Acute Toxicity and Behavioral Assessment in Rodents
This protocol aims to determine the median lethal dose (LD50) and observe any overt behavioral changes indicative of neurotoxicity.
-
Animals: Use adult male and female Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Administer a range of doses of bufotenine hydrochloride or tryptamine analogs via intraperitoneal (i.p.) or intravenous (i.v.) injection. Include a vehicle control group.
-
Observe the animals continuously for the first 4 hours after administration and then periodically for up to 14 days.
-
Record signs of toxicity, including changes in motor activity, convulsions, tremors, autonomic signs (e.g., salivation, piloerection), and mortality.
-
The head-twitch response (HTR) in mice can be used as a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
For more detailed analysis, brain tissue can be collected for histopathological examination or neurochemical analysis.
-
2. Neurohistopathological Examination
Histopathological analysis of brain tissue can reveal evidence of neuronal damage, such as neuronal loss, gliosis, and the presence of apoptotic or necrotic cells.
-
Protocol:
-
Following in vivo studies, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and post-fix in the same fixative.
-
Process the brain tissue for paraffin embedding and sectioning.
-
Stain brain sections with hematoxylin and eosin (H&E) for general morphology and with specific markers for neuronal degeneration (e.g., Fluoro-Jade) or apoptosis (e.g., TUNEL staining).
-
Examine the sections under a microscope to identify any pathological changes in brain regions rich in serotonin receptors, such as the prefrontal cortex and hippocampus.
-
Pharmacokinetics: A Critical Determinant of Neurotoxicity
The neurotoxic potential of a compound in vivo is not solely determined by its intrinsic activity but also by its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB).
| Compound | Blood-Brain Barrier Penetration | Primary Metabolism | Key Metabolites |
| Bufotenine (5-HO-DMT) | Poor | MAO-A, Glucuronidation, Sulfation | 5-HIAA, Glucuronide and Sulfate conjugates |
| Psilocin (4-HO-DMT) | Good | Glucuronidation | Psilocin-O-glucuronide |
| 5-MeO-DMT | Good | MAO-A, CYP2D6 (O-demethylation) | Bufotenine, 5-MIAA |
Note: Data compiled from multiple sources.[2][14][17]
Key Pharmacokinetic Considerations:
-
Bufotenine's relatively poor BBB penetration may limit its central effects when administered peripherally, potentially leading to a higher ratio of peripheral to central toxicity.[14] However, its metabolism from 5-MeO-DMT in the brain can lead to significant central exposure.[14][16]
-
Psilocin , being more lipophilic, readily crosses the BBB, leading to its potent psychoactive effects.[17]
-
5-MeO-DMT also effectively penetrates the brain and is metabolized to the active and potentially more toxic bufotenine by the polymorphic enzyme CYP2D6.[14][16] This metabolic conversion is a critical factor to consider in its neurotoxicity profile.
Conclusion and Future Directions
The comparative neurotoxicity assessment of bufotenine hydrochloride and its tryptamine analogs reveals a complex interplay between receptor binding profiles, downstream signaling cascades, and pharmacokinetic properties. While all these compounds share a common tryptamine scaffold and interact with the serotonergic system, their subtle structural differences translate into distinct pharmacological and toxicological profiles.
Bufotenine's broad receptor engagement and its role as a serotonin releasing agent suggest a potential for both excitotoxicity and serotonin syndrome. In contrast, the more selective receptor profile of 5-MeO-DMT may lead to a different neurotoxic signature, although its metabolism to bufotenine complicates this picture.
Future research should focus on direct, head-to-head comparative studies using standardized in vitro and in vivo models to obtain more definitive data on the relative neurotoxic potential of these compounds. The use of advanced techniques, such as high-content imaging and 'omics' technologies, will be invaluable in elucidating the precise molecular mechanisms underlying their neurotoxic effects. A deeper understanding of the structure-neurotoxicity relationships within the tryptamine class is not only crucial for assessing the risks associated with their use but also for guiding the development of safer psychoactive compounds with therapeutic potential.
References
-
Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity. (2023). Cell Signal, 105, 110612. [Link]
-
5-HT2A receptor. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]
-
Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. [Link]
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2022). Acta Pharmaceutica Sinica B, 12(1), 1-19. [Link]
-
Pereda-Pérez, I., et al. (2013). Tryptamine induces axonopathy and mitochondriopathy mimicking neurodegenerative diseases via tryptophanyl-tRNA deficiency. Current Alzheimer Research, 10(9), 924-937. [Link]
-
Serotonin 5-HT2A receptor agonist. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. [Link]
-
Bufotenin. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Malaca, K., et al. (2022). Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders. Frontiers in Psychiatry, 13, 930184. [Link]
-
Zepeda-Cervantes, J., et al. (2006). Tryptamine induces cell death with ultrastructural features of autophagy in neurons and glia: possible relevance for neurodegenerative disorders. Journal of Neuroscience Research, 84(4), 863-871. [Link]
-
Ito, H., Uchida, T., & Makita, K. (2015). Ketamine Causes Mitochondrial Dysfunction in Human Induced Pluripotent Stem Cell-Derived Neurons. PLoS ONE, 10(5), e0128445. [Link]
-
5-MeO-DMT. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
de Almeida, A. C. S., et al. (2018). Biological Effects and Biodistribution of Bufotenine on Mice. BioMed Research International, 2018, 4137257. [Link]
-
Pharmacokinetics of Psilocybin: A Systematic Review. (2025). Pharmaceuticals, 18(4), 456. [Link]
-
de Almeida, A. C. S., et al. (2018). Biological Effects and Biodistribution of Bufotenine on Mice. BioMed Research International, 2018, 4137257. [Link]
-
The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified. (2020). Journal of Forensic Sciences, 65(5), 1450-1457. [Link]
-
Oxidative stress and mitochondrial dysfunction in neuronal cells induced by commercial CBD products. (2025). Food and Chemical Toxicology, 193, 114899. [Link]
-
Tryptamine-Gallic Acid Hybrid Prevents Non-steroidal Anti-inflammatory Drug-induced Gastropathy: CORRECTION OF MITOCHONDRIAL DYSFUNCTION AND INHIBITION OF APOPTOSIS IN GASTRIC MUCOSAL CELLS. (2012). Journal of Biological Chemistry, 287(5), 3465-3476. [Link]
-
The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified. (2020). Journal of Forensic Sciences, 65(5), 1450-1457. [Link]
-
Exploring Psychedelics' Potential to Treat Neuropsychiatric Disorders. (2025). BioIVT Blog. [Link]
-
Animal Models of Autistic-like Behavior in Rodents: A Scoping Review and Call for a Comprehensive Scoring System. (2024). International Journal of Molecular Sciences, 25(19), 10633. [Link]
-
Neurotoxicity evaluation of fentanyl analogs in rats. (2012). Acta Veterinaria-Beograd, 62(1), 55-67. [Link]
-
Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. (2019). Psychopharmacology, 236(4), 1347-1357. [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. Bufotenin - Wikipedia [en.wikipedia.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. reprocell.com [reprocell.com]
- 9. Oxidative stress and mitochondrial dysfunction in neuronal cells induced by commercial CBD products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptamine-Gallic Acid Hybrid Prevents Non-steroidal Anti-inflammatory Drug-induced Gastropathy: CORRECTION OF MITOCHONDRIAL DYSFUNCTION AND INHIBITION OF APOPTOSIS IN GASTRIC MUCOSAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketamine Causes Mitochondrial Dysfunction in Human Induced Pluripotent Stem Cell-Derived Neurons | PLOS One [journals.plos.org]
- 12. Tryptamine induces axonopathy and mitochondriopathy mimicking neurodegenerative diseases via tryptophanyl-tRNA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of Psilocybin: A Systematic Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Bufotenine Hydrochloride Disposal: A Chain-of-Custody & Safety Protocol
Executive Directive: The "Non-Retrievable" Standard
STOP. Do not dispose of Bufotenine Hydrochloride (5-hydroxy-N,N-dimethyltryptamine HCl) using standard chemical waste streams.
As a DEA Schedule I Controlled Substance (21 CFR § 1308.11), Bufotenine HCl requires a disposal protocol that supersedes standard EPA hazardous waste guidelines. The legal standard for disposal is "Non-Retrievable," defined by the DEA as permanently altering the substance’s physical or chemical condition so that it is unavailable and unusable for all practical purposes.[1][2]
Critical Warning: Simple dilution, sequestration (kitty litter), or flushing (sewering) are strictly prohibited and do not meet the "non-retrievable" standard for inventory clearance.
The Compliance Decision Matrix
The following workflow illustrates the mandatory decision logic for disposing of Schedule I substances.
Figure 1: Regulatory decision tree for Schedule I substance disposal. Note that Reverse Distribution is the primary compliance path.
Method A: Reverse Distribution (The Gold Standard)
For 99% of research laboratories, transferring custody to a DEA-registered Reverse Distributor is the only self-validating method to ensure compliance with 21 CFR § 1317.05.
The Mechanism of Action
Unlike standard waste pickup, this is a transfer of ownership . You are not "throwing it away"; you are selling/transferring the drug to a firm licensed to destroy it.
Step-by-Step Protocol
-
Vendor Selection: Engage a Reverse Distributor registered for Schedule I substances.
-
Inventory Assessment: Quantify the Bufotenine HCl exactly.
-
Why: Discrepancies between your inventory log and the distributor's receipt will trigger an audit.
-
-
The Form 222 Exchange (Critical Step):
-
Since Bufotenine is Schedule I, you (the researcher) act as the "Supplier."
-
The Reverse Distributor acts as the "Purchaser."
-
Action: The Distributor must issue the DEA Form 222 to you. You verify the form, fill in the quantity shipped, and retain Copy 1 (or the supplier's digital copy) for your records.
-
-
Packaging:
-
Place the primary container into a sealed, tamper-evident outer bag (provided by the distributor).
-
Label as "Toxic/Irritant" per OSHA HCS 2012.
-
-
Record Retention: Keep the completed Form 222 and the distributor's receipt of destruction for 2 years minimum (5 years recommended for GLP/GMP environments).
Method B: On-Site Destruction (The "Last Resort")
Warning: Do not attempt this method without a functional, DEA-compliant incinerator or specific prior approval. Chemical digestion (e.g., bleach/acid) is chemically feasible for tryptamines but legally risky if the "non-retrievable" threshold is challenged.
-
Requirement: You must file DEA Form 41 (Registrant Record of Controlled Substances Destroyed) prior to destruction or have a standing blanket waiver.
-
Witnessing: Two authorized employees must witness the destruction and sign the Form 41.[3][4]
-
Methodology: High-temperature incineration (>800°C) is the only universally accepted method to break the indole ring structure of Bufotenine and guarantee non-retrievability.
Emergency Protocol: Spillage & Breakage
In the event of an accidental release, the priority shifts from "Chain of Custody" to "Exposure Control," followed by "Regulatory Documentation."
Chemical Safety Profile
Bufotenine HCl is a potent 5-HT2A agonist .
-
Risk: High water solubility facilitates rapid mucosal absorption.
-
Hazard: Hallucinogenic effects, tachycardia, and potential neurotoxicity.
PPE Requirements
| Component | Specification | Rationale |
| Gloves | Double-gloved Nitrile (0.11mm min) | Latex is permeable to many organic salts; Nitrile offers superior resistance. |
| Respiratory | P100 / N95 Respirator | Prevents inhalation of airborne HCl salt particulates. |
| Eye Protection | Chemical Splash Goggles | Tryptamine salts are severe eye irritants. |
| Clothing | Tyvek Lab Coat | Prevents particulate accumulation on street clothes. |
Cleanup Workflow
-
Isolate: Evacuate the immediate area (10ft radius).
-
Dampen: Gently cover the powder with a solvent-dampened pad (Ethanol or Water) to prevent aerosolization. Do not dry sweep.
-
Neutralize/Collect:
-
Render Non-Recoverable (Spill Specific):
-
Note: For spills, you may mix the waste with an absorbent (vermiculite) and a neutralizing agent (10% bleach solution) immediately to prevent hazard exposure, then dispose of as hazardous chemical waste.
-
-
Documentation (Mandatory):
References
-
Drug Enforcement Administration. (2014). Disposal of Controlled Substances.[3][4][7] 21 CFR Part 1317. U.S. Government Publishing Office. [Link]
-
Drug Enforcement Administration. (2023).[9] Schedules of Controlled Substances: Schedule I. 21 CFR § 1308.[7]11. [Link][10]
-
U.S. Department of Justice. (2023). DEA Form 41: Registrant Record of Controlled Substances Destroyed.[3][4][7][Link]
-
PubChem. (2023). Bufotenine (Compound Summary).[11] National Library of Medicine. [Link]
Sources
- 1. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 3. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. pharmasd.com [pharmasd.com]
- 6. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 7. k-state.edu [k-state.edu]
- 8. rcra.emory.edu [rcra.emory.edu]
- 9. List of Schedule I controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Bufotenine Hydrochloride
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Bufotenine hydrochloride. As a potent psychoactive compound, rigorous adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This document moves beyond a simple checklist, offering a framework grounded in risk mitigation and scientific causality to build a culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Risks of Bufotenine Hydrochloride
Bufotenine hydrochloride is a tryptamine derivative with potent psychoactive effects. While a specific Occupational Exposure Limit (OEL) has not been established by major regulatory bodies like OSHA, it must be handled as a highly potent compound due to its pharmacological activity.[1][2][3] The primary risks associated with handling this compound are:
-
Inhalation: Airborne powders or aerosols present a significant risk of systemic exposure.[4][5]
-
Dermal Absorption: Contact with skin can lead to absorption of the compound.[5]
-
Ocular Exposure: The compound is a serious eye irritant.[4][6]
Given these hazards, a comprehensive safety strategy must be employed, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). The "double barrier" concept is a useful model: always maintaining at least two protective barriers between the operator and the compound.
Core Directive: Engineering Controls as the Primary Barrier
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control involve robust engineering solutions.[8][9]
-
Containment: All handling of Bufotenine hydrochloride powder should occur within a certified containment system, such as a negative pressure isolator (glove box) or a Class II Biological Safety Cabinet (BSC)/fume hood that is vented to the outside.[9][10] This ensures that any generated aerosols or dust are captured and do not enter the general laboratory environment.
-
Ventilation: The laboratory should be designed for single-pass airflow, with negative pressure relative to adjacent corridors to prevent cross-contamination.[9][11]
Personal Protective Equipment (PPE): Your Secondary Barrier
The following PPE is mandatory for all operations involving Bufotenine hydrochloride. This selection is based on guidelines for handling hazardous and potent pharmaceutical compounds.[10][12]
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Two pairs of powder-free nitrile gloves, tested for chemotherapy drug resistance (ASTM D6978). | Double-gloving provides a critical redundant barrier against contamination.[10][12] If the outer glove is breached, the inner glove continues to offer protection. The outer glove should be changed immediately if contamination is suspected or after every hour of continuous use.[10] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination.[4][10] Cuffs should be tucked under the outer pair of gloves to ensure a complete seal. For extensive operations, a polyethylene-coated "bunny suit" offers head-to-toe protection.[13] |
| Eye & Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, worn with a full-face shield. | Protects against splashes and airborne particles.[4][14] A face shield alone does not provide adequate eye protection from splashes and should always be used in conjunction with goggles.[14] |
| Respiratory Protection | A NIOSH-certified N95, N100, or P100 filtering facepiece respirator, at a minimum. | Required when there is a risk of generating airborne powder or aerosols, especially outside of a primary engineering control (e.g., during spill cleanup or when unpacking shipments).[13][14][15] Use must be part of a comprehensive respiratory protection program, including fit-testing.[15] |
| Head & Shoe Covers | Disposable hair cover/bouffant cap and shoe covers. | Prevents contamination of hair and personal footwear, minimizing the risk of carrying residues outside the designated work area.[13] |
Operational Plans: Step-by-Step Protocols
Procedural discipline is paramount. The following workflows are designed to minimize the risk of exposure during the handling process.
Protocol 1: PPE Donning (Putting On) Sequence
The order in which PPE is put on is critical to ensure all items fit correctly and create a protective seal.
Caption: PPE Donning Workflow
Protocol 2: PPE Doffing (Removing) Sequence
The removal process is a high-risk activity for self-contamination. The guiding principle is "dirtiest to cleanest." All disposable PPE should be discarded immediately into a designated hazardous waste container.[10]
-
Decontaminate Outer Gloves: Before removal, wipe down the outer pair of gloves with an appropriate deactivating agent if gross contamination is present.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out.
-
Remove Gown and Shoe Covers: Remove the gown by rolling it down and away from the body, turning it inside out. Remove shoe covers.
-
Exit the Immediate Work Area: Step out of the primary handling area into the anteroom.
-
Remove Face Shield and Goggles: Handle by the strap or sides to avoid touching the front surface.
-
Remove Respirator: Remove without touching the front of the device.
-
Remove Head Cover.
-
Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[10][16]
Protocol 3: Safe Handling within a Containment System
-
Preparation: Before starting, place a plastic-backed absorbent pad on the work surface inside the BSC or fume hood.[10] Assemble all necessary equipment and materials to minimize movement in and out of the containment field.
-
Handling Vials: If working with a vial, add any diluent slowly to prevent pressure buildup and potential spray-back.[10]
-
Handling Ampules: Wrap the neck of an ampule with a sterile gauze pad before breaking it open, pointing it away from your face to contain any aerosols.[10]
-
Work Practices: Perform all manipulations deliberately and slowly to avoid creating aerosols. Do not eat, drink, or smoke in the work area.[10]
Emergency Procedures
Personnel Decontamination
-
Skin Contact: Immediately remove any contaminated clothing or PPE.[4][10] Thoroughly wash the affected area with soap and plenty of water. Do not use bleach or alcohol-based sanitizers, as they can enhance absorption.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush the affected eye with water for at least 15 minutes, holding the eyelid open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Spill Management
All laboratories handling Bufotenine hydrochloride must have a clearly identified hazardous drug spill kit.[10][11]
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full set of PPE described in Section 3, including respiratory protection.
-
Contain the Spill: For powders, gently cover with absorbent pads. For liquids, surround the spill with absorbent material from the kit.
-
Deactivate and Clean: Apply an appropriate deactivating agent (e.g., a solution that can render the compound inert) followed by a decontamination agent (e.g., a mild detergent). Work from the outer edge of the spill inward.
-
Rinse: Thoroughly rinse the area with water.
-
Dispose: Collect all contaminated materials (pads, wipes, PPE) in a designated hazardous waste container.[4][10]
Disposal Plan
All items contaminated with Bufotenine hydrochloride are considered hazardous waste and must be disposed of accordingly.[4][10]
| Waste Stream | Collection Container | Disposal Method |
| Disposable PPE | Yellow, labeled "Hazardous Drug Waste" or "Trace Chemotherapy Waste" rigid container with a plastic liner.[10] | Controlled incineration via a licensed chemical destruction facility.[4] |
| Sharps (Needles, Syringes, Ampules) | Red, rigid, puncture-proof sharps container labeled "Hazardous Drug Waste."[10] | Controlled incineration via a licensed chemical destruction facility. |
| Grossly Contaminated Items | Yellow, labeled "Hazardous Drug Waste" rigid container. | Controlled incineration via a licensed chemical destruction facility.[4] |
| Unused/Expired Bufotenine HCl | Keep in original, closed container. | Must be disposed of as hazardous chemical waste through a licensed chemical destruction plant or controlled incineration.[4][17] Do not dispose of down the drain or in regular trash.[4] |
Contaminated packaging should be triple-rinsed (if possible) or punctured to render it unusable before disposal.[4] Always follow local, state, and federal regulations for hazardous waste disposal.[18][19]
References
-
HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware. [Link]
-
Safe handling of hazardous drugs - PMC. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Pharma Source Direct. Pharma Source Direct. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. IPS. [Link]
-
Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks. Pediatric Oncology Group of Ontario. [Link]
-
PPE and Decontamination | Substance Use - CDC. Centers for Disease Control and Prevention. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]
-
Training and Decontamination | Substance Use - CDC. Centers for Disease Control and Prevention. [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Agno Pharmaceuticals. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration. [Link]
-
Chemical Waste Management Guide - Center for Environmental Health and Safety - Southern Illinois University. Southern Illinois University. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. United States Environmental Protection Agency. [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. Defense Centers for Public Health. [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. Esco Pharma. [Link]
-
Where and How to Dispose of Unused Medicines | FDA. U.S. Food and Drug Administration. [Link]
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Eurofins. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Safety first: Considerations when formulating high potency compounds - Siegfried.ch. Siegfried. [Link]
-
Decontamination - Health and Safety Directorate - Queen Mary University of London. Queen Mary University of London. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. ECETOC. [Link]
-
Safe Handling of Hazardous Drugs - BC Cancer. BC Cancer. [Link]
Sources
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. mtpinnacle.com [mtpinnacle.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agnopharma.com [agnopharma.com]
- 6. pharmasd.com [pharmasd.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. escopharma.com [escopharma.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. pogo.ca [pogo.ca]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 16. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 17. iwaste.epa.gov [iwaste.epa.gov]
- 18. fda.gov [fda.gov]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
